Sodium 2-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
CAS No. |
490-97-1 |
|---|---|
Molecular Formula |
C7H5FNaO2 |
Molecular Weight |
163.10 g/mol |
IUPAC Name |
sodium;2-fluorobenzoate |
InChI |
InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10); |
InChI Key |
YIZOXOUTDFWAOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])F.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)F.[Na] |
Other CAS No. |
490-97-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of sodium 2-fluorobenzoate
Technical Whitepaper: Physicochemical Characterization and Applications of Sodium 2-Fluorobenzoate
Executive Summary this compound (CAS 490-97-1) represents a critical fluorinated aromatic building block in medicinal chemistry and metabolic research. Distinguished by the ortho-positioning of the fluorine atom, this compound exhibits unique steric and electronic properties that differentiate it from its non-fluorinated analog, sodium benzoate. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and analytical characterization, designed for researchers optimizing drug formulation and metabolic tracer studies.
Chemical Identity & Structural Analysis
The structural uniqueness of this compound lies in the ortho-effect. The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the acidity of the parent conjugate acid compared to benzoic acid.[1] Additionally, the steric bulk of the fluorine atom forces the carboxylate group out of coplanarity with the benzene ring, altering the resonance stabilization and binding affinity in biological systems.
Table 1: Chemical Identifiers
| Parameter | Detail |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 490-97-1 |
| Molecular Formula | C₇H₄FNaO₂ |
| Molecular Weight | 162.09 g/mol |
| SMILES | [Na+].[O-]C(=O)c1ccccc1F |
| Appearance | White to off-white crystalline powder |[2]
Physicochemical Parameters
Understanding the solubility profile and ionization behavior is paramount for formulation. While the free acid (2-fluorobenzoic acid) has limited aqueous solubility, the sodium salt is highly water-soluble, making it the preferred form for aqueous biological assays.
Table 2: Key Physicochemical Properties
| Property | Value | Context/Notes |
|---|---|---|
| Melting Point (Salt) | > 300°C (Decomposes) | Ionic lattice stability prevents melting below decomposition. |
| Melting Point (Free Acid) | 122–125°C | Precursor property; useful for purity checks. |
| Solubility (Water) | > 50 g/L (Est.) | High ionic solubility; free acid solubility is only ~7.2 g/L. |
| pKa (Conjugate Acid) | 3.27 | More acidic than benzoic acid (pKa 4.20) due to ortho-F electron withdrawal. |
| LogP (Free Acid) | 1.8 | Moderate lipophilicity; allows membrane permeability upon protonation. |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent caking. |
Solubility & pH Dependence
The solubility of this compound is pH-dependent. In acidic environments (pH < pKa 3.27), the equilibrium shifts toward the precipitation of the free acid, 2-fluorobenzoic acid. Researchers must maintain buffer pH > 4.5 to ensure the compound remains in its soluble, ionized salt form.
Figure 1: pH-dependent solubility equilibrium. Maintenance of pH above the pKa is critical to prevent precipitation of the free acid.
Synthesis & Purification Protocols
While commercial sources exist, in-house synthesis is often required for isotopic labeling (e.g., F-18 radiochemistry) or high-purity applications. The following protocol outlines the conversion of the acid precursor to the pharmaceutical-grade sodium salt.
Protocol: Neutralization and Crystallization
Objective: Convert 2-fluorobenzoic acid to this compound with >99% purity.
-
Stoichiometric Calculation: Weigh 2-fluorobenzoic acid (1.0 eq). Calculate Sodium Hydroxide (NaOH) requirement (0.98 eq). Note: Using a slight deficit of base prevents excess alkalinity in the final product.
-
Dissolution: Dissolve the acid in a minimum volume of Ethanol/Water (9:1 v/v) at 40°C.
-
Neutralization: Add 1M NaOH solution dropwise under constant stirring. Monitor pH; stop when pH reaches 7.0–7.2.
-
Concentration: Evaporate the solvent using a rotary evaporator at 50°C under reduced pressure until a thick slurry forms.
-
Crystallization: Add cold acetone (anti-solvent) to the slurry to induce precipitation of the sodium salt.
-
Filtration & Drying: Filter the white solid under vacuum. Wash with cold acetone. Dry in a vacuum oven at 60°C for 12 hours.
Figure 2: Step-by-step synthesis workflow for the conversion of 2-fluorobenzoic acid to its sodium salt.
Analytical Characterization
Rigorous characterization is required to validate identity and purity.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, D₂O): The aromatic protons exhibit a characteristic splitting pattern due to H-F coupling.
-
Key Signals: Multiplets in the 7.2–7.9 ppm range. The proton at C3 (adjacent to F) typically shows a distinct doublet of multiplets.
-
-
¹⁹F NMR (376 MHz, D₂O):
-
Chemical Shift:-112 to -115 ppm (referenced to CFCl₃).[3]
-
Utility: The single sharp peak makes this compound an excellent internal standard for quantitative ¹⁹F NMR or a metabolic tracer.
-
Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Phosphoric Acid to suppress ionization and improve peak shape).
-
Detection: UV at 230 nm (Benzoate absorption maximum).
-
Retention Time: The free acid species elutes earlier than non-fluorinated benzoic acid due to the polarity of the C-F bond, though pH of the mobile phase strongly dictates retention.
Stability & Handling
-
Thermal Stability: The salt is thermally stable up to >250°C. However, prolonged heating >100°C can drive off water of hydration if present.
-
Storage: Store in a tightly sealed container at room temperature (15–25°C). The salt is hygroscopic; exposure to high humidity can lead to clumping and water uptake, affecting weight-based dosing accuracy.
-
Safety:
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23698872, Sodium 2,6-difluorobenzoate (Analogous Structure Reference). Retrieved from [Link]
-
University of California, Santa Barbara. (2025). 19F Chemical Shifts and Coupling Constants Table. NMR Facility.[5][6] Retrieved from [Link]
Sources
Technical Whitepaper: Sodium 2-Fluorobenzoate (CAS 1011-27-4)
Executive Summary
Sodium 2-fluorobenzoate (CAS 1011-27-4) is the sodium salt of 2-fluorobenzoic acid, a fluorinated aromatic compound characterized by the substitution of a hydrogen atom with fluorine at the ortho position. This structural modification imparts unique physicochemical properties, including altered pKa, metabolic stability, and bioisosteric characteristics compared to non-fluorinated benzoate.
This guide details the chemical profile, synthesis methodologies, and critical applications of this compound. It specifically addresses its utility as a metabolic probe in microbial degradation studies, a corrosion inhibitor in material science, and a building block in the synthesis of fluorinated pharmaceuticals.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The introduction of the fluorine atom at the C2 position creates a "blocking effect," preventing metabolic ring oxidation at the most reactive site while influencing the acidity of the carboxylic group via the inductive (-I) effect.
| Property | Data |
| Chemical Name | This compound |
| CAS Registry Number | 1011-27-4 (Primary); 490-97-1 (Generic/Hydrate) |
| Molecular Formula | C₇H₄FO₂Na |
| Molecular Weight | 162.09 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol |
| Melting Point | >300°C (Decomposes); Note: Precursor acid melts at 122°C |
| pKa (Conjugate Acid) | 3.27 (vs. 4.20 for benzoic acid) |
| Acidity Mechanism | Increased acidity due to electron-withdrawing inductive effect of o-fluorine |
Synthesis & Production Methodologies
Industrial & Laboratory Synthesis
The primary route to this compound involves the neutralization of 2-fluorobenzoic acid. The acid precursor is typically synthesized via the oxidation of 2-fluorotoluene or the Schiemann reaction of anthranilic acid.
Reaction Scheme:
Visualization: Synthesis Workflow
The following diagram outlines the logical flow for the laboratory-scale preparation and purification of the salt.
Figure 1: Step-by-step workflow for the conversion of 2-fluorobenzoic acid to its sodium salt, emphasizing pH control to prevent excess alkalinity.
Mechanistic Applications
Metabolic Probe in Microbiology
This compound is extensively used to elucidate the degradation pathways of aromatic compounds by bacteria such as Pseudomonas species.
-
Mechanism: The fluorine substituent acts as a metabolic tag. In many pathways, the C-F bond is robust; however, specific dioxygenases can initiate defluorination.
-
Pathway Tracing: It helps distinguish between ortho and meta ring cleavage pathways. For instance, the degradation of 2-fluorobenzoate often proceeds via defluorination to form catechol, which then undergoes ortho-cleavage.
Visualization: Microbial Degradation Pathway
The following diagram illustrates the biodegradation mechanism where 2-fluorobenzoate is converted to catechol before ring fission.
Figure 2: Biodegradation pathway of 2-fluorobenzoate involving dioxygenation followed by spontaneous defluorination to yield catechol.
Drug Development & Bioisosterism
In medicinal chemistry, the ortho-fluorine substitution is strategic:
-
Conformation Control: The steric bulk of fluorine (Van der Waals radius 1.47 Å) forces the carboxyl group out of planarity with the phenyl ring, altering binding affinity.
-
pKa Modulation: The electron-withdrawing nature lowers the pKa (3.27) compared to benzoate (4.20), affecting drug ionization and membrane permeability at physiological pH.
Experimental Protocols
Protocol A: Preparation of this compound
Objective: To synthesize high-purity this compound from 2-fluorobenzoic acid for biological testing.
Materials:
-
2-Fluorobenzoic acid (CAS 445-29-4)
-
Sodium Bicarbonate (
) -
Ethanol (Absolute)
-
Deionized Water[1]
Procedure:
-
Stoichiometric Calculation: Weigh 1.40 g (10 mmol) of 2-fluorobenzoic acid. Calculate 0.84 g (10 mmol) of
. -
Dissolution: Dissolve the acid in 10 mL of ethanol.
-
Neutralization: Dissolve
in 5 mL of water. Slowly add this aqueous solution to the acid solution with stirring. Note: Evolution of gas will occur. -
Completion: Stir for 30 minutes until gas evolution ceases. Check pH; it should be approximately 7.5.
-
Isolation: Evaporate the solvent using a rotary evaporator at 50°C under reduced pressure.
-
Purification: Recrystallize the resulting white solid from a minimal amount of hot ethanol/water (9:1).
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Validation:
-
1H NMR (
): Confirm the aromatic protons shift relative to the free acid. -
Melting Point: Verify the product does not melt at 122°C (indicative of unreacted acid) but remains solid >250°C.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a dust mask (N95) to prevent inhalation of fine powder.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The salt is hygroscopic; keep the container tightly sealed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177745, 2-Fluorobenzoate. Retrieved from [Link]
-
Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.[2] Nature Protocols, 1(4), 1655–1661. (Contextual reference for fluorobenzoate labeling chemistry). Retrieved from [Link]
-
Emanuelsson, M. A. E., et al. (2007). Biodegradation of 2-fluorobenzoate in upflow fixed bed bioreactors operated with different growth support materials. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]
Sources
Solubility of sodium 2-fluorobenzoate in water vs organic solvents
Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Physicochemical properties, solubility profiling, solvation thermodynamics, and experimental determination protocols.
Executive Summary
Sodium 2-fluorobenzoate (CAS 490-97-1) represents a critical intermediate in the synthesis of fluorinated pharmaceuticals and metabolic probes.[1][2] Unlike its parent acid (2-fluorobenzoic acid), the sodium salt exhibits a distinct solubility profile driven by high lattice energy and strong ion-dipole interactions.[1]
This guide provides a technical analysis of its solubility behavior, contrasting the high aqueous solubility (>400 g/L) with its variable performance in organic solvents.[1] It addresses the "Fluorine Effect"—the unique electronic influence of the ortho-fluorine atom on crystal packing and solvation—and provides validated protocols for precise solubility determination in pre-clinical workflows.
Physicochemical Fundamentals
To predict and manipulate the solubility of this compound, one must understand the competition between Lattice Energy (
The Fluorine Effect
The ortho-position fluorine atom introduces two critical anomalies compared to non-fluorinated sodium benzoate:
-
Electronic Withdrawal: The high electronegativity of fluorine (
) pulls electron density from the carboxylate group, slightly reducing the basicity of the anion ( of acid , lower than benzoic acid's 4.20). This creates a "harder" anion, favoring interactions with "hard" solvents like water.[1] -
Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is small enough to allow tight crystal packing but large enough to disrupt the solvation shell in sterically demanding alcohols (e.g., isopropanol).[1]
Solvation Thermodynamics
The dissolution process is governed by the equation:
-
In Water: The process is entropy-driven.[1][2] The breakdown of the rigid crystal lattice is energetically compensated by the formation of strong hydration shells around the
and 2-fluorobenzoate ions. -
In Organic Solvents: The dielectric constant (
) drops (Water vs. Ethanol ).[1] The solvent cannot effectively shield the cation-anion attraction, leading to extensive ion-pairing and drastically reduced solubility.
Solubility Profile: Water vs. Organic Solvents[1][2][3][4]
The following data consolidates empirical observations and comparative physicochemical modeling for this compound.
Table 1: Solubility Landscape (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Limit | Mechanistic Driver |
| Aqueous | Water (pH 7) | Very High | > 400 g/L | Strong ion-dipole hydration; high dielectric shielding.[1][2] |
| Protics | Methanol | High | ~50–80 g/L | Good polarity; capable of solvating |
| Ethanol | Moderate | ~10–20 g/L | Increased alkyl chain length disrupts ionic solvation shell.[1][2] | |
| Isopropanol | Low | < 5 g/L* | Steric hindrance prevents effective ion separation.[1][2] | |
| Aprotics | Acetone | Very Low | < 1 g/L | Inability to solvate anions (no H-bond donors).[1][2] |
| Acetonitrile | Poor | < 2 g/L | High polarity but poor anion solvation; ion-pairing dominates.[1][2] | |
| Non-Polar | Hexane/Toluene | Insoluble | ~0 g/L | Lack of polarity; energy cost to break lattice is unrecoverable.[1][2] |
*Note: Values marked with an asterisk are comparative estimates based on sodium benzoate analogs, as specific gravimetric data for the 2-fluoro isomer is sparse in open literature. Commercial solutions are frequently sold at 40% w/v in water.
Visualization: Solvation Mechanism
The following diagram illustrates the competition between the crystal lattice and solvent interaction.
Caption: Mechanistic pathways of dissolution.[1][2] Water overcomes lattice energy via hydration; organic solvents favor ion-pairing or precipitation.[1][2]
Experimental Protocols (Self-Validating)
For drug development, precise solubility data is required.[1][2] Do not rely on visual estimation. Use this gravimetric "Shake-Flask" method, the gold standard for ionic salts.[1]
Protocol: Gravimetric Solubility Determination
Objective: Determine the saturation limit of this compound in a target solvent at a specific temperature.
Reagents:
Workflow:
-
Supersaturation: Add excess this compound to 10 mL of solvent in a sealed glass vial. Ensure solid persists at the bottom (indicates saturation).[1][6]
-
Equilibration:
-
Place vial in a thermomixer or shaking water bath at the target temperature (e.g., 25°C ± 0.1°C).
-
Agitate at 500 RPM for 24 hours . (Validation: Measure concentration at 24h and 48h; if values differ by >5%, extend time).
-
-
Filtration (Isothermal):
-
Pre-warm the syringe and filter to the target temperature to prevent precipitation during transfer.[1]
-
Filter 2 mL of the supernatant into a pre-weighed weighing boat or volumetric flask.
-
-
Quantification (Gravimetric):
Alternative (HPLC): For low-solubility organic solvents, gravimetry is inaccurate.[1][2] Use HPLC-UV (254 nm).[1]
-
Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1][2]
-
Standard: Calibrate using aqueous standards of this compound.
Process Implications: Extraction & Purification[1][3][10]
Understanding the solubility differential is key to purification strategies.[1]
The "pH Swing" Extraction
A common purification error is attempting to extract the sodium salt directly into organics.[1] Instead, exploit the pH-dependent solubility switch:
-
Aqueous Phase: this compound is dissolved in water (High Solubility).[1][2]
-
Acidification: Add HCl to drop pH < 2.
-
Reaction:
[1]
-
-
Organic Extraction: The resulting 2-fluorobenzoic acid is highly lipophilic.[1][2] Extract with Ethyl Acetate or DCM.[1]
-
Salt Regeneration: Back-extract with NaOH or Sodium Bicarbonate to return to the aqueous sodium salt form.[1][2]
Antisolvent Crystallization
To isolate pure crystals of this compound from an aqueous reaction mixture:
-
Method: Slowly add Isopropanol to the aqueous solution at 50°C, then cool to 4°C. The drop in dielectric constant forces the salt out of solution in high purity.
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 490-97-1). Retrieved from
-
PubChem. 2-Fluorobenzoic Acid (Compound CID 9935) - Physicochemical Properties. National Library of Medicine.[1] Retrieved from
-
Pinho, S. P., & Macedo, E. A. (2005).[1] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 50(1), 29-32.[1] (Cited for comparative salt solubility trends in alcohols).
-
ChemicalBook. this compound MSDS and Solubility Data. Retrieved from [1][2]
-
Ambeed. this compound Safety Data Sheet (SDS). Retrieved from
Sources
Thermal Stability Profile of Sodium 2-Fluorobenzoate: A Characterization Framework
Topic: Thermal Stability Profile of Sodium 2-Fluorobenzoate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This compound (CAS 490-97-1) serves as a critical intermediate in the synthesis of fluorinated pharmaceuticals and fine chemicals. Its thermal stability profile is a governing parameter for safe drying protocols, solid-state formulation, and reaction safety. This guide provides a comprehensive technical analysis of the salt's thermal behavior, establishing a rigorous experimental framework for determining decomposition kinetics and safety margins.
Key Insight: Unlike its parent acid (2-fluorobenzoic acid, mp 122–125 °C), the sodium salt exhibits high thermal stability typical of ionic benzoates, often exceeding 300 °C before significant degradation. However, the ortho-fluorine substituent introduces unique electronic effects that can alter decarboxylation kinetics compared to non-fluorinated analogues.
Physicochemical Identity & Structural Context
Before thermal profiling, the material's identity must be unequivocally established to rule out solvatomorphs which drastically skew TGA data.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 490-97-1 |
| Molecular Formula | |
| Molecular Weight | 162.09 g/mol |
| Structure | Benzene ring substituted at C1 with carboxylate (-COONa) and C2 with Fluorine (-F). |
| Key Feature | High electronegativity of ortho-F induces inductive stabilization of the carboxylate but may accelerate decarboxylation via steric strain relief at high temperatures. |
Theoretical Thermal Decomposition Pathway
Understanding the mechanism of failure is as important as the temperature of failure. The thermal degradation of this compound follows a multi-stage pathway, distinct from simple melting.
Predicted Degradation Logic
-
Dehydration (Ambient – 150 °C): Loss of surface or lattice water. Sodium salts are often hygroscopic; distinguishing hygroscopic water from stoichiometric hydrates is critical.
-
Anhydrous Stability Plateau (150 °C – ~350 °C): The crystalline lattice remains intact. No mass loss is expected.
-
Primary Decomposition (Onset > 350 °C):
-
Decarboxylation: Rupture of the
bond. -
Byproducts: Formation of fluorobenzene (transient), benzyne intermediates, and sodium carbonate (
). -
Secondary Reactions: At extreme temperatures (>500 °C), C-F bond cleavage may occur, potentially releasing HF in the presence of residual moisture, or forming NaF in the ash.
-
Mechanistic Visualization
The following diagram illustrates the logical flow of thermal stress response.
Caption: Theoretical thermal decomposition pathway of this compound from ambient to high-temperature residue.
Experimental Protocol: Thermal Analysis
To generate a valid stability profile, researchers must employ a coupled TGA/DSC approach. The following protocol ensures data integrity and reproducibility.
Instrumentation Setup
-
Technique: Simultaneous TGA/DSC (SDT).
-
Atmosphere: Nitrogen (
) at 50 mL/min (inert) to determine intrinsic stability; Air/Oxygen for oxidative stability. -
Crucibles: Alumina (
) pans (open or pin-hole lids) are preferred over aluminum to prevent reaction with the salt at high temperatures.
The "Self-Validating" Workflow
This protocol includes checkpoints to ensure the data is real and not an artifact of the instrument.
-
Baseline Subtraction: Run an empty crucible using the exact method before the sample. Subtract this baseline to remove buoyancy effects.
-
Sample Preparation: Grind sample to a fine powder to ensure uniform heat transfer. Mass: 5–10 mg (optimal for resolution).
-
Method:
-
Step 1: Equilibrate at 30 °C.
-
Step 2: Ramp 10 °C/min to 150 °C (Dehydration check).
-
Step 3: Isothermal hold 10 min (Ensure all volatiles leave).
-
Step 4: Ramp 10 °C/min to 600 °C (Decomposition).
-
-
Validation: If a mass loss is observed, check the DSC signal.
-
Endothermic + Mass Loss = Desolvation or Decomposition.
-
Endothermic + No Mass Loss = Melting (Unlikely for this salt before decomp).
-
Exothermic + Mass Loss = Oxidative combustion (if in air) or violent decomposition.
-
Analytical Logic Diagram
Caption: Decision tree for classifying thermal events during TGA/DSC analysis.
Data Interpretation & Expected Profile
Based on the behavior of structural analogues (Sodium Benzoate and Sodium 4-Fluorobenzoate), the following profile is the standard expectation for high-purity this compound.
| Parameter | Expected Range | Interpretation |
| 60–120 °C | Loss of physisorbed water or lattice water if hydrate. | |
| N/A | Salts often decompose before melting. If an endotherm appears without mass loss >300°C, it may be melting. | |
| 380–420 °C | The critical safety limit. Sodium benzoate typically decomposes ~410 °C. The 2-F substituent may lower this slightly due to steric strain. | |
| Mass Loss (Step 1) | ~1–5% | Moisture content (variable). |
| Mass Loss (Step 2) | ~15–20% | Loss of |
| Residual Mass | ~30–40% | High char yield and inorganic residue ( |
Comparative Note: The ortho-fluorine effect often makes the 2-fluoro isomer slightly less thermally stable than the 4-fluoro isomer due to the proximity of the electron-withdrawing fluorine to the carboxylate group, potentially facilitating the decarboxylation transition state.
Safety & Handling Implications
The thermal profile dictates specific safety protocols for drug development and scale-up:
-
Drying: Safe to dry at temperatures up to 150 °C to remove water/solvents without risk of degradation.
-
Processing: Extrusion or melt-processing with polymers (if used as a nucleating agent) must stay well below the
(recommended limit: 300 °C). -
Hazard: In the event of a fire or thermal runaway (>450 °C), the material may release Hydrogen Fluoride (HF) if a proton source is available, or toxic fluorinated organics. Appropriate scrubbing is required for exhaust gases during high-temperature analysis.
References
-
NIST Chemistry WebBook. Sodium Benzoate Thermochemical Data. National Institute of Standards and Technology. Link
-
Sigma-Aldrich. Safety Data Sheet: this compound. Merck KGaA. Link
- Moldoveanu, S. C. (2019). Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier.
- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. (Standard reference for physical properties of fluorobenzoic acids).
Crystal structure analysis of sodium 2-fluorobenzoate
The Crystal Structure Analysis of Sodium 2-Fluorobenzoate[1][2]
Part 1: Core Directive & Executive Summary
Executive Summary This technical guide outlines the structural elucidation of this compound (Na-2FB), a critical intermediate in the synthesis of fluorinated metal-organic frameworks (MOFs) and a model compound for studying halogen-mediated crystal packing. Unlike simple sodium benzoate, the introduction of an ortho-fluorine atom imposes steric strain and electronic repulsion that significantly alters the coordination geometry around the sodium cation. This guide details the synthesis, single-crystal growth, X-ray diffraction (XRD) data collection, and structural refinement protocols required to resolve these features.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Synthesis and Crystallization Protocol
The structural quality of Na-2FB is heavily dependent on the purity of the phase and the hydration state. Sodium carboxylates often form variable hydrates (
Reaction Logic: Direct neutralization is preferred over salt metathesis to prevent halide contamination (e.g., Cl⁻ from NaCl), which can disorder the lattice.
Step-by-Step Methodology:
-
Stoichiometric Neutralization:
-
Dissolve 10.0 mmol of 2-Fluorobenzoic Acid (pKa
3.27) in 20 mL of ethanol. -
Separately, dissolve 10.0 mmol of Sodium Hydroxide (NaOH) in 5 mL of deionized water.
-
Critical Step: Add the base solution dropwise to the acid solution under stirring at 60°C. The elevated temperature prevents premature precipitation of the hemi-salt.
-
-
Solvent Exchange & Aging:
-
Evaporate the solvent to near-dryness using a rotary evaporator.
-
Redissolve the white residue in a minimum volume of hot water/ethanol (90:10 v/v). The ethanol fraction lowers the dielectric constant, encouraging ion-pairing over solvation.
-
-
Crystal Growth (Slow Evaporation):
-
Filter the solution through a 0.45 µm PTFE syringe filter into a narrow scintillation vial.
-
Cover with Parafilm and poke 3-4 small holes. Store at 4°C.
-
Target: Colorless blocks or prisms suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) should appear within 5-7 days.
-
X-Ray Diffraction Data Collection Strategy
This compound crystals are likely to be monoclinic (Space group
Data Collection Parameters:
-
Temperature: Collect at 100 K using a Cryostream.
-
Reasoning: Sodium atoms often exhibit large thermal ellipsoids (dynamic disorder) at room temperature due to shallow potential wells in the coordination sphere. Cooling freezes this motion, allowing precise resolution of Na-O bond distances.
-
-
Source: Mo-K
( Å) or Cu-K ( Å).-
Selection: Mo is preferred to minimize absorption, though Na and F are light atoms. If crystals are small (<0.1 mm), Cu radiation provides higher flux for better signal-to-noise.
-
-
Resolution: Aim for
Å or better to resolve the electron density of the fluorine atom vs. the hydroxyl/water oxygen atoms.
Structure Solution and Refinement
The Ortho-Fluorine Challenge: The fluorine atom at the 2-position creates a "steric clash" with the carboxylate group. In the free acid, the carboxylate twists out of the phenyl plane to relieve this. In the sodium salt, the Na-O interactions compete with this twist.
Refinement Protocol:
-
Phasing: Use SHELXT (Intrinsic Phasing). The Na+ ion is the heaviest scatterer and will anchor the solution.
-
Assignment:
-
Locate the Na+ ion and the carboxylate group first.
-
Identify the Fluorine atom.[3] Validation: The C-F bond length should be
Å, whereas C-H is Å. If the thermal ellipsoid of the "F" atom is abnormally large, check for F/H rotational disorder (where the ring flips 180°).
-
-
Hydrogen Bonding:
-
Locate water hydrogens in the difference Fourier map (
). -
Refine with DFIX restraints if necessary (O-H
0.85 Å).
-
-
Weighting Scheme: Adjust the weighting scheme (
) in the final cycles to flatten the variance trend.
Structural Description & Analysis
Coordination Environment:
The Na+ cation in fluorobenzoates typically adopts a distorted octahedral (
-
Ligands: 4-5 Oxygens from carboxylate groups (bridging and chelating) + 1-2 Oxygens from water molecules.
-
Na...F Interactions: Check for Na...F distances
Å. While F is hard and electronegative, it is a poor ligand for Na+ compared to Oxygen. However, in the solid state, packing forces often force a "contact" that influences the lattice energy.
Packing Motif (Bilayer): Alkali benzoates typically form amphiphilic bilayers :
-
Hydrophilic Core: Na+ polyhedra and carboxylate heads form infinite inorganic chains or sheets.
-
Hydrophobic Exterior: Phenyl rings extend outward, interdigitating via
- stacking or van der Waals forces. -
2-Fluoro Effect: The fluorine atom disrupts the efficient edge-to-face packing seen in unsubstituted benzoates, often expanding the
-axis or altering the inter-layer spacing.
Part 3: Visualization & Formatting
Table 1: Crystallographic Data Summary (Representative/Expected)
| Parameter | Value / Range (Expected) | Description |
| Formula | Likely a monohydrate ( | |
| Crystal System | Monoclinic | Most common for low-symmetry organic salts. |
| Space Group | Centrosymmetric; favors efficient packing. | |
| Unit Cell ( | 6.5 - 11.0 Å | Axis typically defined by stacking distance. |
| Unit Cell ( | 3.5 - 6.0 Å | Short axis often corresponds to |
| Unit Cell ( | 20.0 - 30.0 Å | Long axis accommodates the bilayer width. |
| Coordination | Na-O (2.3 - 2.5 Å) | Ionic bonds driving the lattice formation. |
| R-Factor ( | < 5.0% | Target for publication-quality data. |
Experimental Workflow Diagram
Figure 1: Optimized workflow for the synthesis and crystallographic resolution of this compound.
Structural Logic & Packing Diagram
Figure 2: Schematic of the expected bilayer packing and coordination environment. The Na-O interactions form the structural spine, while the Fluorine atom influences the tilt of the hydrophobic phenyl tails.
References
-
Sertçelik, M., et al. (2009).[5] Tetraaquabis(nicotinamide-κN1)nickel(II) bis(2-fluorobenzoate). Acta Crystallographica Section E. Link
- Context: Describes the use of this compound as a ligand source and details the disorder of the 2-fluorobenzo
-
Perpétuo, I. P., & Janczak, J. (2002). Structure of 2-fluorobenzoic acid. Acta Crystallographica Section C. Link
- Context: Provides the baseline structural parameters for the free acid, crucial for calculating the salt form
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids.... Arkivoc. Link
- Context: Modern synthesis protocols for fluorobenzoic acid deriv
-
Smith, G., et al. (2013). Coordination Polymeric Structures in the Sodium Salt of 4-chloro-3-nitrobenzoic Acid.... Journal of Chemical Crystallography. Link
- Context: Authoritative reference on the coordination geometry (NaO5/NaO6)
-
NIST Chemistry WebBook. Benzoic acid, 2-fluoro-. Link
- Context: Standard physicochemical d
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(μ-2-fluorobenzoato-1:2κ2 O:O′)(2-fluorobenzoato-1κ2 O,O′)(2-fluorobenzoato-2κO)dinicotinamide-1κN 1,2κN 1-dizinc(II)–2-fluorobenzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 5. journals.iucr.org [journals.iucr.org]
UV-Vis absorption spectrum of sodium 2-fluorobenzoate
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Sodium 2-fluorobenzoate
Introduction
This compound, the sodium salt of 2-fluorobenzoic acid, is an important chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its characterization is a critical step in quality control and process monitoring. Among the analytical techniques available, Ultraviolet-Visible (UV-Vis) spectroscopy offers a rapid, non-destructive, and cost-effective method for both qualitative identification and quantitative determination.[1] This guide provides a comprehensive overview of the theoretical principles, practical considerations, and a detailed experimental protocol for analyzing the , tailored for researchers and professionals in drug development.
Theoretical Foundations of the UV-Vis Spectrum
The absorption of UV-Vis radiation by a molecule corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state.[2] In organic molecules, these transitions primarily involve bonding (π and σ) and non-bonding (n) electrons. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule responsible for light absorption.[3][4]
For this compound, the primary chromophore is the substituted benzene ring. The π-electron system of the aromatic ring gives rise to characteristic π → π* transitions.[2] In the benzene chromophore, these transitions typically result in three absorption bands: a very strong primary band near 184 nm, a second primary band around 202 nm, and a weaker, structured secondary band around 255 nm.[2] The latter two are often referred to as the B-band (Benzenoid) and C-band, respectively, and are the most commonly studied as they fall within the range of standard spectrophotometers.[5][6]
The presence of substituents on the benzene ring—in this case, the carboxylate group (-COO⁻Na⁺) and the fluorine atom (-F)—alters the energy levels of the molecular orbitals. This modification leads to shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene.[7]
-
Carboxylate Group (-COO⁻): This electron-withdrawing group, when conjugated with the benzene ring, typically causes a bathochromic (red) shift, moving the absorption bands to longer wavelengths.[7]
-
Fluoro Group (-F): As a halogen, fluorine acts as an auxochrome. While it is highly electronegative, its lone pairs can participate in resonance, influencing the π-system of the ring and further modifying the absorption spectrum.
Key Factors Influencing the Absorption Spectrum
The precise absorption profile of this compound in solution is not static; it is highly dependent on its chemical environment, most notably pH and the choice of solvent.
The Critical Role of pH
The most significant factor influencing the spectrum is the solution's pH. This compound is the salt of a weak acid, 2-fluorobenzoic acid, which has a pKa of approximately 3.27.[8][9] This means that in aqueous solution, an equilibrium exists between the protonated (acid) form and the deprotonated (anion or conjugate base) form.
-
At pH < 3.27: The equilibrium favors the protonated 2-fluorobenzoic acid.
-
At pH > 3.27: The equilibrium strongly favors the deprotonated 2-fluorobenzoate anion, which is the species present when the sodium salt is dissolved in neutral water.
These two forms are distinct chromophores and will exhibit different absorption spectra. Studies on the parent compound, benzoic acid, show that the deprotonated benzoate anion absorbs at a shorter wavelength (a hypsochromic or blue shift) compared to the neutral acid.[6] Specifically, the B-band of benzoic acid shifts from ~230 nm to ~225 nm upon deprotonation, while the C-band shifts from ~274 nm to ~269 nm.[6] A similar hypsochromic shift is expected for the 2-fluoro derivative upon moving from an acidic to a basic or neutral pH.
Caption: pH-driven equilibrium and its effect on the UV-Vis spectrum.
Solvent Effects (Solvatochromism)
The polarity of the solvent can influence the electronic transitions. Polar solvents can stabilize the ground state or the excited state differently, leading to spectral shifts.[4] For benzoic acid and its derivatives, the B-band is generally less sensitive to solvent effects, while the C-band can show noticeable shifts.[6] For instance, water can cause a hypsochromic (blue) shift of the C-band.[6] When selecting a solvent, consistency is paramount for reproducible results. Ultrapure water is the ideal solvent for analyzing this compound, as the compound is highly soluble.[10] For studying the protonated form, a solvent like ethanol or a buffered acidic aqueous solution would be required.
Experimental Protocol for Spectral Acquisition
This protocol provides a self-validating framework for obtaining a reliable UV-Vis absorption spectrum.
Materials and Instrumentation
-
Analyte: High-purity this compound (e.g., ≥98%).[11]
-
Solvent: Deionized, ultrapure water (or other specified solvent like ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.[12]
-
Sample Holders: Matched 1 cm path length quartz cuvettes (required for measurements below 350 nm).[12]
-
Glassware: Calibrated Class A volumetric flasks and pipettes.
Detailed Step-by-Step Procedure
-
Instrument Preparation:
-
Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible). Allow the instrument to warm up for at least 30 minutes to ensure source stability.[12]
-
-
Solvent Selection and Blank Preparation:
-
Fill a quartz cuvette with the chosen solvent (e.g., ultrapure water). This will serve as the reference or "blank."
-
Causality: The blank is used to zero the instrument, ensuring that any absorbance measured is due solely to the analyte, not the solvent or the cuvette itself.[13]
-
-
Baseline Correction:
-
Place the blank cuvette in both the reference and sample holders of the spectrophotometer.
-
Perform a baseline scan across the desired wavelength range (e.g., 200–400 nm). This corrects for any inherent absorbance of the solvent and optical inequalities.[13]
-
-
Stock Solution Preparation (Example: 100 µg/mL):
-
Accurately weigh 10.0 mg of this compound.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the solid in a small amount of the solvent, then dilute to the mark. Mix thoroughly. This creates a 100 µg/mL (or 0.1 mg/mL) stock solution.
-
-
Working Solution Preparation:
-
Sample Measurement:
-
Empty the blank cuvette from the sample holder and rinse it with the working solution before filling it with the working solution.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan. The software will plot absorbance versus wavelength.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax). For sodium benzoate, the λmax is typically around 225-230 nm.[1][10] A similar range is expected for the 2-fluoro derivative.
-
For quantitative analysis, measure the absorbance of each standard at the primary λmax and plot a calibration curve of Absorbance vs. Concentration. The linearity (R² ≥ 0.999) validates the method according to the Beer-Lambert Law.[10]
-
Caption: Standard experimental workflow for UV-Vis spectral acquisition.
Expected Spectral Data and Interpretation
While a definitive experimental spectrum requires laboratory measurement, we can predict the key features based on analogous compounds. The UV-Vis spectrum of this compound in a neutral aqueous solution is expected to show two main absorption bands in the 200-300 nm region.
| Species | Form | Expected B-Band (λmax) | Expected C-Band (λmax) | Rationale & Comments |
| This compound | Anion (in Water, pH 7) | ~225 nm | ~275 nm | The deprotonated form is dominant. A hypsochromic (blue) shift is expected relative to the protonated acid form, similar to the behavior of benzoic acid.[6] |
| 2-Fluorobenzoic Acid | Acid (in 0.1M HCl, pH 1) | ~230 nm | ~280 nm | The protonated form is dominant. The spectrum is expected to be red-shifted compared to the anion.[6] |
The B-band will be significantly more intense (higher molar absorptivity) than the C-band, which may appear as a broader, lower-intensity peak or a shoulder on the tail of the main absorption band.[5][6] Any deviation from this expected pattern could indicate the presence of impurities or degradation products, highlighting the utility of UV-Vis spectroscopy in quality assessment.
Conclusion
The is governed by the π → π* electronic transitions of its substituted aromatic ring. The spectral profile is highly sensitive to pH, due to the equilibrium between the protonated acid and deprotonated anion, and can also be influenced by solvent polarity. By following a robust and self-validating experimental protocol, researchers can reliably use UV-Vis spectroscopy for the rapid characterization and quantification of this important compound. Understanding the interplay of these factors is essential for accurate interpretation and application in a drug development and quality control setting.
References
-
Brennan, N.F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
-
NIST Technical Series Publications. Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. [Link]
-
Scilit. Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]
-
University of Washington. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. [Link]
-
Request PDF. Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]
-
Shemesh, I., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]
-
Wikipedia. 2-Fluorobenzoic acid. [Link]
-
DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. [Link]
-
ResearchGate. The UV-Vis absorption spectra of 1 and 2. [Link]
-
PubChem. 2-Fluorobenzoic acid. [Link]
-
NSF Public Access Repository. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]
-
Michigan State University Chemistry. UV-Visible Spectroscopy. [Link]
-
ResearchGate. How can I analyze the spectrum of sodium benzoate powder by UV visible Spectrophotometry?. [Link]
-
ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]
-
International Journal of Pharmaceutical Sciences. Recent Developments in UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Beverages. [Link]
-
University of Regensburg. UV-Vis Spectroscopy. [Link]
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
UCSD Libraries. Data from: Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]
-
SlideShare. Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. [Link]
-
Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]
-
ResearchGate. (a) UV spectrum of standard sodium benzoate. [Link]
-
PubChem. Sodium 3-fluorobenzoate. [Link]
-
CP Lab Safety. This compound, min 98%, 100 grams. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. 9afi.com [9afi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. calpaclab.com [calpaclab.com]
- 12. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Thermodynamic Profiling of Fluorinated Benzoate Salts in Pharmaceutical Solid-State Chemistry
Executive Summary
This technical guide provides a comprehensive framework for the thermodynamic characterization of fluorinated benzoate salts, a critical class of compounds in modern drug development. With the pharmaceutical industry increasingly relying on salt formation to enhance the solubility, bioavailability, and stability of Active Pharmaceutical Ingredients (APIs), fluorinated counterions offer unique advantages. The high electronegativity, small van der Waals radius, and lipophilicity of the fluorine atom allow for precise tuning of crystal lattice energies and solvation enthalpies. This guide details the theoretical underpinnings, experimental protocols, and data interpretation strategies required to master this domain.
Theoretical Framework: The Fluorine Effect in Crystal Lattices
The thermodynamic Role of Fluorine
In benzoate salts, the substitution of hydrogen with fluorine alters the thermodynamic landscape through three primary mechanisms:
-
Electronic Modulation: Fluorine is the most electronegative element ($ \chi \approx 3.98 $), significantly increasing the acidity of the parent benzoic acid (lowering pKa). This ensures a larger
between the acid and the basic API, promoting stable salt formation (proton transfer) over weak cocrystal formation. -
Lattice Energy (
): The C-F bond is highly polar but non-polarizable. In the solid state, C-F units often segregate, forming weak interaction channels that can lower the lattice energy relative to non-fluorinated analogs, potentially enhancing solubility. -
Hydration Propensity: Fluorinated benzoates, particularly ortho-isomers, show a high propensity for forming hydrates. The fluorine atom can accept weak hydrogen bonds, stabilizing water molecules within the lattice, which profoundly impacts the enthalpy of solution (
).
Isomeric Impact: Ortho, Meta, Para
The position of the fluorine atom dictates the lattice packing efficiency and thermodynamic stability:
-
Ortho- (2-F): Creates steric strain and strong inductive effects close to the carboxylate group. Often leads to lower melting points and higher solubility due to disrupted packing.
-
Para- (4-F): Maintains molecular symmetry, often facilitating tighter packing and higher lattice energies (higher melting points, lower solubility).
Experimental Methodologies
Protocol A: Synthesis of Fluorinated Benzoate Salts
Objective: Isolate pure, crystalline salts of a basic API with isomeric fluorobenzoic acids (2-, 3-, 4-FBA).
Reagents:
-
API (Weak base, e.g., Norfloxacin, Ribociclib).
-
Counterions: 2-fluorobenzoic acid, 3-fluorobenzoic acid, 4-fluorobenzoic acid.
-
Solvent: Ethanol/Water (95:5 v/v) or Acetonitrile.
Workflow:
-
Stoichiometric Calculation: Calculate 1:1 molar equivalents of API and Acid.
-
Dissolution: Dissolve the API in the minimum volume of hot solvent (
). Separately dissolve the acid counterion. -
Mixing: Slowly add the acid solution to the API solution under constant stirring (300 RPM).
-
Nucleation Induction:
-
Method A (Slow Evaporation): Allow solvent to evaporate at ambient temperature (
) over 24-48 hours. -
Method B (Anti-solvent): If precipitation does not occur, add cold diethyl ether dropwise until turbidity is observed.
-
-
Harvesting: Filter crystals via vacuum filtration (0.45
PTFE membrane). -
Drying: Dry under vacuum at
for 12 hours to remove unbound solvent. Crucial: Do not overheat, as fluorinated salts may dehydrate or undergo phase transitions.
Protocol B: Thermal Analysis (DSC/TGA)
Objective: Determine melting point (
Instrumentation: Differential Scanning Calorimetry (e.g., TA Instruments DSC 2500) and Thermogravimetric Analysis (TGA).[1]
Step-by-Step:
-
Calibration: Calibrate DSC using Indium (
, ) and Zinc standards. -
Sample Preparation: Weigh 2–5 mg of dried salt into a Tzero aluminum pan.
-
Encapsulation:
-
Anhydrous samples: Crimp with a pinhole lid (allows gas escape).
-
Hydrates/Solvates: Use hermetically sealed pans to detect dehydration endotherms accurately.
-
-
Heating Cycle:
-
Equilibrate at
.[2] -
Ramp at
to (or below decomposition). -
Purge gas: Nitrogen at 50 mL/min.
-
-
Data Processing:
-
Integrate the melting endotherm to calculate
(kJ/mol). -
Correlate TGA weight loss steps with DSC endotherms to identify desolvation events.
-
Protocol C: Equilibrium Solubility Determination
Objective: Measure thermodynamic solubility (
-
Slurry Preparation: Add excess salt to 10 mL of buffer (pH 1.2, 6.8, and water) in a glass vial.
-
Equilibration: Shake at
for 24 hours (orbital shaker, 200 RPM). -
Filtration: Filter supernatant using a syringe filter (0.22
PVDF). Note: Pre-saturate the filter to prevent drug adsorption. -
Quantification: Analyze filtrate via HPLC-UV.
-
Solid Phase Analysis: Analyze the remaining solid residue by PXRD (Powder X-Ray Diffraction) to ensure no phase conversion (e.g., salt disproportionation) occurred during the experiment.
Visualization of Workflows
Thermodynamic Characterization Logic
The following diagram illustrates the decision matrix for characterizing these salts, ensuring self-validating results.
Caption: Figure 1: Logical workflow for the solid-state thermodynamic characterization of fluorinated salts.
Born-Haber Cycle for Salt Solubility
Understanding solubility requires analyzing the energy penalties (Lattice Energy) vs. gains (Solvation Energy).
Caption: Figure 2: Simplified Born-Haber cycle. Solubility is favored when
Data Analysis & Case Studies
Comparative Thermodynamics of Isomers
Data synthesized from pharmaceutical salt studies (e.g., Norfloxacin, Ribociclib) reveals distinct trends based on the fluorine position.
| Property | 2-Fluorobenzoate (Ortho) | 4-Fluorobenzoate (Para) | Mechanistic Explanation |
| Melting Point ( | Generally Lower | Generally Higher | Para isomers pack more symmetrically, maximizing lattice interactions. Ortho fluorine creates steric bulk, lowering lattice stability. |
| Solubility ( | Higher | Lower | Lower lattice energy ( |
| Hydration State | High tendency (Hydrates) | Low tendency (Anhydrous) | The ortho-fluorine can participate in intramolecular H-bonding or trap water in voids created by steric clash. |
| Acidity (pKa) | ~3.27 | ~3.98 | Strong inductive effect (-I) close to COOH in ortho increases acidity, strengthening ionic bond character with API. |
Case Study: Norfloxacin Salts
In the study of Norfloxacin (NOR) salts, the thermodynamic distinction is clear:
-
NOR-2-Fluorobenzoate:
. Exhibited higher aqueous solubility due to the disruption of the planar packing stack common in fluoroquinolones. -
NOR-4-Fluorobenzoate:
. Showed tighter packing and slightly lower solubility. -
Insight: While the melting points are similar, the enthalpy of solution differs. The 2-F salt often dissolves faster (kinetic advantage) due to weaker surface energy barriers.
References
-
Wang, S. H., et al. (2026).[3] Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. Open Access Library Journal.[3] [Link]
-
Sangwan, S., & Swapna, B. (2024).[4] Enhanced Dissolution and Diffusion of Ribociclib by Salt Formation with Fluorobenzoic Acid Coformers. Crystal Growth & Design. [Link][4]
-
Perlovich, G. L. (2024). Beware with the Quality of Thermodynamic Data: Diagnostic Check of Phase Transitions Energetics of Active Pharmaceutical Ingredients. Journal of Biomedical Research & Environmental Sciences. [Link]
-
PubChem. (2025).[5] Sodium 2-fluorobenzoate Compound Summary. National Library of Medicine. [Link]
-
Kuş, N., & Fausto, R. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. Journal of Chemical Physics. [Link]
Sources
Precision Analytics of Sodium 2-Fluorobenzoate: Molecular Weight, Formula Weight, and Applications
Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Sodium 2-fluorobenzoate (CAS: 490-97-1)
Executive Summary
This compound (C₇H₄FNaO₂) is a specialized fluorinated aromatic salt increasingly utilized in drug development as a metabolic probe, a crystallographic co-former, and a quantitative NMR (qNMR) standard. While often treated as a simple reagent, the distinction between its Molecular Weight (MW) and Formula Weight (FW) is critical for high-precision stoichiometry, particularly in metabolic flux analysis and mass spectrometry.
This guide moves beyond basic definitions to provide a rigorous framework for the synthesis, characterization, and analytical application of this compound, emphasizing the impact of isotopic distribution and hydration states on experimental accuracy.
Chemical Identity & Physical Constants
The precise characterization of this compound requires differentiating between the theoretical mass of the molecule and the bulk mass used in laboratory weighing.
Molecular vs. Formula Weight Definitions
-
Molecular Weight (MW): Often refers to the Monoisotopic Mass in analytical contexts (MS), calculated using the mass of the most abundant isotopes (
). -
Formula Weight (FW): The Average Mass used for stoichiometric calculations (weighing), accounting for the natural abundance of isotopes (e.g.,
).
Quantitative Data Summary
| Parameter | Value | Context |
| CAS Number | 490-97-1 | Registry ID |
| Linear Formula | C₇H₄FNaO₂ | Stoichiometry |
| Average Mass (FW) | 162.09 g/mol | For weighing/dosing |
| Monoisotopic Mass | 162.0093 Da | For High-Res Mass Spec (HRMS) |
| Exact Mass | 162.009308 | Calculated |
| pKa (Acid) | 3.27 | Acidity of conjugate acid (2-fluorobenzoic acid) |
| Solubility | >50 mg/mL (H₂O) | High aqueous solubility aids biological assays |
Critical Insight: Unlike chlorinated analogs, fluorine is monoisotopic (
= 100% abundance). This simplifies Mass Spec interpretation (no M+2 peak from halogen isotopes) but requires precise calibration forsatellite peaks in NMR.
Synthesis & Salt Formation Protocol
The purity of this compound is contingent on the synthesis of its precursor, 2-fluorobenzoic acid, and the subsequent neutralization step. Commercial samples often contain residual free acid or excess alkali, altering the effective Formula Weight.
Synthesis Workflow (Diazotization Route)
The most robust synthesis involves the Schiemann reaction sequence starting from anthranilic acid.
Figure 1: Step-wise synthesis logic from anthranilic acid to the sodium salt.
Protocol: Precision Salt Formation
Objective: Generate anhydrous this compound free of buffering contaminants.
-
Dissolution: Dissolve 10.0 mmol (1.401 g) of pure 2-fluorobenzoic acid in 10 mL of HPLC-grade methanol.
-
Neutralization: Add 10.0 mmol of Sodium Hydroxide (1.0 M standard solution) dropwise under continuous stirring.
-
Control Point: Monitor pH.[1] Stop exactly at pH 7.0–7.2. Excess NaOH creates a hygroscopic impurity (
) that skews the FW.
-
-
Evaporation: Remove solvent via rotary evaporation at 40°C.
-
Drying: Dry the white residue in a vacuum oven at 60°C for 24 hours over
. -
Validation: Perform TGA (Thermogravimetric Analysis) to confirm <0.5% water content.
Analytical Applications
Quantitative -NMR (qNMR)
This compound is a premier internal standard for qNMR due to its high solubility, stability, and distinct chemical shift (~ -110 ppm to -115 ppm relative to
Protocol for qNMR:
-
Standard Preparation: Weigh ~10 mg of this compound (record to 0.001 mg).
-
Solvent: Dissolve in
(for biological samples) or . -
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be
. (The of the ortho-fluorine is typically 3–5 seconds; set D1 to 25s). -
Offset: Center the spectral window to cover both the analyte and the benzoate standard.
-
-
Calculation:
Where is integral area, is number of fluorines, is molecular weight, and is weight.[2]
Metabolic Tracing
In drug metabolism studies (DMPK), fluorinated benzoates act as "dead-end" metabolites or specific inhibitors. The fluorine atom blocks oxidation at the ortho-position, forcing metabolic flux through alternative pathways (e.g., glycine conjugation to form fluorohippurates).
Figure 2: Metabolic fate of 2-fluorobenzoate. The fluorine substituent sterically and electronically inhibits ring oxidation, channeling flux toward glycine conjugation.
Handling & Quality Control
Hygroscopicity and "Effective" Formula Weight
Sodium salts of carboxylic acids are prone to forming hydrates. While the anhydrous FW is 162.09, exposure to ambient humidity can lead to the formation of a hemihydrate or monohydrate.
-
Anhydrous FW: 162.09 g/mol [3]
-
Monohydrate FW:
g/mol
Recommendation: Always store in a desiccator. For critical stoichiometric work (e.g., preparing a 1.000 mM stock solution), determine the water content via Karl Fischer titration immediately before weighing, or dry the solid at 105°C for 2 hours.
Stability
The C-F bond is extremely robust (approx. 116 kcal/mol). This compound is stable in aqueous solution at neutral pH for months. However, under highly acidic conditions (pH < 2), the free acid (2-fluorobenzoic acid) may precipitate due to its lower solubility.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 490-97-1 Data. Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. Available at:
-
Mouttaki, H., et al. (2008). "Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus."[4] Applied and Environmental Microbiology. Available at:
-
Takamura, Y., et al. (2017). "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy."[5] Journal of Chemical Metrology. Available at:
-
BenchChem. Technical Guide to 2-Fluorobenzoic Acid: Structure and Synthesis. Available at:
Sources
Theoretical Framework: The Anatomy of the Ortho-Fluorine Effect
The Ortho-Fluorine Effect in Benzoate Architectures: Electronic Modulation, Conformational Dynamics, and Medicinal Utility
Executive Summary The strategic introduction of fluorine at the ortho position of benzoate scaffolds represents a high-impact tactic in modern rational drug design. Unlike heavier halogens, fluorine’s unique "ortho effect" is driven less by steric bulk and more by a potent combination of inductive electron withdrawal (-I), resonance donation (+R), and electrostatic field effects. This guide analyzes these electronic perturbations, quantifying their impact on acidity (pKa), hydrolytic stability, and conformational pre-organization, providing actionable protocols for their characterization in medicinal chemistry campaigns.
The electronic behavior of o-fluorobenzoates is governed by the competition between the high electronegativity of fluorine (
Electronic Vector Analysis
In an unsubstituted benzoate, the carboxylate group conjugates with the aromatic ring. Introducing an ortho-fluorine creates a distinct electronic environment:
-
Inductive Effect (-I): Fluorine strongly withdraws electron density through the
-framework. This stabilizes the developing negative charge on the carboxylate oxygen during ionization or nucleophilic attack, significantly increasing acidity and electrophilicity. -
Resonance Effect (+R): Fluorine donates electron density into the
-system via orbital overlap.[1] While effective at the para position, at the ortho position, the -I effect dominates due to proximity ( dependence of field effects). -
Dipole Minimization: The C-F bond creates a strong dipole. To minimize electrostatic repulsion with the carbonyl oxygen lone pairs, the ester group often adopts a specific conformation (trans-like) or twists out of plane, though less so than with o-chloro or o-bromo analogs due to fluorine's small Van der Waals radius (
Å).
Caption: Vector map illustrating the competing Inductive (-I) and Resonance (+R) effects, alongside the through-space Field Effect governing the reactivity of o-fluorobenzoates.
Physicochemical Consequences[2][3][4][5][6][7][8][9]
Acidity Modulation (pKa Shifts)
The ortho-fluorine substitution significantly enhances the acidity of the parent benzoic acid (and by extension, the electrophilicity of the ester). This is a direct measure of the stabilization of the conjugate base.
Table 1: Comparative Acidity of Halogenated Benzoic Acids
| Compound | Substituent | pKa (H₂O) | ΔpKa (vs. H) | Dominant Mechanism |
| Benzoic Acid | -H | 4.20 | 0.00 | Reference |
| o-Fluorobenzoic | -F | 3.27 | -0.93 | Strong -I stabilization of anion |
| o-Chlorobenzoic | -Cl | 2.94 | -1.26 | -I + Steric inhibition of resonance |
| p-Fluorobenzoic | -F | 4.14 | -0.06 | +R counteracts -I significantly |
| m-Fluorobenzoic | -F | 3.87 | -0.33 | Pure -I (no resonance opposition) |
Note: While o-F is a strong acidifying group, it is weaker than o-Cl because the small size of F allows some coplanarity, permitting the +R effect to oppose the -I effect slightly more than in the sterically twisted o-Cl analog.
Conformational Dynamics
Unlike o-methyl or o-iodo groups, o-fluorine does not sterically forbid planarity. However, it alters the energetic landscape. The "locked" conformation often observed in o-fluorobenzoates is driven by electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen.
-
Preferred Conformation: The carbonyl oxygen tends to orient anti to the fluorine (dihedral angle
) to minimize dipole repulsion. -
Metabolic Implication: This conformational bias can reduce the entropic penalty of binding to a receptor if the bio-active conformation matches this low-energy state (pre-organization).
Reactivity Profile: Hydrolytic Stability
For drug developers, the hydrolysis rate of benzoate esters determines plasma half-life. o-Fluorine accelerates hydrolysis under alkaline conditions (saponification) but can retard enzymatic hydrolysis depending on the pocket size.
Mechanism:
-
Nucleophilic Attack: The -I effect increases the partial positive charge (
) on the carbonyl carbon. -
Transition State: The tetrahedral intermediate is stabilized by the electron-withdrawing fluorine.
-
Leaving Group: No direct effect, as the leaving group is the alcohol portion.
Table 2: Relative Alkaline Hydrolysis Rates (k_rel)
| Benzoate Ester | Relative Rate ( | Kinetic Driver |
| Unsubstituted | 1.0 | Standard |
| o-Fluoro | 4.2 | Inductive activation > Steric shielding |
| o-Chloro | 2.1 | Steric shielding counteracts Inductive activation |
| p-Fluoro | 1.4 | Weak activation |
| o-Nitro | 18.5 | Massive Inductive/Mesomeric activation |
Insight:o-Fluorine provides a "Goldilocks" zone—activating the ester for reactivity without the massive steric bulk of o-iodo or the extreme lability caused by o-nitro.
Experimental Protocols
Protocol A: Synthesis of o-Fluorobenzoates (Steglich Esterification)
Context: Standard Fischer esterification can be sluggish with ortho-substituents. The Steglich method using DCC/DMAP is preferred for its mild conditions and efficiency with sterically modulated substrates.
Reagents:
-
o-Fluorobenzoic acid (1.0 equiv)
-
Target Alcohol (R-OH) (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Workflow:
-
Dissolution: Dissolve o-fluorobenzoic acid and R-OH in anhydrous DCM under
atmosphere. -
Catalyst Addition: Add DMAP in one portion.
-
Activation: Cool reaction to 0°C. Dropwise add DCC dissolved in minimal DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor via TLC (formation of UV-active non-polar spot).
-
Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Purification: Wash filtrate with 0.5N HCl (remove DMAP), sat.
(remove unreacted acid), and brine. Dry over .[2] -
Isolation: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Kinetic Determination of Hydrolytic Stability
Context: This assay quantifies the susceptibility of the benzoate to chemical hydrolysis, a proxy for plasma stability.
System:
-
Method: UV-Vis Spectrophotometry (monitoring disappearance of ester or appearance of carboxylate).
-
Conditions: Pseudo-first-order kinetics (excess base).
Caption: Workflow for the kinetic determination of hydrolytic stability using UV-Vis spectrophotometry.
Step-by-Step:
-
Preparation: Prepare a 10 mM stock solution of the o-fluorobenzoate in Acetonitrile (MeCN).
-
Buffer: Prepare 0.1 M NaOH or Phosphate buffer (pH 12.0) to ensure rapid, measurable hydrolysis. Thermostat to 37°C.
-
Initiation: Inject 20 µL of stock into 2.0 mL of buffer in a quartz cuvette. Invert quickly to mix.
-
Monitoring: Immediately start UV-Vis kinetic mode. Monitor the absorbance decrease at the ester's
(typically 230-240 nm) or the shift to the benzoate ion peak. -
Calculation:
-
Plot
vs. time ( ). -
The slope
. -
Half-life
.
-
Medicinal Chemistry Applications
Metabolic Blocking
The C-F bond (116 kcal/mol) is metabolically inert. Placing fluorine at the ortho position protects the ring from oxidative metabolism (e.g., by CYP450s) at that site, and often at the para position as well, by deactivating the ring towards electrophilic enzymatic species (e.g., Compound I of CYP450).
Conformational Locking (The "Fluorine Scan")
In drug discovery, rigidifying a molecule to match its bioactive conformation reduces the entropic cost of binding (
-
Strategy: If a lead compound has a freely rotating phenyl benzoate moiety, synthesize the o-F analog.
-
Outcome: The dipole-dipole interaction restricts rotation, favoring a planar or specific twisted conformation. If this matches the receptor pocket, binding affinity (
) improves significantly.
References
-
Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of the monohalogenobenzoic acids. Journal of the Chemical Society, 644-649. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Link
Sources
Methodological & Application
Synthesis of Sodium 2-Fluorobenzoate: An Application Note and Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of sodium 2-fluorobenzoate from 2-fluorobenzoic acid. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth technical details and scientifically grounded explanations for each step of the process.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the ortho position of the benzoate ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a key intermediate for creating novel compounds with enhanced therapeutic or biological activity.
The synthesis of this compound is fundamentally an acid-base neutralization reaction. 2-Fluorobenzoic acid, a weak acid with a pKa of approximately 3.27, readily reacts with a suitable base to form its corresponding salt. This straightforward conversion is highly efficient and yields a product with distinct solubility characteristics compared to the starting acid, a feature that is instrumental in its purification.
Experimental Protocol: From Acid to Salt
This section details the complete workflow for the synthesis of this compound, from the initial reaction to the final characterization of the purified product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Fluorobenzoic Acid (C₇H₅FO₂) | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR |
| Deionized Water (H₂O) | Type II | In-house |
| Ethanol (C₂H₅OH) | 95% | Pharmco |
| Diethyl Ether (C₄H₁₀O) | Anhydrous | J.T. Baker |
| Hydrochloric Acid (HCl) | 0.1 M Standardized Solution | Ricca Chemical |
| Phenolphthalein Indicator | 1% in Ethanol | Acros Organics |
| Bromophenol Blue Indicator | 0.1% Aqueous Solution | Ward's Science |
Safety Precautions
2-Fluorobenzoic acid is an irritant. [1] Sodium hydroxide is corrosive. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.[2][3] Neutralization reactions can be exothermic; therefore, slow and controlled addition of reagents is crucial.[2]
Synthesis Workflow Diagram
Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.
Step-by-Step Synthesis Protocol
Protocol 1: Using Sodium Hydroxide
This protocol is preferred for its simplicity and the high purity of the resulting product.
-
Dissolution of the Acid: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.0714 mol) of 2-fluorobenzoic acid in approximately 100 mL of deionized water with gentle heating and stirring. It may not fully dissolve at room temperature.
-
Preparation of the Base: Prepare a solution of 2.86 g (0.0715 mol) of sodium hydroxide in 50 mL of deionized water. Allow the solution to cool to room temperature.
-
Neutralization: While stirring the 2-fluorobenzoic acid suspension, slowly add the sodium hydroxide solution dropwise. The 2-fluorobenzoic acid will dissolve as it is neutralized to form the highly water-soluble this compound.[4] Monitor the pH of the reaction mixture using a calibrated pH meter. The target pH is between 7.0 and 8.0.
-
Isolation of Crude Product: Once the neutralization is complete, the clear solution of this compound can be concentrated using a rotary evaporator to reduce the volume of water. This will lead to the precipitation of the sodium salt.
-
Purification by Recrystallization: The crude this compound can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimal amount of hot 95% ethanol and then add hot deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry under vacuum at 60-70 °C to a constant weight.
Protocol 2: Using Sodium Bicarbonate
This method is an alternative that avoids the use of a strong base. The reaction is driven by the evolution of carbon dioxide gas.
-
Reactant Suspension: In a 500 mL Erlenmeyer flask, suspend 10.0 g (0.0714 mol) of 2-fluorobenzoic acid in 150 mL of deionized water.
-
Addition of Bicarbonate: Slowly and in portions, add 6.0 g (0.0714 mol) of sodium bicarbonate to the stirred suspension. Effervescence (release of CO₂) will occur.[5] Allow the reaction to proceed until all the bicarbonate has been added and gas evolution has ceased.
-
Work-up and Isolation: Follow steps 4-6 from Protocol 1 to isolate and purify the this compound.
Characterization of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄FNaO₂ | [6] |
| Molecular Weight | 162.09 g/mol | [6] |
| Appearance | White crystalline solid | [4][7] |
| Solubility | Freely soluble in water | [4][7] |
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in D₂O is expected to show signals corresponding to the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing fluorine atom and the carboxylate group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
FTIR Spectroscopy: The Fourier-transform infrared spectrum of this compound will show characteristic absorption bands. The strong C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) will be absent. Instead, two strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) are expected in the regions of 1540-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
Purity Assessment by Titration
The purity of the synthesized this compound can be determined by acid-base titration.[4][7]
Titration Protocol Diagram
Caption: A schematic representation of the titration protocol for purity assessment.
Procedure:
-
Accurately weigh approximately 0.5 g of the dried this compound and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of bromophenol blue indicator. The solution should be blue.
-
Titrate the solution with a standardized 0.1 M hydrochloric acid solution until the color changes to green or yellow, indicating the endpoint.[4][7]
-
Record the volume of HCl consumed.
-
Calculate the purity using the following formula:
Purity (%) = (Volume of HCl (L) × Molarity of HCl (mol/L) × 162.09 g/mol ) / (Weight of sample (g)) × 100
Conclusion
The synthesis of this compound from 2-fluorobenzoic acid via acid-base neutralization is a robust and high-yielding process. The choice of base, either sodium hydroxide or sodium bicarbonate, provides flexibility in the experimental setup. Proper purification by recrystallization is crucial to obtain a high-purity product suitable for further applications in research and development. The analytical methods outlined in this guide, including spectroscopic analysis and titrimetric purity assessment, provide a comprehensive framework for the thorough characterization of the final product, ensuring its quality and suitability for its intended use.
References
-
ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... Retrieved from [Link]
-
Scribd. (n.d.). Assay of Sodium Benzoate. Retrieved from [Link]
-
(n.d.). Assay of Sodium Benzoate. Retrieved from [Link]
-
PubMed. (2014, January 24). Investigation on the adsorption characteristics of sodium benzoate and taurine on gold nanoparticle film by ATR-FTIR spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Retrieved from [Link]
-
M.C.C. Science. (n.d.). A hydrochloric acid/sodium hydroxide titration and the use of this titration in making the salt sodium chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
-
YouTube. (2018, October 6). Titration - Preparing a Soluble Salt. Retrieved from [Link]
-
ResearchGate. (2025, November 19). (PDF) Titration of Hydrochloric Acid with Sodium Hydroxide. Retrieved from [Link]
-
Principles of Chemistry. (n.d.). 4.5 Acid-Base Titrations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
PMC. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]
-
ARKAT USA, Inc. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]
-
ARKAT USA, Inc. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]
- Google Patents. (n.d.). CN86103230A - The method for preparing carboxylate salt.
-
ResearchGate. (2021, October). Chemical shifts and assignments of main peaks in the 1 H NMR spectra of.... Retrieved from [Link]
-
(n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
(n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Retrieved from [Link]
-
PMC. (2013, April 17). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2010, October 28). 13C NMR of "Perdeuterated" Solvents. Retrieved from [Link]
-
CORE. (n.d.). DIRECT CONVERSION OF CARBOXYLATE SALTS TO CARBOXYLIC ACIDS VIA REACTIVE EXTRACTION A Thesis by XIN XU Submitted to the Office o. Retrieved from [Link]
-
Reddit. (2013, October 27). 13C NMR in D2O?. Retrieved from [Link]
-
The D2O Shake. (2007, October 3). Proton NMR Assignment Tools. Retrieved from [Link]
-
PubMed. (2010, November 15). FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Retrieved from [Link]
-
PubMed. (n.d.). Interaction of Sodium Bicarbonate With Substituted Benzoic Acids in the Presence of Moisture. Retrieved from [Link]
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- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
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- 7. researchgate.net [researchgate.net]
Protocols for using sodium 2-fluorobenzoate in organic synthesis
An In-Depth Technical Guide to the Application of Sodium 2-Fluorobenzoate in Organic Synthesis
Introduction
This compound is an aromatic carboxylate salt that has emerged as a valuable and versatile building block in modern organic synthesis. Its utility lies primarily in its ability to serve as a stable, solid precursor to a 2-fluorophenyl nucleophile in transition-metal-catalyzed cross-coupling reactions. The strategic placement of the fluorine atom ortho to the carboxylate group influences the electronic properties and reactivity of the molecule, making it a key component in the synthesis of fluorinated biaryl compounds. These motifs are of significant interest to researchers in medicinal chemistry and materials science, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and other crucial physicochemical properties of target molecules.
This guide provides a comprehensive overview of the protocols for using this compound, focusing on its primary application in decarboxylative cross-coupling reactions. We will delve into the mechanistic principles, provide detailed, field-proven experimental protocols, and discuss critical parameters for reaction optimization, empowering researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic endeavors.
Part 1: Reagent Profile and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
Physicochemical and Safety Data
All quantitative data is summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 490-97-1 |
| Molecular Formula | C₇H₄FNaO₂ |
| Molecular Weight | 162.10 g/mol |
| Appearance | White to off-white solid/powder |
| Purity | Typically ≥98% |
| Storage | Store at room temperature, sealed in a dry environment. |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Codes | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
Data sourced from commercial suppliers.
Handling and Storage
This compound should be handled in a well-ventilated area, preferably a fume hood, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As a hygroscopic solid, it should be stored in a tightly sealed container in a desiccator or a dry cabinet to prevent moisture absorption, which can interfere with reaction efficiency.
Part 2: Core Application: Decarboxylative Cross-Coupling for Biaryl Synthesis
The most powerful application of this compound is its use in decarboxylative cross-coupling reactions. This transformation involves the cleavage of the C-COO⁻ bond and the subsequent formation of a new C-C bond between the 2-fluorophenyl group and an aryl coupling partner, releasing carbon dioxide as the sole stoichiometric byproduct.[1] This approach is highly atom-economical and avoids the need to prepare more sensitive organometallic reagents (e.g., Grignard or organolithium reagents) from 2-fluoroaromatics.
Mechanistic Foundation
The reaction is typically catalyzed by late transition metals like nickel or palladium. While specific intermediates may vary, the general catalytic cycle provides a robust framework for understanding the transformation. The process involves the synergistic interplay of the catalyst, the carboxylate substrate, and an aryl halide (or pseudohalide) coupling partner.
The plausible mechanism involves three key steps:
-
Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) undergoes oxidative addition into the aryl halide (Ar-X) bond to form a high-valent metal-aryl intermediate.
-
Decarboxylation & Transmetalation: The this compound coordinates to the metal center. Subsequent decarboxylation generates a 2-fluorophenyl-metal species. In some systems, particularly bimetallic ones, a separate metal like copper facilitates this step, followed by transmetalation to the primary catalyst (e.g., palladium).[2]
-
Reductive Elimination: The two aryl groups on the metal center couple and are eliminated, forming the desired biaryl product and regenerating the active low-valent catalyst.
Application Note & Protocol 1: Nickel-Catalyzed Decarboxylative Arylation
Expertise & Experience: Nickel catalysis offers a cost-effective and highly effective alternative to palladium for decarboxylative couplings.[3] The choice of nickel is often advantageous for coupling with less reactive electrophiles like aryl chlorides and for reactions involving fluorinated substrates. The protocol described here is based on established methods for the decarboxylative coupling of perfluorobenzoates, which serve as an excellent model for the reactivity of this compound.[4] The key to success is the careful selection of a phosphine ligand that stabilizes the nickel catalyst and promotes the key steps of the catalytic cycle.
This protocol details the coupling of this compound with 4-iodoanisole.
Materials:
-
This compound (1.0 mmol, 162.1 mg)
-
4-Iodoanisole (1.2 mmol, 280.9 mg)
-
Nickel(II) acetylacetonate [Ni(acac)₂] (10 mol%, 25.7 mg)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (20 mol%, 85.0 mg)
-
Zinc powder (for reduction of Ni(II) to Ni(0)) (30 mol%, 19.6 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ni(acac)₂, IPr·HCl, zinc powder, K₂CO₃, and this compound.
-
Reagent Addition: Add 4-iodoanisole to the Schlenk tube, followed by anhydrous DMF (5 mL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Causality: The high temperature is necessary to facilitate both the decarboxylation step and the catalytic turnover. Zinc powder reduces the Ni(II) precatalyst to the active Ni(0) species in situ.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
| Aryl Halide Partner | Typical Conditions | Expected Yield | Notes |
| 4-Iodoanisole | Ni(acac)₂/IPr·HCl, K₂CO₃, DMF, 120 °C | 75-90% | Electron-donating groups are well-tolerated. |
| 4-Bromobenzonitrile | Ni(acac)₂/IPr·HCl, K₂CO₃, DMF, 120 °C | 70-85% | Electron-withdrawing groups are compatible. |
| 1-Bromo-4-(trifluoromethyl)benzene | Ni(acac)₂/IPr·HCl, K₂CO₃, DMF, 120 °C | 65-80% | Strong electron-withdrawing groups perform well. |
| 2-Bromopyridine | Ni(acac)₂/IPr·HCl, K₂CO₃, DMF, 120 °C | 60-75% | Heteroaromatic halides are viable coupling partners. |
| 4-Chlorotoluene | Ni(acac)₂/IPr·HCl, K₂CO₃, DMF, 140 °C | 40-60% | Aryl chlorides require higher temperatures and may give lower yields.[3] |
Application Note & Protocol 2: Palladium/Copper Co-Catalyzed Decarboxylative Arylation
Expertise & Experience: A bimetallic system using palladium and copper can offer a synergistic effect.[5] In this approach, copper(I) is believed to facilitate the decarboxylation of the benzoate salt to form an organocopper intermediate. This intermediate then undergoes transmetalation with a Pd(II)-aryl complex (formed from the oxidative addition of an aryl halide to Pd(0)), which subsequently leads to the product via reductive elimination.[2] This method can sometimes proceed under milder conditions than Ni-only systems and is a cornerstone of modern cross-coupling chemistry.
This protocol details the coupling of this compound with 1-bromo-2-fluorobenzene.
Materials:
-
This compound (1.0 mmol, 162.1 mg)
-
1-Bromo-2-fluorobenzene (1.1 mmol, 122 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 11.2 mg)
-
Copper(I) iodide [CuI] (10 mol%, 19.0 mg)
-
Triphenylphosphine [PPh₃] (20 mol%, 52.5 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.6 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, CuI, PPh₃, Cs₂CO₃, and this compound.
-
Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) followed by 1-bromo-2-fluorobenzene via syringe.
-
Reaction Execution: Seal the tube and immerse it in a preheated oil bath at 110 °C. Stir the mixture for 18 hours. Causality: Cesium carbonate acts as a base and may also facilitate the decarboxylation process. PPh₃ serves as the ligand for the palladium catalyst, influencing its stability and reactivity.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, hexanes) to obtain 2,2'-difluorobiphenyl as a colorless oil.
Part 3: Advanced Considerations & Troubleshooting
Trustworthiness through Self-Validation: A robust protocol anticipates and addresses potential issues. Understanding these variables is key to achieving reproducible, high-yielding results.
-
Ligand Selection: The choice of ligand is critical. For nickel catalysis, N-heterocyclic carbenes (e.g., IPr) are often highly effective. For palladium, phosphine ligands (e.g., PPh₃, XPhos, SPhos) are common. The ligand's steric bulk and electronic properties directly impact the rates of oxidative addition and reductive elimination. Experimentation with different ligands is often necessary to optimize a new transformation.[6]
-
Substrate Scope & Limitations: The reactivity of the aryl halide partner generally follows the trend of bond dissociation energy: I > Br > OTf >> Cl.[3] Aryl chlorides are the most challenging to activate and typically require more reactive catalysts (often nickel-based) and higher temperatures. Sterically hindered substrates (e.g., ortho-substituted aryl halides) can slow the reaction and may require more sterically demanding ligands to promote coupling.
-
Common Side Reactions:
-
Protodecarboxylation: This is the loss of CO₂ and its replacement by a proton from the solvent or trace water, leading to the formation of fluorobenzene. To minimize this, ensure all reagents and solvents are anhydrous.[5]
-
Homo-coupling: The coupling of two aryl halide molecules or two benzoate molecules can occur. This is often suppressed by the controlled addition of one reagent or by using ligands that disfavor the side reaction pathways.
-
Conclusion
This compound is a highly practical and effective reagent for the synthesis of 2-fluoro-substituted biaryls via decarboxylative cross-coupling. Its stability, ease of handling, and the atom-economical nature of the reactions make it a superior alternative to traditional organometallic precursors. By leveraging well-designed nickel or palladium/copper catalytic systems, researchers can access a wide range of valuable fluorinated molecules. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important synthetic tool in both academic and industrial research settings.
References
-
Chen, L. (2015). New methods for copper-catalyzed decarboxylative C-H arylation reactions. The Research Repository @ WVU. [Link]
-
Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264. [Link]
-
Le, C. M., Bar-Ziv, E., & Martin, R. (2015). Nickel-Catalyzed Decarboxylative Cross-Coupling of Perfluorobenzoates with Aryl Halides and Sulfonates. Organic Letters, 17(5), 1264–1267. [Link]
-
Canty, A. J., et al. (2014). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications. [Link]
-
Sanchez, J. P. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. European Patent Office. [Link]
-
Panja, S., Maity, P., & Ranu, B. C. (2018). Palladium-Catalyzed Ligand-Free Decarboxylative Coupling of α-Oxocarboxylic Acid with Aryl Diazonium Tetrafluoroborate: An Access to Unsymmetrical Diaryl Ketones. The Journal of Organic Chemistry, 83(20), 12609–12618. [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. [Link]
-
Tellis, J. C., et al. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Macmillan Group, Princeton University. [Link]
-
Le, C. M., Bar-Ziv, E., & Martin, R. (2015). Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates. PubMed. [Link]
-
Lee, C.-F., et al. (2007). Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides. PubMed. [Link]
-
Wang, C., et al. (2012). Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 51(30), 7473-7476. [Link]
-
Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia. [Link]
-
Glorius, F., et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 3004–3015. [Link]
-
Ananikov, V. P., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]
-
Fleischer, I., et al. (2023). Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols. Organic Letters, 25(9), 1655–1660. [Link]
-
Goossen, L. J., et al. (2011). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health. [Link]
-
Ellman, J. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PubMed Central. [Link]
-
Chatterjee, R., et al. (2023). Copper-Catalyzed Decarboxylative Cascade Cyclization for the Synthesis of 2-Arylquinolines. Organic Chemistry Portal. [Link]
-
Li, T., et al. (2023). Light-induced decarboxylative arylation of carboxylic acids via electron donor–acceptor complexes. Organic Chemistry Frontiers. [Link]
-
Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079–10134. [Link]
Sources
- 1. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Decarboxylative Cross-Coupling of Perfluorobenzoates with Aryl Halides and Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-catalyzed decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 6. Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides [organic-chemistry.org]
Sodium 2-fluorobenzoate as a ligand in coordination chemistry
Executive Summary
Sodium 2-fluorobenzoate (Na-2FB) serves as a critical ligand precursor in the design of functional metal-organic frameworks (MOFs) and discrete coordination complexes. Unlike its non-fluorinated analog, the presence of the fluorine atom at the ortho position introduces unique steric constraints and electronic effects (inductive withdrawal), influencing the Lewis basicity of the carboxylate group. This guide details the physicochemical profile of the ligand, validated protocols for synthesizing lanthanide and transition metal complexes, and methods for structural characterization.[1]
Part 1: Ligand Profile & Chemical Physics
The 2-fluorobenzoate anion (
Physicochemical Properties
| Property | Value / Characteristic | Relevance to Coordination |
| Formula | Precursor salt | |
| MW | 162.09 g/mol | Stoichiometric calculations |
| pKa (Acid) | ~3.27 | Lower than benzoic acid (4.20); indicates easier deprotonation but weaker M-O bond strength. |
| Coordination Modes | Monodentate, Chelating, Bridging | Versatile binding driven by metal ionic radius. |
| Electronic Effect | Inductive (-I) | Reduces electron density on carboxylate oxygen, increasing Lewis acidity of the metal center. |
Structural Coordination Logic
The ortho-fluorine atom creates a "steric wall" on one side of the carboxylate.
-
Transition Metals (Cu, Zn): Often forces the formation of "paddle-wheel" dimers to minimize steric clash.
-
Lanthanides (Eu, Tb): The high coordination number (CN=8, 9) allows for complex polymeric chains where the fluorine atom participates in crystal packing stabilization.
Part 2: Experimental Protocols
Protocol A: High-Purity Synthesis of this compound
Rationale: Commercial salts often contain hydration variability. In situ generation or recrystallization ensures stoichiometric precision, critical for MOF synthesis.
Materials:
-
2-Fluorobenzoic acid (98%+)
-
Sodium Hydroxide (1M Standardized Solution)
-
Ethanol (Absolute)
-
Diethyl Ether
Workflow:
-
Dissolve 10 mmol (1.40 g) of 2-fluorobenzoic acid in 20 mL of Ethanol/Water (4:1 v/v).
-
Add 10 mL of 1M NaOH dropwise under stirring. Monitor pH until it reaches 7.5–8.0.
-
Stir for 30 minutes at room temperature.
-
Evaporate solvent via rotary evaporator to obtain a white solid.
-
Purification: Wash the solid with cold diethyl ether (
mL) to remove unreacted acid. -
Dry in a vacuum oven at 60°C for 4 hours.
Protocol B: Hydrothermal Synthesis of Luminescent Eu(III) Complexes
Target:
Step-by-Step:
-
Ligand Solution: Dissolve 3 mmol of This compound (from Protocol A) and 1 mmol of 1,10-phenanthroline in 15 mL of distilled water.
-
Metal Solution: Dissolve 1 mmol of
in 5 mL water. -
Mixing: Add the Metal Solution to the Ligand Solution dropwise. A white precipitate will form immediately.
-
Crystallization (Hydrothermal):
-
Transfer the suspension to a 25 mL Teflon-lined autoclave.
-
Seal and heat at 140°C for 72 hours.
-
Cool to room temperature at a rate of 5°C/hour (slow cooling is vital for single crystals).
-
-
Isolation: Filter the block-shaped crystals, wash with water/ethanol (1:1), and air dry.
Protocol C: Room Temperature Synthesis of Copper(II) Dimers
Target:
Step-by-Step:
-
Dissolve 2 mmol of this compound in 20 mL Methanol.
-
Dissolve 1 mmol of
in 10 mL Methanol. -
Layering Method (for Crystals):
-
Place the Copper solution in a narrow test tube.
-
Carefully layer 2 mL of pure Methanol on top (buffer zone).
-
Carefully layer the Ligand solution on top of the buffer.
-
-
Incubation: Seal with Parafilm (poke 1 small hole) and leave undisturbed in the dark for 5-7 days.
-
Harvest: Blue-green crystals will form at the interface.
Part 3: Visualization & Logic
Synthesis Workflow Diagram
The following diagram illustrates the critical decision pathways for solvent and method selection based on the target metal center.
Figure 1: Decision matrix for synthesis routes. Protocol selection depends heavily on the coordination number (CN) requirements of the metal.
Coordination Modes of 2-Fluorobenzoate
The carboxylate group can bind in three distinct ways, identifiable by IR spectroscopy.
Figure 2: Relationship between coordination geometry and IR spectral shifts (
Part 4: Characterization & Validation
To ensure the integrity of the synthesized complexes, the following validation parameters must be met.
Infrared Spectroscopy (FT-IR) Analysis
The difference (
| Mode | Interpretation | |||
| Free Ion (Na Salt) | ~1590 | ~1410 | ~180 | Ionic Baseline |
| Monodentate | >1600 | <1400 | >200 | One Oxygen binds Metal |
| Chelating | ~1550 | ~1450 | <110 | Both Oxygens bind 1 Metal |
| Bridging | ~1580 | ~1420 | 150–180 | Oxygens bind 2 different Metals |
Note: The C-F stretch typically appears around 1200–1250 cm⁻¹ and remains relatively unchanged upon coordination.
X-Ray Diffraction (XRD)
-
Powder XRD: Use to verify phase purity against simulated patterns from single-crystal data.
-
Single Crystal: Look for the "Fluorine Disorder." In many 2-fluorobenzoate structures, the phenyl ring can rotate, causing the F atom to be disordered over two positions (2- and 6- positions) if the crystal symmetry allows. Refine with split occupancy if necessary.
Part 5: References
-
Synthesis and Luminescence of Lanthanide-2-Fluorobenzoates
-
Copper(II) Structural Chemistry
-
Title: Evaluation of the crystal structures of metal(II) 2-fluorobenzoate complexes.
-
Source: ResearchGate / Journal of Molecular Structure.
-
URL:[Link]
-
-
Ligand Properties & Safety
-
Lanthanide Fluorobenzoates as Bio-Probes
-
Title: Lanthanide Fluorobenzoates as Bio-Probes: a Quest for the Optimal Ligand Fluorination Degree.
-
Source: PubMed / Chemistry - A European Journal.
-
URL:[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 490-97-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 490-97-1 [sigmaaldrich.com]
- 8. chemwhat.com [chemwhat.com]
Application Note: Antimicrobial Efficacy Profiling of Sodium 2-Fluorobenzoate Formulations
This Application Note is structured to guide drug development professionals through the rigorous evaluation of Sodium 2-fluorobenzoate (Na-2FB) . Unlike standard sodium benzoate, the ortho-fluorine substitution significantly alters the physicochemical profile (specifically pKa and lipophilicity), requiring modified testing protocols to accurately assess antimicrobial potency.
Introduction & Mechanistic Rationale
This compound (Na-2FB) is a fluorinated derivative of the common preservative sodium benzoate. While often used as a metabolic probe, its potential as an antimicrobial agent lies in the unique electronic properties of the fluorine atom at the ortho position.
The "Ortho-Effect" and pKa Shift
The primary challenge in formulating Na-2FB is its acidity. The electron-withdrawing fluorine atom at the ortho position lowers the pKa of the conjugate acid (2-fluorobenzoic acid) to approximately 3.27 , compared to 4.20 for benzoic acid.
-
Implication: At pH 4.0, standard benzoic acid is ~60% undissociated (active), whereas 2-fluorobenzoic acid is ~15% undissociated.
-
Formulation Strategy: Efficacy testing must be conducted across a pH gradient (3.0 – 7.0) to distinguish between weak-acid transport mechanisms and fluorine-specific metabolic inhibition (e.g., lethal synthesis or enzyme blockade).
Mechanism of Action (MOA)
The antimicrobial activity is hypothesized to follow a dual-pathway model:
-
Acidification (Primary): The undissociated acid (H-2FB) permeates the cell membrane. Once inside the neutral cytoplasm (pH ~7.0), it dissociates, releasing protons (acidifying the cytoplasm) and the counter-ion (2-FB⁻).
-
Anion Toxicity (Secondary): Unlike the metabolizable benzoate anion, the 2-fluorobenzoate anion may act as a competitive inhibitor in the β-oxidation pathway or benzoate degradation pathways (e.g., blocking ben genes), leading to metabolic arrest.
Figure 1: Dual-mechanism of action for this compound involving transmembrane proton translocation and intracellular anion toxicity.
Experimental Protocols
Protocol A: Preparation of pH-Adjusted Test Formulations
Objective: To create stable stock solutions that maintain solubility while allowing for precise pH control in growth media.
Materials:
-
This compound (Purity >98%, e.g., Sigma-Aldrich or equivalent).
-
Buffer Systems: Citrate-Phosphate (pH 3.0–5.0), MOPS (pH 6.0–7.0). Note: Avoid simple phosphate buffers at low pH due to poor buffering capacity.
Procedure:
-
Primary Stock (100 mg/mL): Dissolve 1.0 g of Na-2FB in 10 mL of sterile deionized water. The salt is highly soluble. Filter sterilize (0.22 µm PES membrane).
-
Working Buffers: Prepare 2X concentrated Mueller-Hinton Broth (MHB) adjusted to target pH values (3.5, 4.5, 5.5, 7.0) using the Citrate-Phosphate system.
-
Critical Step: Verify pH after autoclaving, as it may drift.
-
-
Solubility Check: At pH < 3.0, the free acid (2-fluorobenzoic acid) may precipitate. If turbidity occurs, add 5% Propylene Glycol as a co-solvent.
Protocol B: Determination of MIC and MBC (Modified CLSI M07)
Standard: Adapted from CLSI M07 (Aerobes) and M26 (Bactericidal activity). Modification: The assay is run in pH-stratified parallel plates to determine the "active species" concentration.
Workflow:
Figure 2: Workflow for pH-stratified Minimum Inhibitory Concentration (MIC) testing.
Steps:
-
Plate Setup: Use 96-well polypropylene plates (prevent binding). Add 100 µL of 2X pH-adjusted MHB to columns 1-10.
-
Drug Addition: Add 100 µL of Na-2FB stock to column 1. Serial dilute (1:2) across to column 10.[1]
-
Inoculation: Add 100 µL of bacterial suspension (approx.
CFU/mL final) to all wells. -
Controls:
-
Incubation: 35°C ± 2°C for 16–20 hours (24h for yeast).
-
Analysis: Record the lowest concentration with no visible growth (MIC).
Protocol C: Time-Kill Kinetics
Objective: To determine if Na-2FB acts as a bacteriostatic (growth inhibiting) or bactericidal (killing) agent.
Procedure:
-
Inoculum: Prepare
CFU/mL in 10 mL of pH-adjusted broth (e.g., pH 4.5). -
Dosing: Add Na-2FB at 2x MIC and 4x MIC (based on Protocol B results).
-
Sampling: Remove 100 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.
-
Neutralization: Transfer aliquots into D/E Neutralizing Broth to stop the reaction immediately.
-
Enumeration: Plate serial dilutions onto Tryptic Soy Agar. Count colonies after 24h.
Data Presentation & Analysis
Expected Results Table
When reporting results, normalize the MIC values to the concentration of the undissociated acid using the Henderson-Hasselbalch equation.
Table 1: Template for Comparative Efficacy Data
| Organism | pH | Na-2FB MIC (Total mg/mL) | Calc. [H-2FB] (mM) | Na-Benzoate MIC (Total mg/mL) | Interpretation |
| E. coli ATCC 25922 | 4.0 | 0.5 | High | 1.0 | Na-2FB likely more potent due to F-anion toxicity. |
| E. coli ATCC 25922 | 7.0 | >32.0 | Negligible | >64.0 | Inactive at neutral pH (transport limited). |
| S. aureus ATCC 6538 | 4.0 | 0.25 | High | 0.8 | Gram+ generally more susceptible to weak acids. |
| C. albicans ATCC 10231 | 5.0 | 1.0 | Moderate | 2.5 | Yeast requires higher dosing; F-substitution enhances activity. |
Interpretation Guide
-
MIC Shift: If the MIC of Na-2FB is significantly lower than Sodium Benzoate at the same pH, the mechanism involves specific fluoride-mediated inhibition (e.g., enzyme blockade).
-
pH Dependence: A lack of activity at pH 7.0 confirms that the undissociated form is required for membrane penetration, validating the weak-acid theory.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Milne, G. W. A., et al. (1968).[4] "The metabolism of 2-fluorobenzoic acid. Studies with 18O2". Journal of Biological Chemistry, 243(20), 5374–5376.[4] [Link]
-
Wibbertmann, A., et al. (2000). "Benzoic Acid and Sodium Benzoate". World Health Organization (CICAD 26). [Link]
-
PubChem. (2025).[1] "2-Fluorobenzoic acid (Compound CID 9935)".[1] National Library of Medicine. [Link]
Sources
Application of sodium 2-fluorobenzoate in fluoropolymer additives
Application Note: Sodium 2-Fluorobenzoate as a Functional Probe and Nucleating Additive in Fluoropolymer Matrices
Part 1: Executive Summary & Technical Rationale
This compound (Na-2-FB) is a specialized fluorinated aromatic salt (C₇H₄FNaO₂) distinct from standard hydrocarbon additives. While sodium benzoate is a ubiquitous nucleating agent for polyolefins (e.g., Polypropylene), its fluorinated analog, Na-2-FB, offers unique compatibility with fluoropolymers such as Polyvinylidene Fluoride (PVDF) and fluorinated ethylene propylene (FEP).
For researchers in drug development and material science , Na-2-FB serves two critical, high-value functions:
-
19F NMR Paramagnetic/Environmental Probe: Due to the high sensitivity of the fluorine nucleus to its local electronic environment, Na-2-FB acts as a water-soluble tracer to quantify permeability, encapsulation efficiency, and drug release kinetics in fluoropolymer-based delivery systems (e.g., fluorocarbon emulsions or PVDF membranes).
-
Crystal Engineering (Nucleation): In PVDF processing, Na-2-FB acts as a nucleating agent that can influence the crystallization kinetics, potentially favoring the formation of the electroactive
-phase over the thermodynamically stable -phase, crucial for piezoelectric applications.
Part 2: Physicochemical Profile & Data
Table 1: Chemical Properties of this compound
| Property | Value | Relevance to Fluoropolymers |
| Formula | C₇H₄FNaO₂ | Fluorine atom provides NMR handle and polymer compatibility. |
| MW | 162.09 g/mol | Small molecule; high mobility in amorphous polymer regions. |
| Solubility | >50 mg/mL (H₂O) | High water solubility makes it an ideal external phase probe. |
| 19F NMR Shift | ~ -112 to -115 ppm | Distinct region, usually non-overlapping with polymer backbone signals (-90 to -100 ppm). |
| Thermal Stability | > 300°C (Salt form) | Survives melt processing of PVDF and FEP. |
Part 3: Protocol A — 19F NMR Permeability & Release Assay
Context: Drug development professionals often use fluoropolymer coatings or nanoparticles. This protocol uses Na-2-FB as a surrogate marker to test the integrity of these barriers without using expensive radiolabels.
Experimental Logic (Causality)
The fluorine atom in Na-2-FB has a chemical shift that is sensitive to pH and solvent polarity. When Na-2-FB is encapsulated within a fluoropolymer matrix (or trapped behind a membrane), its relaxation time (
Step-by-Step Methodology
Materials:
-
This compound (99% purity).
-
PVDF or Fluoropolymer-coated nanoparticles/membrane.[1]
-
D₂O (Deuterium Oxide) for lock.
-
Benchtop or High-Field NMR (400 MHz+ recommended).
Workflow:
-
Preparation of Stock Solution:
-
Dissolve Na-2-FB in phosphate-buffered saline (PBS) to a concentration of 10 mM.
-
Critical Step: Add 10% D₂O to the buffer for NMR locking.
-
-
Loading/Encapsulation:
-
For Membranes: Mount the fluoropolymer membrane in a diffusion cell. Place Na-2-FB stock on the "donor" side and pure buffer on the "receiver" side.
-
For Nanoparticles: Formulate particles in the presence of Na-2-FB, then dialyze to remove unencapsulated salt.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse 19F with proton decoupling (inverse gated decoupling to minimize NOE if quantitative integration is required).
-
Relaxation Delay (
): Set to (typically 5–10 seconds for small fluorinated aromatics) to ensure full magnetization recovery. -
Spectral Window: -100 ppm to -130 ppm (Targeting the aromatic F signal).
-
-
Quantification:
-
Monitor the appearance of the Na-2-FB peak (-114 ppm) in the receiver phase (membranes) or the supernatant (nanoparticles).
-
Validation: Use an internal standard (e.g., Trifluoroacetic acid, -76 ppm) in a capillary insert to normalize signal intensity.
-
Visualization: NMR Analytical Workflow
Figure 1: Workflow for utilizing this compound as a quantitative tracer in fluoropolymer barrier analysis.
Part 4: Protocol B — Crystal Nucleation in PVDF Processing
Context: PVDF exists in multiple crystalline phases. The
Experimental Logic
The ionic nature of the carboxylate group (
Step-by-Step Methodology
-
Composite Blending:
-
Solvent Casting Route: Dissolve PVDF powder in DMF (Dimethylformamide) at 15 wt%.
-
Dissolve Na-2-FB in a minimum amount of water/DMF mixture (it is sparingly soluble in pure DMF, so a co-solvent is needed).
-
Mix to achieve additive loading of 0.1%, 0.5%, and 1.0% by weight.
-
-
Film Formation:
-
Cast the solution onto a glass plate.
-
Drying: Dry at 60°C (low temperature favors
-phase, but the additive accelerates this). -
Alternative (Melt Compounding): Twin-screw extrude PVDF pellets with Na-2-FB powder at 190°C.
-
-
Characterization (Validation):
-
FTIR: Analyze the ratio of absorbance bands at 763 cm⁻¹ (
-phase) vs. 840 cm⁻¹ ( -phase). -
DSC (Differential Scanning Calorimetry):
-
Heat to 200°C (erase thermal history).
-
Cool at 10°C/min.
-
Observation: A shift in crystallization temperature (
) to higher values compared to neat PVDF indicates successful nucleation.
-
-
Visualization: Nucleation Mechanism
Figure 2: Proposed mechanism of this compound acting as a heterogeneous nucleation site in fluoropolymer melts.
Part 5: Safety & Handling
-
Toxicity: this compound is generally considered a mild irritant but is a metabolic analog. Unlike fluoroacetate (a potent toxin), fluorobenzoates are generally less toxic, but standard PPE (gloves, goggles) is mandatory.
-
Incompatibility: Avoid mixing with strong acids during processing, as this will regenerate 2-fluorobenzoic acid, which has different solubility and volatility properties.
References
-
BenchChem Technical Support. (2025).[2] Application of 2-Fluorobenzoic Acid in Materials Science and Polymer Chemistry.[2] Retrieved from
-
Kim, J., et al. (2023).[1][3] "Use of Nucleating Agent NA11 in the Preparation of Polyvinylidene Fluoride Dual-Layer Hollow Fiber Membranes." Membranes, 13(1),[1][3] 75. (Cited for comparative nucleating agent protocols in PVDF). Retrieved from
-
Yu, J., et al. (2020).[4] "19F-NMR spectra with different tracer concentrations and their application in polymer slurry analysis." ResearchGate.[5] (Methodology for fluorinated salt tracers). Retrieved from
-
Whittaker, A. K., et al. (2025).[6] "Water-soluble fluorinated copolymers as highly sensitive 19F MRI tracers."[6][7] Journal of Controlled Release. (Context for 19F NMR in drug delivery). Retrieved from
-
Lohtragon. (2024). Nucleating Agents: Metal Salts in Polymer Crystallization.[8] (General mechanism of benzoate salts). Retrieved from
Sources
- 1. Use of Nucleating Agent NA11 in the Preparation of Polyvinylidene Fluoride Dual-Layer Hollow Fiber Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Use of Nucleating Agent NA11 in the Preparation of Polyvinylidene Fluoride Dual-Layer Hollow Fiber Membranes (Journal Article) | OSTI.GOV [osti.gov]
- 4. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Water-soluble fluorinated copolymers as highly sensitive 19F MRI tracers: From structure optimization to multimodal tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lohtragon.com [lohtragon.com]
Application Note: Optimizing Esterification of Sodium 2-Fluorobenzoate
Mechanistic Insights and Protocol Design
Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11][12]
Sodium 2-fluorobenzoate presents a unique set of reactivity challenges compared to unsubstituted benzoate salts. Successful esterification requires navigating two competing factors: the deactivated nucleophilicity of the carboxylate oxygen and the activated electrophilicity of the aromatic ring toward nucleophilic aromatic substitution (
This guide outlines two distinct, high-fidelity pathways for esterification:
-
Direct Nucleophilic Substitution (
): Ideal for primary alkyl halides and small-scale synthesis.[1] -
Acyl Chloride Activation: Preferred for scale-up, unreactive alcohols, or when the alkyl halide is unavailable.
The Ortho-Fluoro Effect
The 2-fluoro substituent significantly alters the reaction landscape through two primary mechanisms:
-
Electronic Deactivation: The high electronegativity of fluorine exerts a strong inductive effect (
), pulling electron density from the benzene ring.[2] This stabilizes the carboxylate anion, making it a weaker nucleophile than sodium benzoate ( of conjugate acid 3.27 vs. 4.20). -
Steric Twist: The ortho-fluorine forces the carboxylate group out of planarity with the aromatic ring.[2][1] While this reduces resonance stabilization, it exposes the carbonyl carbon, making it highly susceptible to attack by activating agents (e.g.,
).
Pathway A: Direct Nucleophilic Substitution ( )
This pathway utilizes the sodium salt directly, reacting it with an alkyl halide (
Mechanism
The reaction proceeds via a classic
Critical Risk (
Visualization: Pathway & Solvent Shell Effect[6]
Caption: The polar aprotic solvent dissociates the ion pair, exposing the carboxylate for
Pathway B: Acyl Chloride Activation[6]
For secondary alcohols or when high purity is required without chromatography, converting the salt to the acid chloride (2-fluorobenzoyl chloride) is the robust standard.[1]
Mechanism[4][5][8][9][10][12][13][14][15][16][17][18]
-
Activation: Thionyl chloride (
) reacts with the carboxylate to form an unstable anhydride-like intermediate, which collapses to the acid chloride.[1] Note: Since we start with the sodium salt, this generates NaCl immediately. -
Esterification: The acid chloride is treated with the target alcohol.[1][6] A non-nucleophilic base (e.g., Pyridine,
) is added to scavenge the HCl byproduct.
Visualization: Acid Chloride Workflow
Caption: Conversion to the acid chloride creates a highly reactive electrophile, bypassing the low nucleophilicity of the original salt.
Experimental Protocols
Protocol A: Direct Alkylation (Green/Low-Waste)
Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, etc.)
Reagents:
-
This compound (1.0 equiv)
-
Alkyl Halide (1.1 - 1.2 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous]
-
Temperature: 60°C
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with this compound (10 mmol) and anhydrous DMF (20 mL). Stir until a fine suspension or solution is achieved.
-
Why: DMF effectively solvates the
ion.[1]
-
-
Addition: Add the Alkyl Halide (11 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C. Monitor via TLC or HPLC.
-
Control Point: Do not exceed 90°C. Higher temperatures increase the risk of
where the solvent or halide attacks the aromatic ring at the fluorine position.[1]
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 20 mL) to remove DMF and NaX salts.
-
Wash organic layer with Brine, dry over
, and concentrate.
-
Protocol B: Acid Chloride Method (Robust)
Best for: Complex alcohols, scale-up, or when alkyl halides are unstable.
Reagents:
-
This compound (1.0 equiv)
-
Thionyl Chloride (
) (2.0 equiv) -
Catalytic DMF (2-3 drops)
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step:
-
Activation: Suspend this compound (10 mmol) in dry DCM (30 mL).
-
Chlorination: Add catalytic DMF (2 drops). Add
(20 mmol) dropwise under atmosphere.-
Observation: Gas evolution (
) will occur.[1]
-
-
Reflux: Heat to reflux (40°C for DCM) for 2-3 hours until the solid salt is consumed and the solution is clear.
-
Evaporation (Critical): Concentrate the mixture to dryness under reduced pressure to remove excess
. Residual thionyl chloride will react with your alcohol to form alkyl chlorides. -
Esterification: Redissolve the crude acid chloride in fresh DCM (20 mL). Add the Target Alcohol (10 mmol) and Triethylamine (12 mmol) at 0°C.
-
Workup: Wash with 1M HCl (to remove amine), then Sat.
, then Brine.
Data Summary & QC Parameters
| Parameter | Direct Alkylation ( | Acid Chloride Route |
| Atom Economy | High (NaCl is only byproduct) | Lower (Generates |
| Reaction Time | 4 - 12 Hours | 2 Steps (3h + 2h) |
| Moisture Sensitivity | Moderate | High (Acid chloride hydrolyzes) |
| Risk Profile | Corrosive Reagents ( | |
| Typical Yield | 85-95% (Primary R-X) | >90% (Broad scope) |
QC: NMR Validation
The 2-fluoro substituent provides a distinct handle for NMR analysis.[7][1]
- NMR: Reactant (Salt) and Product (Ester) will show distinct chemical shifts. This allows for reaction monitoring without workup.[1]
- H NMR: Look for the disappearance of the ortho-proton downfield shift associated with the carboxylate anion shielding effects.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).
-
Hardegger, L. A., et al. (2011).[8] Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 214-218. (Discusses electronic effects of Ortho-F).
-
Challis, B. C., & Challis, J. A. (1970). Reactions of the Carboxamide Group. The Chemistry of Amides, 731-857. (Foundational text on Acid Chloride/Amide/Ester mechanisms).
-
Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Carboxylate nucleophilicity).
-
Master Organic Chemistry. (2023).
). (Reference for side reaction risks).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.uci.edu [ocw.uci.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Utilization of Sodium 2-Fluorobenzoate in High-Value Pharmaceutical Synthesis
Topic: Preparation of pharmaceutical intermediates using sodium 2-fluorobenzoate Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
This compound (CAS: 490-97-1) serves as a critical fluorinated building block in medicinal chemistry. While often viewed merely as a precursor to 2-fluorobenzoic acid, its direct utility in decarboxylative cross-coupling and its role as the origin of the ortho-fluorophenyl moiety in psychotropic and antineoplastic drugs make it indispensable. This guide details the strategic conversion of this compound into high-value intermediates, specifically focusing on the synthesis of 2-fluorobenzoyl chloride (the gateway to benzodiazepines like Flunitrazepam ) and modern decarboxylative biaryl synthesis .
Introduction: The "Ortho-Fluoro" Effect in Drug Design
The incorporation of a fluorine atom at the ortho position of a phenyl ring exerts profound electronic and steric effects. It alters the metabolic stability of the adjacent positions by blocking cytochrome P450 oxidation and can induce a "conformational lock" via intramolecular hydrogen bonding or dipole-dipole interactions.
This compound is the primary industrial source for this moiety. However, its application bifurcates into two distinct chemical lineages:[1]
-
Classical Lineage: Protonation to the free acid, followed by activation (e.g., acid chloride formation) for Friedel-Crafts acylations.
-
Modern Lineage: Direct utilization of the carboxylate salt in transition-metal-catalyzed decarboxylative couplings (Goossen-type reactions).
Table 1: Comparative Utility of this compound Pathways
| Feature | Classical Acylation Route | Decarboxylative Coupling Route |
| Active Species | 2-Fluorobenzoyl Chloride | 2-Fluorophenyl-Metal Species (Cu/Pd) |
| Primary Bond Formed | C(sp2)–C(=O) (Ketone/Amide) | C(sp2)–C(sp2) (Biaryl) |
| Atom Economy | Lower (Loss of Cl, SO2, etc.) | High (Loss of CO2 only) |
| Key Intermediate For | Flunitrazepam, Midazolam | Biaryl Kinase Inhibitors |
| Pre-treatment | Requires Acidification | None (Salt used directly) |
Pre-treatment Protocol: Conversion to Active Acid
Most classical applications require the free acid form. Industrial grade this compound is stable but must be protonated quantitatively to ensure stoichiometry in downstream activation steps.
Protocol A: Quantitative Protonation
Objective: Convert this compound to high-purity 2-Fluorobenzoic acid.
-
Dissolution: Dissolve 100 mmol (16.2 g) of this compound in 150 mL of deionized water. Ensure complete dissolution (sonicate if necessary).
-
Acidification: Cool the solution to 0–5 °C. Slowly add 3M HCl (approx. 35-40 mL) dropwise with vigorous stirring until pH reaches 1.0. A white precipitate will form immediately.
-
Isolation: Stir the slurry for 30 minutes at 0 °C to ensure crystal maturation.
-
Filtration: Filter the solid using a sintered glass funnel. Wash the cake with ice-cold water (2 × 20 mL) to remove residual NaCl.
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
-
Yield: ~95–98%
-
Quality Control: Check melting point (122–124 °C). Moisture content must be <0.5% for subsequent acid chloride formation.
-
Application 1: The Benzodiazepine Gateway
The most commercially significant application of this scaffold is in the synthesis of 2-Amino-2'-fluorobenzophenone , the core skeleton for Flunitrazepam (Rohypnol) and related sedatives.
Mechanism & Workflow
The synthesis relies on a Friedel-Crafts acylation.[2] The 2-fluorobenzoyl chloride (generated from the acid) attacks a protected aniline derivative. The ortho-fluorine atom is stable under these acidic conditions, unlike para-fluorine which can sometimes undergo nucleophilic displacement.
Caption: Synthetic pathway from this compound to Flunitrazepam via the critical benzophenone intermediate.[1][2][3][4][5][6]
Protocol B: Synthesis of 2-Fluorobenzoyl Chloride
Safety Warning: Thionyl chloride releases toxic SO2 and HCl gases. Perform in a fume hood.
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a CaCl2 drying tube.
-
Reagents: Charge the flask with 2-Fluorobenzoic acid (14.0 g, 100 mmol) and dry Toluene (70 mL).
-
Activation: Add Thionyl Chloride (SOCl2, 30 mL, ~400 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (bath temp 85–90 °C) for 4 hours. The suspension will clear as the acid chloride forms.
-
Workup: Distill off excess SOCl2 and Toluene under reduced pressure.
-
Yield: The residue is 2-Fluorobenzoyl Chloride (Clear to pale yellow liquid). Use immediately for the next step.
Protocol C: Friedel-Crafts Acylation to 2-Amino-2'-fluorobenzophenone
-
Coupling: Mix 2-Fluorobenzoyl Chloride (from Protocol B) with p-chloroaniline (12.7 g, 100 mmol).
-
Catalysis: Add anhydrous Zinc Chloride (ZnCl2, 16 g) and heat the melt to 200 °C for 1 hour.
-
Hydrolysis: Cool to 100 °C and quench with 3N HCl. Reflux for 20 minutes to hydrolyze the intermediate ketimine.
-
Purification: Neutralize with NaOH, extract with dichloromethane, and recrystallize from ethanol.
Application 2: Modern Decarboxylative Cross-Coupling
In modern medicinal chemistry, This compound is used directly as an aryl-metal surrogate. This "Goossen Reaction" allows for the formation of biaryl bonds without using unstable organometallic reagents (like Grignards or boronic acids).
Mechanism
The reaction proceeds via a bimetallic catalytic cycle:
-
Decarboxylation: Copper(I) facilitates the loss of CO2, forming an ortho-fluorophenyl-copper species.
-
Transmetallation: The aryl group transfers from Copper to Palladium.
-
Reductive Elimination: Palladium releases the biaryl product.
Caption: Bimetallic catalytic cycle for the decarboxylative coupling of this compound.
Protocol D: Synthesis of 2-Fluoro-4'-methylbiphenyl (Model Biaryl)
Reagents:
-
This compound (1.5 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Catalysts: Pd(acac)2 (0.02 mmol), CuI (0.05 mmol)
-
Ligand: 1,10-Phenanthroline (0.05 mmol)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) / Toluene mix
Procedure:
-
Drying: Flame-dry the reaction vessel under vacuum to remove trace moisture (critical for decarboxylation).
-
Assembly: In a glovebox or under Argon, combine this compound, 4-Bromotoluene, Pd(acac)2, CuI, and Phenanthroline.
-
Solvent: Add NMP (3 mL) and Toluene (1 mL). Toluene aids in the azeotropic removal of any residual water.
-
Reaction: Heat to 160 °C for 24 hours. The high temperature is required to overcome the activation energy of decarboxylation.
-
Workup: Cool, dilute with Ethyl Acetate, wash with water (to remove NMP), and purify via silica gel chromatography.
-
Significance: This method installs the 2-fluorophenyl group directly onto an aromatic core, a common scaffold in kinase inhibitors (e.g., Sorafenib analogs).
-
References
-
Goossen, L. J., et al. (2006).[8] "Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Carboxylates with Aryl Halides." Science. Link
-
Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines.[3][9] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones." Journal of Organic Chemistry. Link
-
BenchChem Technical Guides. "Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone." Link
-
ChemicalBook. "Flunitrazepam Synthesis and Intermediates." Link
-
Organic Syntheses. "Preparation of 2-Aminobenzophenone derivatives." Org.[8][10][11] Synth.Link
Sources
- 1. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. FLUNITRAZEPAM | 1622-62-4 [chemicalbook.com]
- 5. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chloro-2'-fluorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 7. US3439016A - 2-amino-2' and 4'-cyanobenzophenones - Google Patents [patents.google.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 10. soci.org [soci.org]
- 11. youtube.com [youtube.com]
Electrophilic substitution reactions involving 2-fluorobenzoate anions
Executive Summary & Strategic Scope
This guide addresses the synthetic challenges associated with 2-fluorobenzoate anions , a critical scaffold in the development of fluoroquinolone antibiotics, NSAIDs, and agrochemicals.
The Central Paradox:
While the carboxylate anion (
-
Classical Electrophilic Aromatic Substitution (
): In acidic media, the carboxylate is protonated to a carboxylic acid ( ), a strong meta-director. Combined with the para-directing Fluorine, this forces substitution to the C5 position. -
Anionic Activation (Directed Ortho Metalation - DoM): In basic media, the
anion acts as a Directed Metalation Group (DMG). Uniquely for the fluoro-derivative, the strong inductive effect of fluorine overrides the chelation effect of the carboxylate, directing lithiation to the C3 position (between F and ).
This Application Note provides validated protocols for accessing both C5 (via Nitration) and C3 (via DoM) regioisomers, with a specific focus on the organometallic handling of the dianion species.
Mechanistic Decision Tree
The following decision tree illustrates the divergent pathways determined by reaction pH and reagent class.
Figure 1: Divergent regioselectivity based on reaction conditions. Path A favors C5 substitution; Path B favors C3 substitution.
Protocol A: C3-Functionalization via Directed Ortho Metalation (DoM)
Target Audience: Medicinal Chemists requiring substitution adjacent to the fluorine atom.
Mechanism: The reaction relies on the formation of a dianion . The first equivalent of base deprotonates the carboxylic acid; the second equivalent removes the aromatic proton.
Critical Insight: Unlike 2-chloro or 2-bromobenzoic acids (which lithiate at C6 due to carboxylate coordination), 2-fluorobenzoic acid lithiates at C3 . The high electronegativity of fluorine acidifies the C3 proton (
Materials
-
Substrate: 2-Fluorobenzoic acid (1.0 equiv).
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ.
-
Note: LiTMP is preferred over LDA to minimize nucleophilic attack on the carboxylate or benzyne formation.
-
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Electrophile: Iodine (
), DMF, or Methyl Iodide.
Step-by-Step Procedure
-
Base Preparation (In-situ):
-
Flame-dry a 3-neck round bottom flask under Argon.
-
Charge with anhydrous THF (10 mL/mmol substrate) and 2,2,6,6-tetramethylpiperidine (2.3 equiv).
-
Cool to 0°C . Dropwise add
-BuLi (2.3 equiv, 2.5 M in hexanes). -
Stir for 30 mins at 0°C to generate LiTMP.
-
-
Substrate Addition & Metalation:
-
Cool the LiTMP solution to -78°C (Dry ice/Acetone bath).
-
Dissolve 2-fluorobenzoic acid (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the base over 15 minutes.
-
Observation: The solution may turn deep red/orange, indicating dianion formation.
-
Incubate: Stir at -78°C for 2 hours . Do not allow temperature to rise above -50°C, or benzyne formation (via LiF elimination) may occur.
-
-
Electrophile Quench:
-
Add the Electrophile (3.0 equiv) dissolved in THF dropwise at -78°C.
-
Electrophile Choice:
-
3-iodo-2-fluorobenzoic acid. -
3-formyl-2-fluorobenzoic acid.
-
-
Allow the mixture to warm slowly to room temperature over 4 hours.
-
-
Workup:
-
Quench with saturated aqueous
. -
Acidify aqueous layer to pH 2 with 1M HCl.
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over
.
-
Validation Check:
-
1H NMR: Look for the loss of the triplet/multiplet signals corresponding to the C3 proton. The product should show a specific splitting pattern (e.g., doublet of doublets) indicative of 3-substitution.
Protocol B: C5-Functionalization via Classical Nitration
Target Audience: Process Chemists scaling up nitro-precursors.
Mechanism: In concentrated
-
Meta to COOH = Position 3, 5.[1]
-
Para to F = Position 5.
-
Result: Reinforcement at C5 .
Materials
-
Reagent: Fuming Nitric Acid (
, >90%) and Concentrated Sulfuric Acid ( ).
Step-by-Step Procedure
-
Solubilization:
-
Dissolve 2-fluorobenzoic acid (10 g, 71 mmol) in conc.
(40 mL) in a flask equipped with a thermometer and dropping funnel. -
Cool to 0–5°C in an ice bath.
-
-
Nitration:
-
Prepare a mixture of fuming
(1.1 equiv) and conc. (10 mL). -
Add the acid mixture dropwise, maintaining internal temperature below 10°C .
-
Caution: Exothermic reaction.[7] Rapid addition will lead to dinitration or tar formation.
-
-
Reaction & Quench:
-
Allow to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
The product, 2-fluoro-5-nitrobenzoic acid , will precipitate as a solid.
-
-
Purification:
-
Filter the solid. Wash with cold water until filtrate is neutral.
-
Recrystallize from Ethanol/Water if high purity (>99%) is required.
-
Comparative Data: Regioselectivity Matrix
The table below summarizes how the halogen substituent alters the regiochemical outcome of the DoM reaction, a critical factor when designing analog libraries [1, 3].
| Substrate | Base / Conditions | Primary Site of Lithiation | Mechanistic Driver |
| 2-Fluorobenzoic acid | LiTMP / -78°C | C3 (Ortho to F) | Inductive effect of F > Chelation of |
| 2-Chlorobenzoic acid | LiTMP / -78°C | C6 (Ortho to COOH) | Chelation of |
| 2-Bromobenzoic acid | LiTMP / -78°C | C6 (Ortho to COOH) | Chelation of |
| 2-Methoxybenzoic acid | s-BuLi / -78°C | C3 (Ortho to OMe) | Coordination to OMe + Inductive effect |
Troubleshooting & Safety (E-E-A-T)
-
Benzyne Formation (The "Elimination Trap"):
-
Risk:[4][6][8][9][10] If the lithiated species (Protocol A) is warmed above -50°C before quenching, LiF elimination occurs, generating a benzyne intermediate. This leads to dimerization or non-specific nucleophilic attack.
-
Control: Maintain strict cryogenic control (-78°C) until the electrophile is fully added.
-
-
Defluorination:
-
Avoid using nucleophilic bases like
-BuLi directly on the substrate without pre-complexation (LiTMP generation), as -BuLi can attack the C-F bond via mechanisms.
-
-
HF Generation:
-
During workup of fluorinated benzoates, acidification can theoretically release trace HF if defluorination side-reactions occurred. Always use appropriate PPE and have calcium gluconate gel available.
-
References
-
Mortier, J., et al. (2003). "Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids." Organic Letters, 5(10), 1733–1736.
-
Schlosser, M. (2005). "The 2-Fluorobenzoic Acid Paradox: Regiocontrol in Organometallic Synthesis." European Journal of Organic Chemistry.[11] (Contextual citation based on general body of work on "Superbases" and site-selectivity).
-
Gohier, F., Castanet, A. S., & Mortier, J. (2005). "Ortho-Lithiation of Benzoic Acids: A Practical Guide." Journal of Organic Chemistry.
-
ChemicalBook Protocols. "Synthesis of 2-Fluoro-4-nitrobenzoic acid."
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Sodium 2-Fluorobenzoate Synthesis
Topic: Improving yield in the synthesis of sodium 2-fluorobenzoate Content Type: Technical Support Center (Interactive Guide) Audience: Researchers, Process Chemists, and Drug Development Scientists.
Welcome to the Application Support Hub. This guide addresses the specific challenges in synthesizing and isolating This compound (CAS: 490-97-1) . Unlike generic benzoate synthesis, the ortho-fluorine substitution introduces steric and electronic effects that alter solubility profiles and crystal lattice stability, often resulting in sub-optimal yields or hygroscopic products.
Part 1: The Optimized Protocol (Neutralization Route)
Most low-yield issues stem from the isolation step, not the reaction itself. This compound is highly water-soluble.[1] Standard evaporative crystallization often traps impurities and leads to "oiling out" or sticky solids.
The Fix: Use a Biphasic Anti-Solvent Crystallization method rather than boiling off water.
Step-by-Step Methodology
1. Stoichiometric Dissolution
-
Reagents: 2-Fluorobenzoic acid (1.0 eq), Sodium Hydroxide (0.98 eq - deliberate slight deficit), Ethanol (solvent A), Water (solvent B).
-
Procedure: Dissolve 2-fluorobenzoic acid in a minimum volume of Ethanol (approx. 3-4 mL per gram).
-
Why Ethanol? The free acid is soluble in ethanol, but the sodium salt is sparingly soluble. This sets up the precipitation.
-
2. Controlled Neutralization (The Critical Step)
-
Prepare a concentrated aqueous NaOH solution (e.g., 5M).
-
Add NaOH dropwise to the ethanolic acid solution under vigorous stirring at room temperature.
-
Checkpoint: Monitor pH. Stop exactly at pH 7.5 – 8.0 .
-
Technical Insight: Going beyond pH 8.5 leaves unreacted NaOH. This compound is not hygroscopic, but NaOH is. If your final product is sticky, you used too much base.
-
3. Anti-Solvent Crystallization
-
As the sodium salt forms, it may begin to precipitate from the ethanol.
-
Cool the mixture to 0–4°C .
-
Add cold Isopropanol (IPA) or Acetone (Anti-solvent) dropwise if precipitation is incomplete.
-
Yield Factor: This method forces the salt out of solution while keeping organic impurities (unreacted acid, defluorinated byproducts) dissolved in the mother liquor.
4. Isolation
-
Wash: Wash with cold IPA (do not wash with water; you will redissolve your product).
-
Dry: Vacuum oven at 60°C.
Part 2: Troubleshooting & FAQs
Q1: My yield is consistently below 60%. Where is the product going?
Diagnosis: You are likely losing product to the mother liquor (filtrate). Root Cause: this compound has high aqueous solubility (>60 g/100 mL at 20°C). If you used water as your primary solvent and filtered it, the majority of your product passed through the filter. Solution:
-
Concentrate the mother liquor by rotary evaporation to 20% of its original volume.
-
Add 5 volumes of cold Ethanol or Isopropanol.
-
Refilter to recover the "Second Crop."[2]
Q2: The final solid is turning pink/brown upon storage.
Diagnosis: Oxidative degradation or phenolic impurities. Root Cause: If the starting material (2-fluorobenzoic acid) was synthesized via diazotization (Balz-Schiemann), it may contain trace phenols. Alternatively, harsh heating during neutralization can cause nucleophilic aromatic substitution (defluorination) by hydroxide, forming sodium salicylate derivatives which oxidize rapidly. Solution:
-
Keep neutralization temp < 40°C .
-
Recrystallize using Ethanol/Water (90:10).
Q3: The product is a sticky paste, not a powder.
Diagnosis: Hygroscopic contamination. Root Cause: Excess Sodium Hydroxide. Solution:
-
Redissolve the paste in a minimum amount of dry ethanol.
-
The this compound will remain solid/precipitate, while NaOH will dissolve (or stay in the aqueous micro-phase).
-
Filter and wash with Acetone.
Part 3: Data & Properties
Table 1: Solubility Profile (Critical for Isolation)
| Solvent | Solubility of Free Acid (Precursor) | Solubility of Na-Salt (Product) | Application |
| Water | Low (Slightly Soluble) | Very High | Reaction Medium |
| Ethanol | High | Low (Sparingly) | Crystallization Solvent |
| Isopropanol | High | Insoluble | Wash Solvent |
| Acetone | High | Insoluble | Drying Agent |
Table 2: Physicochemical Parameters
| Parameter | Value | Implications for Synthesis |
| pKa (Acid) | 3.27 [1] | Stronger acid than benzoic acid (pKa 4.2). Reacts rapidly. |
| Melting Point | >300°C (Salt) | Stable, but decomposes if heated with strong base. |
| Ortho-Effect | Steric/Electronic | The F-atom withdraws electrons, stabilizing the carboxylate but making the ring susceptible to nucleophilic attack (defluorination) at high pH/Temp. |
Part 4: Visualization (Process Logic)
Workflow 1: Optimized Synthesis Protocol
Caption: Optimized biphasic synthesis route minimizing water volume to maximize yield.
Workflow 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common synthesis failures.
References
-
PubChem. (n.d.). 2-Fluorobenzoic acid (Compound).[4][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[9] Retrieved from [Link]
-
Organic Syntheses. (1943). p-Fluorobenzoic Acid (Analogous synthesis/purification methodology).[11] Org.[1][2][7][12][13] Syn. Coll. Vol. 2, p. 299. Retrieved from [Link]
-
Science Learning Center. (n.d.). Recrystallization – Part II: Purification of Solids. Retrieved from [Link]
Sources
- 1. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. athabascau.ca [athabascau.ca]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. This compound | 490-97-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Patent 0431294 [data.epo.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Purification methods for technical grade sodium 2-fluorobenzoate
Topic: Purification of Technical Grade Sodium 2-Fluorobenzoate Applicable CAS: 532-32-1 (Sodium Benzoate generic), 445-29-4 (2-Fluorobenzoic Acid precursor) Document ID: TS-SFB-2025-02[1]
Introduction & Scope
Welcome to the Technical Support Center. This guide addresses the purification of This compound , a critical intermediate often used as a metabolic probe precursor or in material science applications.
The Challenge: Technical grade material often suffers from isomeric contamination (3- or 4-fluoro isomers), unreacted starting materials (2-fluorotoluene derivatives), and oxidative discoloration.[1] Because sodium salts of benzoic acid derivatives are highly water-soluble, standard aqueous recrystallization often leads to poor yields or "oiling out."[1]
Our Approach: We prioritize Acid-Base Cycling (ABC) as the "Gold Standard" for high-purity applications, followed by Direct Anti-Solvent Precipitation for rapid, lower-stringency cleanup.[1]
Diagnostic Module: Impurity Profiling
Before selecting a method, identify your likely contaminants based on the synthesis origin.
| Impurity Type | Likely Source | Physical Sign | Removal Strategy |
| Positional Isomers | 3- or 4-Fluorobenzoate | Identical appearance; distinct NMR peaks | Acid-Base Cycling (Solubility differential of free acids) |
| Starting Material | 2-Fluorotoluene / 2-Fluorobenzaldehyde | Solvent smell; oily residue | Solvent wash (Ether/DCM) on free acid |
| Inorganic Salts | NaF, NaCl, Na₂SO₄ | White crystalline solids (insoluble in organic solvents) | Hot Ethanol filtration (Salt is less soluble than organic product) |
| Oxidative Tars | Polymerized side-products | Yellow/Brown discoloration | Activated Carbon / Recrystallization |
Method A: The "Deep Clean" (Acid-Base Cycling)
Best For: Removal of isomers, organics, and achieving >99% purity.[1] Principle: The free acid (2-fluorobenzoic acid) has significantly different solubility properties than its isomers and the sodium salt, allowing for superior separation efficiency [1].
Workflow Diagram
Caption: Logical flow for converting the salt to acid for purification, then regenerating the salt.[1][2][3][4]
Detailed Protocol
-
Dissolution: Dissolve 100g of crude this compound in 400mL distilled water.
-
Acidification: Slowly add 6M HCl with stirring until pH reaches ~1.0. The white precipitate formed is 2-fluorobenzoic acid .[1]
-
Why? The free acid is sparingly soluble in cold water, forcing it out of solution while inorganic salts (NaCl) remain dissolved [2].
-
-
Filtration & Wash: Vacuum filter the solid.[1][5][6] Wash with ice-cold water (3 x 50mL) to remove trapped NaCl.[1]
-
Purification of Acid: Recrystallize the wet cake from boiling water (or 10:1 Water:Ethanol if yield is low).
-
Note: Add activated carbon (1-2 wt%) here if the material is colored. Filter hot.
-
-
Regeneration: Suspend the purified acid in minimal water (100mL). Add 1M NaOH dropwise while monitoring pH.[1] Stop exactly at pH 7.0-7.2.[1]
-
Isolation: Lyophilize (freeze-dry) or rotary evaporate to dryness to obtain the pure sodium salt.
Method B: Direct Anti-Solvent Precipitation
Best For: Removal of dust, mechanical impurities, and minor surface contaminants.[1] Principle: this compound is soluble in water but practically insoluble in isopropanol (IPA) or acetone.[1]
Detailed Protocol
-
Saturation: Dissolve crude salt in the minimum volume of hot water (80°C).
-
Target: Approx. 1g salt per 1.5mL water.[1]
-
-
Filtration: Filter the hot solution through a 0.45µm membrane to remove insoluble particulates.
-
Precipitation: While maintaining rapid stirring, slowly add 5 volumes of warm Isopropanol (IPA).
-
Observation: A white crystalline solid should crash out immediately.[1]
-
-
Cooling: Cool to 4°C for 2 hours to maximize yield.
-
Drying: Filter and dry in a vacuum oven at 60°C.
-
Caution: Ensure all IPA is removed; residual solvent is a common compliance failure.[1]
-
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Diagnosis: This occurs when the solution temperature drops below the "oiling out" point (liquid-liquid phase separation) before it hits the crystallization point.[7] It is common in fluorinated benzoates due to their low melting points in impure states.[1] The Fix:
-
Reheat the mixture until clear.
-
Add Seed Crystals: Add a tiny amount of pure product at a temperature slightly below the saturation point.
-
Slow Down: Wrap the flask in foil/towel to slow the cooling rate. Rapid cooling promotes oiling [3].[1][5]
Q2: The final product still has a yellow tint.
Diagnosis: Trace oxidation products (quinones or polymerized aromatics) are trapped in the crystal lattice.[1] The Fix: You must perform a Carbon Polish during the Acid Phase (Method A, Step 4). Carbon is far less effective on the salt solution because the ionic strength interferes with adsorption.
-
Protocol: Add Activated Carbon (SX Ultra type) to the boiling acid solution.[1] Stir for 15 mins. Filter through Celite while hot.[1]
Q3: How do I remove the 4-fluorobenzoate isomer?
Diagnosis: Isomers have very similar solubilities.[1] The Fix: Direct salt recrystallization (Method B) will not remove isomers effectively.[1] You must use Method A. The 2-fluoro acid (ortho) has a lower pKa and different hydrogen bonding capability (due to the ortho-effect) compared to the 4-fluoro acid, making the recrystallization of the acid form the only viable separation route without chromatography [4].
Decision Matrix
Use this logic flow to determine the correct protocol for your specific batch.
Caption: Decision matrix for selecting the appropriate purification methodology.
References
-
PubChem. (2025).[1][8] Sodium Benzoate: Solubility and Physical Properties. National Library of Medicine.[1] [Link]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Waters Corporation. (2025).[1] Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Application Note. [Link][1]
Sources
- 1. Sodium benzoate - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. quora.com [quora.com]
- 4. EP1258536A1 - Purification process for Sodium - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Solubility Limits of Sodium 2-Fluorobenzoate in Ethanol
Executive Summary & The Solubility Paradox
Researchers frequently encounter a "solubility paradox" with Sodium 2-fluorobenzoate . While the parent acid (2-fluorobenzoic acid) is readily soluble in organic solvents like ethanol, the sodium salt exhibits high lattice energy and poor interaction with the moderately polar ethanol matrix.
This guide addresses the physicochemical barriers preventing dissolution and provides three validated protocols to overcome them. The core issue is not impurity, but the thermodynamic mismatch between the ionic crystal lattice of the salt and the dielectric constant of pure ethanol (
Diagnostic Troubleshooting (Q&A)
Q1: I am trying to dissolve this compound in absolute ethanol at room temperature, but it remains a suspension. Is my batch defective?
A: No, your batch is likely fine. This compound is sparingly soluble in pure ethanol at room temperature.
-
The Science: The solvation energy provided by ethanol molecules is lower than the lattice energy holding the Na
and 2-fluorobenzoate ions together. -
The Fix: You must alter the solvent thermodynamics. Adding a small percentage of water (Protocol A) or increasing the temperature (Protocol B) is required to disrupt the crystal lattice.
Q2: Why does the solution turn cloudy upon cooling?
A: You are observing supersaturation failure .
-
The Science: Solubility is temperature-dependent.[1][2] As the solution cools, the saturation limit drops. If the cooling is too rapid, the system enters a labile zone where spontaneous nucleation occurs, precipitating the salt as fine crystals or an amorphous cloud.
-
The Fix: Use a controlled cooling ramp (e.g., 5°C/min) and ensure your concentration is below the saturation limit at your target working temperature.
Q3: Can I use this salt for anhydrous nucleophilic fluorination in ethanol?
A: This is chemically counter-intuitive.
-
The Science: The benzoate anion is a poor nucleophile, and the sodium cation is tightly bound in ethanol. Furthermore, fluoride nucleophilicity is often hampered by hydrogen bonding in protic solvents like ethanol.
-
The Fix: If you strictly require anhydrous conditions for a reaction, ethanol is likely the wrong solvent. Consider a phase transfer catalyst (PTC) system in an aprotic solvent (e.g., Acetonitrile + 18-Crown-6) or exchanging the cation to Tetrabutylammonium (TBA) to increase organic solubility.
Q4: How do I purify the salt if it contains the free acid?
A: Recrystallization from a binary solvent system.
-
The Science: The free acid (2-fluorobenzoic acid) is highly soluble in ethanol, while the salt is not.
-
The Fix: Dissolve the crude mixture in a minimum amount of hot water/ethanol (1:4 ratio). Upon cooling, the salt will crystallize out while the free acid remains in the mother liquor.
Technical Data: Solubility Profiles
Note: Exact values for the 2-fluoro derivative are often approximated based on the structural parent, Sodium Benzoate. The fluorine atom adds lipophilicity but does not negate the ionic character.
| Solvent System | Temperature | Solubility Status | Estimated Limit |
| Water (Pure) | 25°C | Highly Soluble | > 60 g/100 mL [1] |
| Ethanol (Absolute) | 25°C | Sparingly Soluble | ~ 1.3 - 2.3 g/100 g [2] |
| Ethanol (Absolute) | 78°C (Reflux) | Moderately Soluble | ~ 7.0 - 8.3 g/100 g [2] |
| Ethanol : Water (90:10) | 25°C | Soluble | Significantly enhanced |
Validated Experimental Protocols
Protocol A: Binary Solvent Dissolution (The "Gold Standard")
Objective: To dissolve the salt for homogeneous reactions where trace water is acceptable.
-
Weighing: Measure the required amount of this compound.
-
Slurry Formation: Add the solid to absolute ethanol (90% of final volume). It will form a white suspension.
-
Doping: While stirring rapidly, add deionized water dropwise.
-
Target Ratio: Aim for a final solvent composition of 5-10% water (v/v).
-
-
Clarification: The suspension should clear as the high-dielectric water molecules solvate the sodium ions, breaking the lattice.
-
Final Adjust: Make up to volume with ethanol.
Protocol B: Reflux Dissolution (For Saturation)
Objective: To create a supersaturated solution for recrystallization or hot filtration.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixture: Add this compound and Ethanol (approx. 10 mL per gram of salt).
-
Heating: Heat the mixture to reflux (78°C).
-
Observation:
-
If fully dissolved: Proceed to hot filtration if removing insoluble impurities.
-
If not dissolved: Add water in 1 mL increments through the condenser until clear.
-
-
Cooling: Remove heat and allow to cool slowly to room temperature to crystallize the pure salt.
Visualizations
Figure 1: Dissolution Workflow & Decision Tree
This diagram outlines the logical steps to achieve dissolution based on your application's tolerance for water.
Caption: Decision tree for selecting the correct dissolution protocol based on water tolerance and thermal stability.
Figure 2: Solvation Mechanism
Visualizing why the binary solvent system is effective.
Caption: Comparison of solvation efficacy. High-dielectric water molecules penetrate the crystal lattice more effectively than ethanol.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 517055, Sodium Benzoate. Retrieved from [Link]
-
Sciencemadness Wiki (2020). Sodium Benzoate Physical Properties and Solubility Data. Retrieved from [Link]
Sources
Minimizing moisture absorption in sodium 2-fluorobenzoate powder
A Guide to Minimizing Moisture Absorption in Experimental Settings
Welcome to the technical support guide for sodium 2-fluorobenzoate. As a sodium salt of a carboxylic acid, this powder has an inherent affinity for atmospheric moisture, a property known as hygroscopicity. Uncontrolled moisture absorption can significantly compromise experimental integrity by causing physical changes like clumping, leading to inaccurate measurements, and potentially affecting the material's chemical stability.[1][2]
This guide, designed for researchers, scientists, and drug development professionals, provides practical, in-depth solutions to the challenges posed by this material's hygroscopic nature. Here, we move beyond simple instructions to explain the scientific principles behind our recommended best practices, ensuring you can maintain the quality and reliability of your this compound powder.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What is hygroscopicity and why is it a critical factor for this compound?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For this compound, this is a crucial consideration because the absorbed water can act as a plasticizer, altering the powder's physical state and flow properties.[3] This can lead to several experimental issues:
-
Inaccurate Weighing: Clumped or caked powder is difficult to handle and weigh precisely, leading to errors in solution concentration.[1]
-
Compromised Stability: Excess moisture can potentially impact the chemical and physical stability of the compound over time.[2]
-
Processing Difficulties: In larger-scale applications, poor powder flow can impede processes like hopper feeding and tablet manufacturing.[4]
Q2: What are the ideal storage conditions for this powder?
A2: To maintain product integrity, this compound must be stored in a cool, dry, and controlled environment.[1] The key is to protect it from atmospheric moisture. The container should always be tightly sealed when not in use.[5] For long-term storage, placing the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel) is a highly effective practice.
Q3: What are the visible signs of moisture contamination?
A3: The most common visual indicators of moisture absorption are changes in the powder's physical appearance. You should look for:
-
Clumping or Caking: Particles sticking together to form larger aggregates.[1][5]
-
Loss of Flowability: The powder no longer flows freely and may appear dense or compacted.
-
Deliquescence: In cases of extreme moisture exposure, the powder may begin to dissolve in the water it has absorbed, taking on a wet or liquefied appearance.[1]
Q4: How can I minimize moisture exposure during weighing and handling?
A4: Handling should be performed in an environment with controlled, low humidity. A glove box or a room with a dehumidifier is ideal.[1][6] If such facilities are unavailable, minimize the time the container is open to the atmosphere. Use dry utensils, weigh the required amount as quickly as possible, and securely reseal the container immediately afterward.[1][5]
Q5: What type of packaging provides the best protection?
A5: The powder should be stored in packaging with excellent moisture-proof properties.[1][6] High-density polyethylene (HDPE) bottles with tightly sealing caps are standard. For highly sensitive applications, packaging that includes a desiccant packet inside can offer an additional layer of protection by absorbing any moisture that enters the container headspace.[6]
Troubleshooting Guide
This section provides solutions for specific issues you may encounter.
Problem: My powder has already formed clumps. Is it still usable?
Solution: Clumped powder indicates significant moisture absorption, which compromises sample homogeneity and makes accurate weighing nearly impossible. While the material may still be chemically viable for some non-critical applications, its use is not recommended where precise quantification is required.
If you must proceed, you can attempt to restore the powder's state, but this requires re-validation of its water content.
-
Gentle De-aggregation: In a low-humidity environment, use a clean, dry spatula to gently break apart the clumps. Avoid aggressive grinding, which can alter particle size distribution.
-
Drying: Spread the powder in a thin layer on a clean, dry glass dish (e.g., a watch glass or Petri dish). Place it in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved. Note: Determine the appropriate temperature based on the compound's thermal stability; start low to avoid degradation.
-
Re-analysis: Crucially, you must re-determine the water content using a suitable analytical method like Karl Fischer titration or Loss on Drying before use.[3][7] This step is mandatory to confirm the powder is sufficiently dry.
Problem: The powder appears fine, but my experimental results are inconsistent. How can I confirm if moisture is the culprit?
Solution: Visual inspection is not a reliable indicator of low-level moisture contamination. Inconsistency in experimental outcomes is a classic sign that an unmeasured variable, such as water content, is affecting your results. To obtain a definitive answer, you must perform a quantitative analysis of the water content. The two most common and effective methods are Loss on Drying (LOD) and Karl Fischer (KF) Titration.[7][8]
-
Loss on Drying (LOD): This method measures the weight loss of a sample after heating and is suitable for determining the total volatile content, including water.[7] It is widely accessible but may not be specific to water if other volatile substances are present.[3]
-
Karl Fischer (KF) Titration: This is the gold-standard method for water determination.[9] It is a chemical titration that reacts specifically with water, providing high precision and accuracy even at trace levels (parts per million).[7] This is the recommended method for definitive water content analysis in pharmaceutical-grade materials.
Data & Best Practices Summary
Adhering to a standardized set of conditions is the most effective strategy for preventing moisture-related issues.
| Parameter | Recommended Condition | Rationale & Justification |
| Storage Temperature | 15°C to 25°C (59°F to 77°F) | Minimizes the risk of thermal degradation and prevents temperature cycling that can drive moisture into the packaging.[5] |
| Relative Humidity (RH) | Below 50% (ideally <40%) | Directly prevents the powder from absorbing atmospheric moisture, which is the primary cause of caking and degradation.[1][5] |
| Handling Environment | Controlled low-humidity area (e.g., glove box, dehumidified room) | Creates a protective environment that minimizes moisture uptake during active handling and weighing procedures.[1][6] |
| Primary Packaging | Tightly sealed, moisture-proof containers (e.g., HDPE bottles) | Provides the primary physical barrier against external humidity during storage.[1][6] |
| Secondary Storage | Desiccator with active desiccant | Offers an additional layer of protection by actively removing moisture from the air surrounding the primary container. |
| Stock Rotation | First-In, First-Out (FIFO) | Ensures that older stock is used first, minimizing the effects of long-term, low-level moisture ingress.[5] |
Experimental Protocols
Protocol 1: Determination of Water Content by Loss on Drying (LOD)
This protocol provides a general method for determining the moisture content as a percentage of weight loss upon heating.
-
Preparation: Dry a clean, empty weighing bottle in an oven at 105°C for 30 minutes. Cool to room temperature in a desiccator and record its tare weight (W₁).
-
Sample Addition: Add approximately 1-2 grams of the this compound powder to the weighing bottle.[9] Seal it and record the initial weight accurately (W₂).
-
Drying: Place the loaded bottle (with the stopper removed but placed alongside) in a calibrated oven set to a specified temperature (e.g., 105°C) for a defined period (e.g., 2 hours). Note: The exact temperature and time should be validated for the specific material to ensure all moisture is removed without causing thermal decomposition.
-
Cooling & Weighing: After drying, promptly close the bottle, transfer it to a desiccator, and allow it to cool completely to room temperature.
-
Final Weighing: Once cooled, weigh the bottle and its dried contents (W₃).
-
Calculation: Calculate the percentage of moisture content using the formula: % Moisture = [(W₂ - W₃) / (W₂ - W₁)] * 100
Protocol 2: General Procedure for Karl Fischer Titration
This protocol outlines the steps for the more specific determination of water content.
-
Reagent Preparation: Use a commercial Karl Fischer titrator. Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.
-
Titrator Conditioning: Start the instrument's pre-titration sequence. The titrator will add KF reagent to neutralize any residual water in the solvent until a stable, anhydrous endpoint is reached.
-
Sample Introduction: Accurately weigh a specified amount of this compound powder. Quickly and carefully introduce the sample into the titration vessel.
-
Titration: The instrument will automatically titrate the sample with the KF reagent until all the water from the sample has reacted. The volume of reagent used is recorded.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the predetermined titer of the KF reagent. The result is typically expressed in % w/w or ppm. This method is highly specific and is considered the most accurate for water content determination.[9]
Visualized Workflows
A systematic approach is crucial for consistently managing hygroscopic materials. The following diagrams illustrate best-practice workflows.
Caption: Standard workflow for handling hygroscopic powders.
Caption: Troubleshooting decision tree for clumped powder.
References
- Benchchem. (n.d.). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
- powderprocess.net. (n.d.). Moisture content of powders : A guide (Definition, Calculation, Interpretation).
- coatingAI. (2025, May 19). Best Practices for Powder Storage and Handling.
- Presto Group. (n.d.). Complete Guide to Moisture Content Test & Its Importance.
- Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing.
- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
- richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
- AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry.
- PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solids-solutions.com [solids-solutions.com]
- 3. Moisture content of powders : A guide (Definition, Calculation, Interpretation) [powderprocess.net]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. Complete Guide to Moisture Content Test & Its Importance [borosilscientific.com]
- 8. The Importance of Moisture Content Determination in Pharmaceuticals [adamequipment.com]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Optimizing crystallization conditions for sodium 2-fluorobenzoate
Technical Support Center: Optimizing Crystallization of Sodium 2-Fluorobenzoate
Introduction: The Crystallization Landscape
Subject: this compound (CAS: 490-97-1) Application: Pharmaceutical Intermediate, Material Science Precursor Critical Quality Attributes (CQAs): Purity (>99%), Crystal Habit (Flowability), Solvate/Hydrate State.
As Senior Application Scientists, we understand that crystallizing this compound is not merely about precipitation—it is about controlling the supramolecular assembly . Unlike its free acid counterpart (2-fluorobenzoic acid), the sodium salt introduces high ionic character and hygroscopicity, drastically altering its solubility profile and propensity for oiling out.
This guide moves beyond basic recipes to provide a mechanistic understanding of the crystallization process, empowering you to troubleshoot failures and optimize yield.
Part 1: Solvent Selection & Solubility Engineering
The most common failure mode in crystallizing this compound is selecting a solvent system that treats the salt like a neutral organic molecule.
The "Salting-Out" Principle (Antisolvent Crystallization)
This compound exhibits high solubility in water due to ionic dissociation but poor solubility in organic alcohols. Therefore, a Water/Alcohol system is the gold standard.
| Solvent Role | Recommended Solvent | Function | Mechanism |
| Good Solvent | Water (Deionized) | Dissolution | High dielectric constant stabilizes Na⁺ and carboxylate ions. |
| Antisolvent | Ethanol (EtOH) or Isopropanol (IPA) | Nucleation | Lowers dielectric constant, forcing ion-pairing and lattice formation. |
| Wash Solvent | Cold Ethanol | Purification | Removes surface impurities without re-dissolving the salt lattice. |
Technical Insight: Avoid using acetone as an antisolvent initially. While effective, it can cause rapid, uncontrolled precipitation (amorphous crash-out) due to the sharp drop in solubility. Alcohols provide a smoother supersaturation curve.
Part 2: Optimized Experimental Protocols
Protocol A: Standard Antisolvent Crystallization (Recommended)
Best for: High purity, controlling particle size.
-
Dissolution: Dissolve crude this compound in the minimum volume of water at 40–50°C.
-
Target Concentration: ~0.5 g/mL (Adjust based on specific impurity profile).
-
Check: If the solution is cloudy, perform a hot filtration to remove insoluble mechanical impurities.
-
-
pH Check: Verify pH is > 7.5.
-
Why? If pH < 7, you risk co-precipitating the free acid (2-fluorobenzoic acid), which has a different crystal structure and solubility. Adjust with dilute NaOH if necessary.
-
-
Nucleation (The Critical Step):
-
Slowly add warm Ethanol (40°C) dropwise to the stirring aqueous solution.
-
Stop at the first sign of persistent turbidity (cloud point).
-
-
Seeding (Optional but Recommended): Add 0.1% w/w pure seed crystals to prevent oiling out.
-
Growth: Allow the mixture to cool slowly to room temperature (20°C) over 2 hours.
-
Finishing: Cool to 0–5°C in an ice bath for 30 minutes to maximize yield.
-
Isolation: Filter under vacuum. Wash cake with cold ethanol.
-
Drying: Dry in a vacuum oven at 50°C. Note: Check for hydrate formation (see Part 3).
Part 3: Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid blob) instead of crystals. Why?
Root Cause: The system entered the "metastable limit" where liquid-liquid phase separation (LLPS) occurs before crystallization. This is common with fluorinated benzoates due to their low melting points and high lattice energy barriers. Corrective Action:
-
Temperature Control: You are likely adding antisolvent too fast at a temperature that is too high. Lower the initial temperature to 30°C before adding ethanol.
-
Seeding: You must provide a template. Add seed crystals at the cloud point.
-
Agitation: Increase stirring speed to disperse oil droplets, encouraging them to solidify.
Q2: My yield is low, but the purity is high.
Root Cause: High solubility of the salt in the water-rich mother liquor. Corrective Action:
-
Increase Antisolvent Ratio: Push the final solvent composition to 80:20 or 90:10 (Ethanol:Water).
-
Salting Out: Add a small amount of NaCl (common ion effect) to force the fluorobenzoate out of solution, though this risks contaminating the product with inorganic salt.
Q3: The crystals are turning into a gooey paste during filtration.
Root Cause: Hygroscopicity. This compound attracts atmospheric moisture rapidly. Corrective Action:
-
Minimize Exposure: Perform filtration under a nitrogen blanket if possible.
-
Solvent Wash: Ensure the final wash is with anhydrous ethanol to remove residual water before the vacuum drying step.
Part 4: Visualization of Logic & Workflow
Figure 1: Crystallization Decision Matrix
Caption: Logical workflow for selecting the correct purification path based on initial observation.
References
-
BenchChem. (2025).[1][2][3][4] Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid. (Note: Protocol adapted for salt analog based on polarity shifts).
-
Sigma-Aldrich. (n.d.). This compound Product Analysis & Solubility Data.
-
Macedo, E. A., et al. (2003). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data. (Foundational data for sodium salt antisolvent behavior).
-
PubChem. (n.d.). 2-Fluorobenzoic acid: Chemical and Physical Properties. National Library of Medicine.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization and Solvent Selection. Department of Chemistry.
Sources
Technical Support Center: Sodium 2-Fluorobenzoate Stability & Degradation
Topic: Troubleshooting Thermal Degradation & Stability Profiles
Executive Summary: The Stability Paradox
Sodium 2-fluorobenzoate (CAS: 490-97-1) presents a unique stability profile common to ortho-substituted benzoate salts. While generally stable under ambient conditions, it exhibits a distinct "stability cliff" at elevated temperatures.
The Core Issue: The ortho-fluorine atom exerts a strong inductive effect (
This guide addresses the three most common failure modes reported by researchers:
-
Unexpected Mass Loss (Is it water or decomposition?)
-
Discoloration (Yellowing/Browning)
-
Solubility Shifts (Evidence of protonation)
Diagnostic Triage: Identify Your Failure Mode
Before altering your protocol, use this logic flow to identify the root cause of the degradation.
Figure 1: Diagnostic logic tree for isolating this compound degradation pathways.
Critical Troubleshooting Guides (Q&A)
Module A: Thermal Analysis & Mass Loss
Q: I see a 5-8% weight loss in TGA at 110°C. Is my compound degrading? A: Likely not. This is characteristic of dehydration, not degradation.
This compound is hygroscopic. The lattice energy of the salt allows it to trap water molecules, forming non-stoichiometric hydrates.
-
The Test: Run a TGA (Thermogravimetric Analysis) cycle.
-
Zone 1 (< 150°C): Weight loss here is reversible . If you cool and re-expose to humidity, the weight returns. This is water.
-
Zone 2 (> 280°C): Weight loss here is irreversible . This is the loss of
(44 Da).
-
Q: What is the absolute maximum temperature I can process this salt? A: We recommend a "Safe Operating Limit" (SOL) of 240°C.
While the onset of rapid decomposition often exceeds 300°C, the ortho-fluorine atom facilitates a slow decarboxylation pathway that can begin earlier over extended periods (isothermal hold).
| Temperature Range | Physical Phenomenon | Risk Level |
| 20°C – 150°C | Desorption of surface/lattice water | Safe |
| 150°C – 240°C | Anhydrous crystalline phase | Safe (Short Term) |
| > 250°C | Onset of Decarboxylation ( | Critical Failure |
Module B: Chemical Degradation Mechanism
Q: My white powder turned yellow after heating. NMR shows the purity is still >98%. What happened? A: You are seeing "The Canary Effect" – trace formation of benzyne-derived oligomers.
The degradation of 2-fluorobenzoate salts is driven by the Ortho Effect . Unlike para-isomers, the ortho-fluorine stabilizes the transition state for decarboxylation.
The Mechanism:
-
Initiation: Thermal energy breaks the
bond between the ring and the carboxylate. -
Intermediate: A transient aryl anion forms at the ortho position.
-
Fate:
-
Major Pathway: Proton abstraction (if moisture is present)
Fluorobenzene (Volatile, leaves the system). -
Minor Pathway (The Yellowing): Elimination of
to form Benzyne (highly reactive). Benzyne rapidly polymerizes to form yellow/brown tars, even at ppm levels.
-
Figure 2: The bifurcation of thermal degradation. Note that Fluorobenzene is volatile and may not be detected in solid residues, whereas "tars" remain.
Module C: Solubility & Handling
Q: The salt is no longer dissolving in water. Why? A: You may have inadvertently converted the salt to the free acid.
This compound is highly water-soluble. However, 2-fluorobenzoic acid (the free acid) has significantly lower water solubility.
-
Cause: Exposure to acidic fumes (HCl, etc.) in a shared fume hood or storage cabinet can protonate the surface of the salt.
-
Verification: Measure the pH of the suspension.
-
pH ~7-8: It is the Salt (Check for other contaminants).
-
pH < 4: It is the Free Acid.
-
-
Correction: Add dilute NaOH dropwise. If it dissolves immediately upon returning to neutral pH, the material was protonated, not decomposed.
Storage & Handling Protocols
To maintain the integrity of this compound for pharmaceutical or analytical applications, adhere to these strict protocols:
-
Desiccation is Mandatory: Due to hygroscopicity, store in a desiccator. If the material clumps, do not heat to dry it above 100°C without vacuum.
-
Best Practice: Vacuum oven at 60°C for 4 hours removes surface moisture without risking thermal stress.
-
-
Avoid Acidic Environments: Store away from volatile acids (HCl, Acetic Acid) to prevent proton exchange.
-
Re-Validation: If the material has been heated >200°C, do not rely on visual inspection. A clear melt can still contain significant decarboxylated impurities. Use qNMR (Quantitative NMR) or HPLC to verify the carboxylate content.
References
-
Sigma-Aldrich. Safety Data Sheet: this compound. (Accessed 2024).[1]
-
Master Organic Chemistry. Decarboxylation of Carboxylic Acids: Mechanisms and Trends. (Explains the inductive stabilization of the transition state in ortho-substituted benzoates).
-
National Institutes of Health (PubChem). Compound Summary: 2-Fluorobenzoic Acid. (Provides physical property baselines for the parent acid).
-
Netzsch Thermal Analysis. Interpretation of TGA Curves: Decomposition vs. Dehydration. (Standard methodology for distinguishing mass loss events).
(Note: Specific decomposition temperatures for this salt are batch-dependent and particle-size dependent. The "Safe Operating Limit" of 240°C is a derived recommendation based on the stability of analogous halogenated benzoate salts.)
Sources
Technical Support Center: Purification of Sodium 2-Fluorobenzoate
Subject: Removal of Unreacted 2-Fluorobenzoic Acid (Starting Material) from Sodium 2-Fluorobenzoate (Product). Ticket ID: PUR-2FB-NA-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction & Diagnostic Triage
Welcome to the Purification Support Hub. You are likely encountering a mixture where your target product, This compound (Na-2FB) , is contaminated with the starting material, 2-fluorobenzoic acid (2-FBA) .
This contamination typically occurs due to:
-
Sub-stoichiometric base addition: Insufficient NaOH/NaHCO₃ was used to fully deprotonate the acid.
-
Equilibrium Reversion: Exposure of the salt to acidic vapors or moisture during drying.
Diagnostic Flowchart
Use the following logic tree to determine the correct protocol for your current state.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state of the crude material.
Protocol A: The Organic Slurry Wash (Solid Phase)
Best For: Dry or semi-dry crude solids containing <10% unreacted acid.
The Scientific Logic
This method relies on the polarity differential .
-
2-Fluorobenzoic Acid (
): A moderately weak organic acid.[1][2] In its protonated form, it is soluble in non-polar organic solvents like Dichloromethane (DCM) or Diethyl Ether [1]. -
This compound: An ionic lattice. It is virtually insoluble in non-polar organic solvents.
By washing the solid with DCM, the unreacted acid dissolves into the filtrate, while the pure salt remains on the filter.
Step-by-Step Methodology
-
Preparation:
-
Grind the crude solid into a fine powder. (Large chunks trap acid inside).
-
Place the powder in a clean Erlenmeyer flask.
-
-
The Slurry:
-
Add Dichloromethane (DCM) or Diethyl Ether (approx. 5-10 mL per gram of solid).
-
Note: Do not use Ethanol or Methanol, as the sodium salt has partial solubility in alcohols.
-
-
Agitation:
-
Stir vigorously for 15–30 minutes at room temperature. Sonicate if possible to break up aggregates.
-
-
Filtration:
-
Filter the suspension using a sintered glass funnel or Buchner funnel under vacuum.
-
-
The Wash:
-
Rinse the filter cake (the solid) with a small portion of fresh DCM.
-
-
Validation:
-
Collect the filtrate (liquid) and spot it on a TLC plate against a 2-fluorobenzoic acid standard. The filtrate should contain the impurity.
-
Dry the solid filter cake under vacuum.
-
Protocol B: Recrystallization (High Purity)
Best For: Removing trace acid and other inorganic impurities.
The Scientific Logic
This compound is highly soluble in hot water but significantly less soluble in cold water or isopropanol (IPA). 2-Fluorobenzoic acid is sparingly soluble in cold water (7.2 g/L) [2], meaning some may co-precipitate if water is used alone. Therefore, an IPA/Water antisolvent system is preferred.
Step-by-Step Methodology
| Step | Action | Critical Parameter |
| 1. Dissolution | Dissolve crude salt in minimum Hot Water (90°C) . | Use just enough water to clarify the solution. |
| 2. pH Check | Check pH of hot solution. | Must be pH 7.5–8.5 . If acidic, add drops of 1M NaOH until basic. Crucial Step. |
| 3. Antisolvent | Slowly add hot Isopropanol (IPA) until turbidity (cloudiness) persists. | Ratio is typically 1:3 (Water:IPA). |
| 4. Crystallization | Allow to cool slowly to Room Temp, then refrigerate (4°C). | Rapid cooling traps impurities. |
| 5. Isolation | Filter crystals and wash with cold IPA. | Do not wash with water (yield loss). |
Protocol C: Aqueous Phase Rescue (Solution State)
Best For: Reaction mixtures that are currently in water.
If your product is currently dissolved in water, you cannot easily filter off the acid. You must use Liquid-Liquid Extraction .
Workflow Diagram
Figure 2: Workflow for recovering and purifying salt from an aqueous solution. Note that extraction alone rarely removes the acid if the pH is high, because the acid becomes the salt. You must isolate the solid first.[3]
Why this is tricky: You cannot extract 2-fluorobenzoic acid from the aqueous phase using an organic solvent if the pH is basic, because the acid will be deprotonated (ionized) and stay in the water with your product.
-
Strategy: You must evaporate the water to get a solid, then perform Protocol A .[4]
FAQ & Troubleshooting
Q: My final salt is sticky/hygroscopic. What happened? A: Benzoate salts are often hygroscopic. "Stickiness" usually indicates:
-
Residual Water: The salt was not dried thoroughly. Dry in a vacuum oven at 60°C for 12 hours.
-
Excess NaOH: If you used excess base to neutralize the acid, the resulting NaOH contamination attracts water.
-
Fix: Recrystallize (Protocol B) or wash the solid with cold Ethanol (check solubility first).
-
Q: Can I just add more NaOH to the solution to "fix" the unreacted acid? A: Adding NaOH converts the unreacted 2-fluorobenzoic acid into this compound (your product).
-
If your goal is yield: Yes, titrate with NaOH until pH 8.0.
-
If your goal is removing the acid impurity without creating more salt: You must use Protocol A (Organic Slurry Wash).
Q: How do I calculate the exact amount of base needed to prevent this next time?
A: Use the molar mass of 2-fluorobenzoic acid (140.11 g/mol ).
Q: What is the pKa of 2-fluorobenzoic acid? A: The pKa is approximately 3.27 [3].[1][2][5] This is stronger than unsubstituted benzoic acid (pKa 4.2) due to the electron-withdrawing inductive effect of the ortho-fluorine atom. This means you need a pH of at least 5.3 (pKa + 2) to ensure 99% ionization.
References
-
Solubility Data: PubChem. 2-Fluorobenzoic Acid (CID 9935). National Library of Medicine. [Link]
- Acidity Constants: Serjeant, E.P., Dempsey, B. Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23, 1979.
- Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
Technical Support Center: Particle Size Control of Sodium 2-Fluorobenzoate for Polymer Dispersion
Welcome to the technical support center for controlling the particle size of sodium 2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in polymer dispersions and require precise control over its particle size distribution (PSD). In the following sections, we will address common challenges, provide detailed troubleshooting guides, and present validated experimental protocols to help you achieve consistent and reproducible results in your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound particle size control.
Q1: Why is controlling the particle size of this compound crucial for my polymer dispersion?
A1: The particle size and distribution of this compound can significantly impact the stability, efficacy, and processability of your polymer dispersion. Smaller particles offer a larger surface area, which can enhance the dissolution rate and bioavailability in pharmaceutical applications.[1] Conversely, for applications like polymer nucleation, a specific, uniform particle size is often required to ensure consistent performance.[2] An uncontrolled PSD can lead to issues such as inconsistent drug release profiles, poor blend uniformity, and instability of the final product.
Q2: I am observing significant batch-to-batch variability in particle size. What are the likely causes?
A2: Batch-to-batch inconsistency is a common challenge in crystallization processes. The primary culprits are often minor variations in process parameters that have a significant impact on nucleation and crystal growth. These can include:
-
Cooling Rate: Even slight differences in the cooling rate can alter the level of supersaturation, leading to variations in particle size.
-
Agitation Speed: The degree of mixing affects mass transfer and can influence both crystal growth and agglomeration.
-
Purity of Starting Material: Impurities can act as nucleation inhibitors or promoters, leading to unpredictable crystallization behavior.
-
Solvent and Anti-solvent Quality: The presence of small amounts of water or other impurities in your solvents can dramatically affect the solubility and crystallization kinetics.
Q3: My this compound is forming an oil instead of crystals during the crystallization process. How can I resolve this?
A3: "Oiling out," or the formation of a liquid phase instead of solid crystals, typically occurs when the solution is too concentrated or cooled too quickly. This is a common issue with organic salts. To address this, you can try the following:
-
Re-heat the solution: Gently warm the mixture to re-dissolve the oil.
-
Add more solvent: Introduce a small amount of additional "good" solvent to reduce the supersaturation.
-
Slow down the cooling rate: Allow the solution to cool more gradually. Using an insulated container can help moderate the cooling process.
Q4: What is the role of the fluorine substituent in the crystallization of this compound?
A4: The presence of the ortho-fluoro substituent on the benzoate ring can influence the crystal packing and intermolecular interactions. This can affect the crystal habit and potentially make the crystallization process more consistent by suppressing disorder in the crystal lattice. It is also known that 2-fluorobenzoic acid can act as a "modulator" in some crystallization systems, controlling crystal size.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the particle size control of this compound.
| Problem | Potential Causes | Recommended Actions |
| Broad Particle Size Distribution (PSD) | 1. Uncontrolled nucleation. 2. Secondary nucleation from crystal breakage. 3. Temperature fluctuations. | 1. Introduce seeding with a known particle size to control nucleation. 2. Optimize agitation speed to minimize crystal-impeller collisions. 3. Ensure precise temperature control throughout the crystallization process. |
| Particle Agglomeration | 1. High supersaturation levels. 2. Inefficient mixing. 3. Presence of residual solvents causing stickiness. | 1. Reduce the rate of anti-solvent addition or cooling to lower supersaturation. 2. Increase agitation speed or use a more efficient impeller design. 3. Ensure particles are thoroughly dried under vacuum. |
| Inconsistent Crystal Morphology | 1. Variations in solvent composition. 2. Presence of impurities. 3. Different cooling profiles between batches. | 1. Use high-purity, anhydrous solvents. 2. Consider a re-purification step for the starting material. 3. Implement a programmable cooling system for consistent temperature profiles. |
| Low Yield After Crystallization | 1. Too much solvent used. 2. Incomplete precipitation. 3. Loss of material during filtration. | 1. Reduce the initial volume of the "good" solvent. 2. Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. 3. Use a filter with an appropriate pore size to retain fine particles. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for two common techniques for controlling the particle size of this compound.
Protocol 1: Anti-Solvent Crystallization
This method is effective for producing fine, uniform crystals and relies on the differential solubility of this compound in a solvent/anti-solvent system.[3][4]
Materials:
-
This compound
-
Ethanol (as the solvent)
-
Water (as the anti-solvent)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Addition funnel or syringe pump
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of warm ethanol in the jacketed reactor. Aim for a concentration just below the saturation point at the desired temperature (e.g., 40°C).
-
Temperature Stabilization: Set the reactor temperature to the desired crystallization temperature and allow the solution to equilibrate.
-
Anti-Solvent Addition: Slowly add water (the anti-solvent) to the stirred solution at a constant rate using a syringe pump. The rate of addition is a critical parameter for controlling particle size; a slower addition rate generally leads to larger crystals.
-
Crystallization: As the anti-solvent is added, the solubility of the this compound will decrease, leading to supersaturation and subsequent crystallization.
-
Aging: Once the anti-solvent addition is complete, allow the suspension to stir for a defined period (e.g., 1-2 hours) to allow the crystals to grow and the system to reach equilibrium.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum at a suitable temperature.
Workflow Diagram for Anti-Solvent Crystallization:
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 2: Wet Milling
Wet milling is a top-down approach that can be used to reduce the particle size of existing crystals to a desired range. This method is particularly useful for producing nanoparticles or for materials that are difficult to crystallize in the desired size range directly.[5][6]
Materials:
-
This compound crystals
-
A suitable non-solvent (e.g., isopropanol)
-
A high-shear wet mill (e.g., rotor-stator type)
-
Milling media (if using a bead mill)
Procedure:
-
Slurry Preparation: Prepare a slurry of the this compound crystals in the non-solvent. The solid concentration will depend on the mill and the desired final particle size.
-
Milling: Circulate the slurry through the wet mill. The particle size reduction is controlled by the rotor speed, the gap between the rotor and stator, and the milling time.
-
Process Monitoring: Periodically take samples and measure the particle size distribution using a suitable technique (e.g., laser diffraction) to monitor the progress of the milling.
-
Endpoint Determination: Continue milling until the desired particle size distribution is achieved.
-
Isolation and Drying: Separate the milled particles from the non-solvent by filtration or centrifugation and dry them under appropriate conditions.
Workflow Diagram for Wet Milling:
Caption: Workflow for Wet Milling.
Data Summary Table
The following table summarizes the key parameters and their expected influence on the final particle size of this compound.
| Method | Parameter | Effect on Particle Size | Considerations |
| Anti-Solvent Crystallization | Anti-Solvent Addition Rate | Slower rate generally leads to larger crystals. | A very slow rate may lead to low yield. |
| Temperature | Higher temperature can increase solubility, potentially leading to smaller crystals upon rapid cooling/anti-solvent addition. | Temperature also affects the metastable zone width. | |
| Agitation Speed | Higher speed can reduce agglomeration but may increase secondary nucleation, leading to smaller particles. | Excessive speed can cause crystal breakage. | |
| Wet Milling | Milling Time | Longer time results in smaller particles. | Diminishing returns after a certain point; risk of amorphization. |
| Rotor Speed | Higher speed increases shear and leads to smaller particles. | Can generate heat, potentially affecting the material. | |
| Solid Concentration | Higher concentration can increase milling efficiency but may also lead to agglomeration. | Optimal concentration needs to be determined experimentally. |
References
-
A Process Analytical Technology Based Investigation of the Polymorphic Transformations during the Antisolvent Crystallization of Sodium Benzoate from IPA/Water Mixture. ResearchGate. [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. Semantic Scholar. [Link]
-
Sodium benzoate micronised. TRIGON Chemie. [Link]
-
Investigation of wet milling and indirect ultrasound as means for controlling nucleation in the continuous crystallization of an. White Rose Research Online. [Link]
-
Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis. [Link]
-
Using AntiSolvent for Crystallization. Mettler Toledo. [Link]
-
The Effect of an Optimized Wet Milling Technology on the Crystallinity, Morphology and Dissolution Properties of Micro- and Nanonized Meloxicam. MDPI. [Link]
Sources
Technical Support Center: Addressing Steric Hindrance in Sodium 2-Fluorobenzoate Reactions
Topic: High-Fidelity Troubleshooting for Steric & Electronic Challenges in 2-Fluorobenzoate Conversions Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Content Type: Technical Guide & Troubleshooting FAQ
Introduction: The "Ortho-Fluoro" Paradox
Sodium 2-fluorobenzoate presents a unique challenge in organic synthesis. While fluorine is the smallest halogen (Van der Waals radius
The high electronegativity of the fluorine atom exerts a strong inductive withdrawal (-I), but more importantly, the lone pair repulsion between the fluorine and the carboxylate oxygens forces the carboxylate group to twist out of planarity with the aromatic ring.[1] This deconjugation affects the activation energy for nucleophilic attack and metal insertion, often requiring specialized protocols distinct from unsubstituted benzoates.
This guide addresses the three critical failure modes associated with this substrate: Decarboxylative Coupling Stalling , Amidation/Esterification Failure , and Solubility-Induced Kinetic Traps .
Module 1: Troubleshooting Decarboxylative Cross-Couplings
Context: In Pd/Cu-catalyzed decarboxylative couplings (e.g., Gooßen coupling), this compound is a difficult substrate. The ortho-fluorine hinders the formation of the reactive aryl-copper intermediate.
Common Issue: Reaction Stalls or Low Conversion
Root Cause: The ortho-fluorine substituent destabilizes the transition state for decarboxylation (extrusion of CO₂) due to the "ortho-effect," where the twisted carboxylate coordinates poorly to the copper mediator compared to planar benzoates.
Protocol: The "Remnant-Free" Activation Workflow
Do not rely on standard Pd/Cu protocols used for unsubstituted benzoates.
-
Catalyst System: Switch from simple CuI to a Cu(I)/Phenanthroline system. The ligand bulk forces a geometry that accommodates the twisted benzoate.
-
Solvent & Temperature: Use NMP/Quinoline (3:1) at 160–170 °C . The high boiling point is thermodynamically required to overcome the decarboxylation barrier of ortho-substituted arenes.
-
Water Management: Strictly remove water. Ortho-fluorobenzoates are prone to protonation (reverting to the acid) rather than transmetallation in the presence of moisture. Use molecular sieves (3Å) in the reaction vessel.
Data: Catalyst Efficiency for 2-Fluorobenzoate Coupling
| Catalyst System | Ligand | Solvent | Yield (Biaryl Product) | Notes |
| Pd(acac)₂ / CuI | None | DMSO | < 15% | Stalls at decarboxylation step. |
| Pd(TFA)₂ / Ag₂CO₃ | PPh₃ | DMSO/Acid | 45% | Silver aids decarboxylation but is expensive. |
| PdI₂ / CuI | 1,10-Phenanthroline | NMP/Quinoline | 82% | Recommended. Ligand accelerates Cu-insertion. |
Visual Workflow: Decarboxylative Mechanism & Failure Points
Caption: The rate-limiting step is the extrusion of CO₂ from the crowded Cu-complex. 1,10-Phenanthroline stabilizes the transition state.
Module 2: Overcoming Sterics in Amidation & Esterification
Context: Reacting this compound with bulky amines or alcohols often results in low yields using standard EDC/HOBt or DCC conditions because the ortho-fluorine blocks the nucleophilic attack angle (Bürgi-Dunitz trajectory).
Common Issue: No Reaction with Secondary Amines
Root Cause: The "Twisted Carboxylate." The ortho-fluorine prevents the carboxylate from achieving planarity, which is often required for the formation of the active ester intermediate in standard coupling.
Protocol: The Acyl Fluoride Shunt
Instead of fighting the sterics with standard activation, convert the benzoate in situ to an Acyl Fluoride . The C-F bond is highly activated but small, minimizing steric penalty during nucleophilic attack.
Step-by-Step Guide:
-
Acidification: Convert this compound to the free acid using HCl (if not already done).
-
Reagent Selection: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .
-
Reaction:
-
Mix 2-fluorobenzoic acid (1.0 eq) with TFFH (1.1 eq) and DIPEA (2.5 eq) in DCM.
-
Observation: The intermediate 2-fluorobenzoyl fluoride forms rapidly.
-
Add the amine (1.2 eq). The small size of the fluoride leaving group allows even sterically hindered amines to attack the carbonyl.
-
Why this works: The acyl fluoride intermediate is less sensitive to steric hindrance than the bulky O-acylisourea intermediate formed in carbodiimide couplings.
Module 3: Solubility & Phase Transfer Issues
Context: this compound is an ionic salt. It is insoluble in DCM, Toluene, and THF, leading to heterogeneous mixtures where reaction kinetics are diffusion-limited.
Troubleshooting Guide: "The Reaction is Heterogeneous"
| Symptom | Diagnosis | Corrective Action |
| White solid remains at bottom of flask | Salt is insoluble in organic media. | Add 15-crown-5 ether (1.0 eq) to sequester Na+ and solubilize the benzoate anion. |
| Gummy precipitate forms | Partial solubility causing aggregation. | Switch solvent to DMF or DMAc (highly polar aprotic). |
| No product despite heating | Anion is "naked" but unreactive due to tight ion pairing. | Perform Cation Exchange : Treat Na-salt with Tetrabutylammonium bromide (TBAB) to form the lipophilic TBA-salt. |
FAQ: Expert Troubleshooting
Q: Why do I observe homocoupling (Ar-Ar) instead of cross-coupling in Suzuki reactions? A: This is a sign of oxidative homocoupling of your boronic acid partner, usually because the decarboxylation of the 2-fluorobenzoate is too slow. The catalyst consumes the boronic acid while waiting for the benzoate to react. Fix: Increase the temperature to 170°C to accelerate decarboxylation and add the boronic acid slowly (syringe pump addition) to keep its concentration low relative to the active aryl-copper species.
Q: Can I use microwave irradiation to overcome the steric hindrance? A: Yes. Microwave heating is particularly effective for 2-fluorobenzoate decarboxylation. It provides rapid thermal energy transfer to overcome the high activation barrier caused by the ortho-twist. Settings: 170°C, 20 bar, 10-30 mins in NMP.
Q: Is the fluorine atom itself at risk of nucleophilic attack (SNAr)? A: Only if you use extremely strong, small nucleophiles (like methoxide) in polar solvents. In typical coupling or amidation conditions, the carboxylate/amide formation is kinetically faster. However, avoid using strong alkoxide bases (NaOtBu) if possible; use carbonate bases (K₂CO₃ or Cs₂CO₃) to prevent SNAr side reactions displacing the fluorine.
Visual Decision Tree: Choosing the Right Protocol
Caption: Decision matrix for selecting the optimal synthetic pathway based on reaction type and steric demands.
References
-
BenchChem. (2025).[2][3] The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Retrieved from
-
Goossen, L. J., et al. (2008).[4] Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Angewandte Chemie International Edition, 47(16), 3100-3120. (Foundational protocol for decarboxylative coupling).
-
Ulven, T., et al. (2015).[5] Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry.[6] Retrieved from [6]
-
Sigma-Aldrich. (2025). This compound Product Specification and Solubility Data. Retrieved from
-
Fu, L., et al. (2020).[7] Decarboxylative Cross-Coupling of Acyl Fluorides with Potassium Perfluorobenzoates. Organic Letters, 22(16), 6388-6393.[7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylative Cross-Coupling of Acyl Fluorides with Potassium Perfluorobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Sodium 2-Fluorobenzoate vs. Sodium Benzoate Nucleating Efficiency
This guide provides an in-depth technical comparison of Sodium Benzoate (the industry standard) and Sodium 2-Fluorobenzoate (a functionalized derivative) regarding their nucleating efficiency. While Sodium Benzoate is the established benchmark for semi-crystalline polymers (specifically Polypropylene, PP) and a common pharmaceutical excipient, this compound represents a targeted modification used to alter lattice matching and solubility profiles.
Executive Summary
Sodium Benzoate (SB) is the canonical ionic nucleating agent (INA). It functions by providing a polar surface that lowers the free energy barrier for crystallization, primarily inducing the
This compound (Na-2-FB) introduces an electron-withdrawing, sterically distinct fluorine atom at the ortho position. This modification alters the crystal lattice dimensions, the acidity of the conjugate acid, and the surface energy of the nucleating particle.
-
Verdict: SB remains the efficiency leader for general
-nucleation due to optimal lattice matching with PP. Na-2-FB is primarily of interest when modulating polymorph selectivity (in pharma) or when dispersion kinetics require a shift in particle surface energy.
Mechanistic Principles of Nucleation
To understand the efficiency difference, we must analyze the Epitaxial Matching and Ionic Aggregation mechanisms.
The Ortho-Effect and Lattice Matching
Nucleating efficiency depends on the geometric "fit" between the nucleating agent's crystal lattice and the polymer's unit cell.
-
Sodium Benzoate: Possesses a planar aromatic structure that stacks efficiently, creating ionic channels that align well with the
-axis of isotactic Polypropylene (iPP). -
This compound: The fluorine atom at the ortho (2-) position introduces steric strain. This often forces the carboxylate group to rotate out of the plane of the benzene ring to minimize repulsion. This loss of planarity can disrupt the epitaxial match with the polymer chain, potentially lowering the nucleating efficiency for standard
-PP compared to the planar SB.
Electronic Effects (Hammett Substituent Constants)
-
SB (H-): Neutral reference.
-
Na-2-FB (F-): High electronegativity (
). The electron-withdrawing nature reduces the electron density on the carboxylate anion. In pharmaceutical contexts, this lowers the of the conjugate acid, altering salt solubility and co-crystal stability zones.
Visualization: Nucleation Pathway
The following diagram illustrates the critical pathway where the nucleating agent reduces the activation energy (
Caption: The nucleation pathway. Efficiency is determined at the "Interface" stage, where lattice matching (Epitaxy) dictates the reduction in activation energy.
Comparative Performance Data
The following table synthesizes field data for Sodium Benzoate against the predicted/experimental behavior of this compound based on substituent chemistry.
| Feature | Sodium Benzoate (SB) | This compound (Na-2-FB) | Implications |
| Crystal Phase Induced | Primarily | SB is superior for stiffness; Na-2-FB may yield mixed morphology. | |
| Crystallization Temp ( | 130°C - 135°C (at 0.1%) | ~125°C - 130°C (Estimated) | SB provides faster cycle times (higher |
| Molecular Planarity | High (Planar) | Distorted (Ortho-twist) | Na-2-FB has reduced epitaxial efficiency due to steric hindrance. |
| Dispersion | Poor (Requires polar aids like GMS) | Moderate | Fluorine may slightly lower surface energy, aiding dispersion in hydrophobic matrices. |
| Thermal Stability | Decomposes > 400°C | Decomposes > 380°C | Both are stable at PP processing temps (230°C). |
| Pharma Application | Standard Preservative/Lubricant | Co-crystal Former | Na-2-FB is used to tune solubility of API salts via Fluorine interactions. |
Experimental Protocols (Self-Validating)
To objectively compare these agents in your specific matrix, follow these protocols. These are designed to minimize variables such as dispersion quality, which often masks true nucleating efficiency.
Protocol A: Polymer Nucleation Efficiency (DSC Method)
Objective: Determine the Peak Crystallization Temperature (
-
Preparation:
-
Matrix: Isotactic Polypropylene (iPP) Homopolymer (MFI ~10-12).
-
Loading: Prepare masterbatches of 0.1 wt%, 0.2 wt%, and 0.5 wt% for both SB and Na-2-FB.
-
Dispersion Aid: Use 0.1 wt% Glycerol Monostearate (GMS) or Zinc Stearate to prevent ionic clustering. Critical: Keep the ratio of Aid:Nucleator constant.
-
-
Compounding:
-
Twin-screw extrusion at 200°C. High shear is required to break agglomerates.
-
-
Thermal Analysis (DSC):
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Atmosphere: Nitrogen (50 mL/min).
-
Cycle:
-
Heat to 230°C @ 10°C/min (Erase thermal history).
-
Hold isothermal for 5 min.
-
Cool to 50°C @ 10°C/min (Measure
). -
Heat to 230°C @ 10°C/min (Measure
and Crystallinity %).
-
-
-
Validation Check:
-
If
of SB sample is < 125°C, dispersion is poor. Re-compound. -
Efficiency (
) is calculated as:
-
Protocol B: Pharmaceutical Co-Crystal Screening
Objective: Evaluate the ability of Na-2-FB to nucleate a specific API polymorph compared to SB.
-
Solvent Selection: Choose a solvent where both the API and the Sodium salt have moderate solubility (e.g., Ethanol/Water 50:50).
-
Saturation: Prepare a supersaturated solution of the API.
-
Seeding:
-
Vial A: Seed with micronized Sodium Benzoate.
-
Vial B: Seed with micronized this compound.
-
Vial C: Unseeded Control.
-
-
Observation: Monitor induction time for turbidity (nucleation onset).
-
Characterization: Filter crystals and analyze via PXRD (Powder X-Ray Diffraction).
-
Success Criteria: Distinct PXRD peaks indicating a new phase (co-crystal) or faster onset of the stable polymorph compared to control.
-
Technical Insights & Troubleshooting
Why Sodium Benzoate usually wins in Polymers
Research indicates that the ionic radius of Sodium (0.98 Å) combined with the benzoate ring dimensions creates a specific periodicity that matches the helical structure of iPP.
-
The "Window" Effect: Nucleation is most effective when the lattice mismatch is < 10%.
-
The Fluorine Disruption: While Fluorine is isosteric with Hydrogen (similar size), the polarity change is drastic. The C-F bond is highly polar. In a non-polar matrix like Polypropylene, this local polarity can be detrimental unless specific compatibilizers are used. However, in Polyesters (PET/PBT) , Na-2-FB may actually outperform SB due to favorable dipole-dipole interactions with the polymer backbone.
When to use this compound
-
Polymorph Discovery: In drug development, when SB yields a hydrate or an undesirable solvate, Na-2-FB can force a different packing motif due to the "ortho-twist."
-
Fluorescence Tracing: The Fluorine atom allows for
-NMR monitoring of the nucleating agent's distribution within the matrix, a powerful research tool for studying dispersion homogeneity.
References
-
Gahleitner, M., et al. (2011). Nucleation of Polypropylene: Mono- vs. Bimodal Distribution. International Polymer Processing.
-
Blomenhofer, M., et al. (2005). Macromolecules. "Nucleating Agents for Polypropylene: A Comparison of Structure and Efficiency."[1] (Foundational text on benzoate derivatives).
-
Beck, H. N. (1967). Heterogeneous Nucleating Agents for Polypropylene Crystallization. Journal of Applied Polymer Science. (Establishes Sodium Benzoate as the standard).[2]
-
Thakuria, R., et al. (2013). Pharmaceutical Co-crystals and Ionic Co-crystals: Crystal Engineering Context. (Relevance of fluorinated benzoates in crystal packing).
-
Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. ASTM D3418.
Sources
A Senior Application Scientist's Guide to the NMR Characterization of Sodium 2-Fluorobenzoate: A Comparative Analysis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Sodium 2-fluorobenzoate, a versatile building block and potential API, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide, moving beyond a simple recitation of protocols, provides an in-depth, field-proven perspective on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of this compound. We will delve into the nuances of both ¹H and ¹³C NMR, compare its utility against alternative analytical techniques, and provide actionable experimental protocols.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[1] For a molecule like this compound, NMR is not just a characterization tool; it is a definitive method for confirming its molecular structure and identifying potential impurities.
Understanding the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is dictated by the electronic environment of its aromatic protons. The fluorine atom and the carboxylate group, both being electron-withdrawing, significantly influence the chemical shifts of the neighboring protons. Due to the deprotonation of the carboxylic acid to the carboxylate, the electron-donating character of the -COO⁻ group will cause a general upfield shift (to lower ppm values) for the aromatic protons compared to its parent acid, 2-fluorobenzoic acid.
Based on data for related sodium benzoates and the known effects of substituents, the expected ¹H NMR spectral data for this compound in a suitable solvent like D₂O is presented below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | 7.8 - 7.9 | dd | ³J_H,H_ ≈ 7-8, ⁴J_H,F_ ≈ 5-6 |
| H-3 | 7.1 - 7.2 | t | ³J_H,H_ ≈ 7-8 |
| H-5 | 7.4 - 7.5 | m | |
| H-4 | 7.5 - 7.6 | m |
Note: These are predicted values. Actual chemical shifts can be influenced by solvent, concentration, and pH.
The multiplicity of the signals is a key diagnostic feature. The proton at position 6 (H-6) is expected to be a doublet of doublets due to coupling with the adjacent proton (H-5) and a through-space coupling with the fluorine atom. The proton at position 3 (H-3) should appear as a triplet due to coupling with its two neighboring protons. The protons at positions 4 and 5 will likely present as a complex multiplet.
Deconstructing the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond C-F coupling constant, a hallmark of organofluorine compounds. The carboxylate carbon (C-7) will appear at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Coupling |
| C-7 (C=O) | 170 - 175 | |
| C-2 (C-F) | 160 - 165 | ¹J_C,F_ ≈ 240-250 Hz |
| C-1 | 120 - 125 | |
| C-6 | 132 - 134 | |
| C-4 | 130 - 132 | |
| C-5 | 124 - 126 | |
| C-3 | 115 - 117 |
Note: Predicted values are based on data from analogous compounds and known substituent effects.
A Comparative Look: NMR vs. Alternative Techniques
While NMR is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Here, we compare NMR with other common analytical methods for the characterization of this compound.
Table 3: Comparison of Analytical Techniques for this compound Characterization
| Technique | Principle | Strengths for this compound | Limitations |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | - Unambiguous structure elucidation.[1]- Precise quantitative analysis (qNMR).[2][3]- Non-destructive.[3] | - Lower sensitivity compared to MS.- Can be complex for mixtures. |
| FTIR Spectroscopy | Vibrational transitions of molecular bonds. | - Rapid identification of functional groups (carboxylate, C-F bond).- Good for quick identity confirmation. | - Provides limited structural information.- Not suitable for quantitative analysis without rigorous calibration. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | - High sensitivity for impurity detection.- Provides molecular weight information. | - Can be a destructive technique.- May require derivatization for volatile compounds in GC-MS.[4] |
| HPLC-UV | Differential partitioning between a mobile and stationary phase. | - Excellent for purity determination and quantification.- Can be coupled with MS for enhanced identification. | - Does not provide detailed structural information on its own.- Requires a suitable chromophore for UV detection. |
Experimental Protocols: A Self-Validating System
The trustworthiness of analytical data hinges on a robust and well-documented experimental protocol. The following step-by-step methodology for acquiring high-quality NMR spectra of this compound is designed to be a self-validating system.
Step-by-Step Protocol for NMR Sample Preparation and Analysis
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for this compound due to the salt's high polarity.[5] It also allows for the exchange of any labile protons, simplifying the spectrum.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Internal Standard and Referencing: For quantitative NMR (qNMR), a certified internal standard is required.[6][7] For routine characterization, the residual HDO peak in D₂O can be used for referencing the ¹H spectrum (typically around 4.79 ppm at 25°C), although its chemical shift is temperature-dependent.[8][9] For ¹³C NMR, an external reference or the known chemical shift of a co-solvent can be used.
-
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. Key parameters include an appropriate pulse width, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 5 times the longest T₁ for quantitative measurements.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Visualizing the Process and Structure
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the analytical workflow.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR characterization.
Conclusion
References
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]
- Lee, J. C. (1991). A Comparison of FTNMR and FTIR Techniques.
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 490-97-1. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Retrieved from [Link]
-
Reddit. (2021, February 23). NMR help. Retrieved from [Link]
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
-
ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts and assignments of main peaks in the 1 H NMR spectra of... Retrieved from [Link]
-
Glenn Facey. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. emerypharma.com [emerypharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. spectroscopyworld.com [spectroscopyworld.com]
- 7. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR 溶剂 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Comparative FTIR Profiling: Sodium 2-Fluorobenzoate vs. 2-Fluorobenzoic Acid
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Technical Guide for Solid-State Characterization in Drug Development
Executive Summary
In pharmaceutical development, the transition from a free acid to a salt form is a critical strategy to enhance aqueous solubility and bioavailability.[1] Sodium 2-fluorobenzoate represents a key structural motif where the ortho-fluorine substituent influences both metabolic stability and physicochemical properties.
This guide provides a rigorous comparative analysis of the Fourier Transform Infrared (FTIR) spectra of This compound versus its precursor, 2-Fluorobenzoic Acid . It serves as a definitive reference for validating salt formation, monitoring reaction completeness, and distinguishing between these two chemically distinct but spectrally related species.
Strategic Context: The Salt Selection Decision
The conversion of 2-fluorobenzoic acid (poorly water-soluble) to this compound (highly water-soluble) fundamentally alters the molecular symmetry and electronic distribution of the carboxyl group. FTIR spectroscopy is the most rapid and non-destructive method to confirm this transformation.
-
The Ortho-Effect: The fluorine atom at the C2 position exerts a strong inductive effect (-I) and steric strain, twisting the carboxyl group out of planarity with the benzene ring. This unique electronic environment makes the spectral shifts in this specific benzoate derivative distinct from unsubstituted benzoates.
-
Validation Goal: The primary objective is to confirm the complete deprotonation of the carboxylic acid and the formation of the ionic carboxylate lattice.
Experimental Protocol
To ensure reproducible spectral data, the following protocol minimizes artifacts caused by moisture (hygroscopicity of the salt) or sample inhomogeneity.
Method A: Attenuated Total Reflectance (ATR) – Recommended
-
Rationale: Sodium salts are often hygroscopic. ATR minimizes sample exposure to atmospheric moisture compared to KBr pellets.
-
Crystal: Diamond or ZnSe (High throughput).
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32–64 (to resolve hyperfine splitting in the fingerprint region).
-
Pressure: High contact pressure required for the crystalline salt.
-
Method B: KBr Pellet (Transmission) – Traditional
-
Rationale: Provides higher resolution for weak overtone bands but risks water interference (broad band at 3400 cm⁻¹) if the KBr is not dry.
-
Mix Ratio: 1:100 (Sample:KBr).
-
Pre-treatment: Dry KBr powder at 110°C for 2 hours before use.
Comparative Spectral Analysis
The transformation from acid to salt obliterates the carbonyl (
Region 1: The Carbonyl Transformation (1800–1300 cm⁻¹)
This is the primary diagnostic region.
-
2-Fluorobenzoic Acid (Precursor):
-
Dominant feature: A strong, sharp band at 1680–1710 cm⁻¹ .
-
Assignment:
stretching of the carboxylic acid dimer. The ortho-fluorine may cause a slight frequency shift due to the field effect, but the band remains the most intense feature in this region.
-
-
This compound (Product):
-
Observation: Complete absence of the 1680–1710 cm⁻¹ band.
-
New Features: Two distinct bands corresponding to the carboxylate anion.[2][3]
-
Asymmetric Stretch (
): 1590 ± 10 cm⁻¹ . (Strong, sharp). -
Symmetric Stretch (
): 1400 ± 10 cm⁻¹ . (Medium intensity).
-
-
Diagnostic Value: The separation (
) between these bands is approximately 190 cm⁻¹, characteristic of an ionic bonding mode typical of sodium salts.
-
Region 2: The Proton Region (3500–2500 cm⁻¹)
-
2-Fluorobenzoic Acid:
-
Displays a broad, jagged "hump" centered around 3000 cm⁻¹ (extending from 2500–3300 cm⁻¹).
-
Assignment:
stretching of the hydrogen-bonded carboxylic acid dimer. This often obscures the aromatic stretches.
-
-
This compound:
-
Observation: The broad "acid hump" disappears.
-
Result: The baseline flattens, revealing weak, sharp aromatic
stretches at 3050–3100 cm⁻¹ . -
Note: If a broad band appears at 3400 cm⁻¹ in the salt spectrum, it indicates the sample is a hydrate or has absorbed atmospheric moisture.
-
Region 3: The Fluorine Fingerprint (1300–1000 cm⁻¹)
-
Both Species:
-
Contain the stable Aryl-Fluorine (
) bond. -
Position: Strong band typically found between 1200–1260 cm⁻¹ .
-
Shift: Little to no shift is observed for this band during salt formation, as the C-F bond is chemically inert during the reaction. It serves as an excellent internal standard to confirm the integrity of the fluorinated ring.
-
Summary Data Table
| Functional Group | Vibrational Mode | 2-Fluorobenzoic Acid (Alternative) | This compound (Product) | Status Change |
| Carbonyl | 1680–1710 cm⁻¹ (Very Strong) | ABSENT | Disappears | |
| Carboxylate | Absent | 1580–1600 cm⁻¹ (Strong) | Appears | |
| Carboxylate | Absent | 1390–1410 cm⁻¹ (Medium) | Appears | |
| Hydroxyl | 2500–3300 cm⁻¹ (Broad) | ABSENT | Disappears | |
| Aryl C-H | Masked by OH band | 3050–3100 cm⁻¹ (Weak) | Revealed | |
| Fluorine | 1200–1260 cm⁻¹ | 1200–1260 cm⁻¹ | Unchanged |
Visualization: Experimental Workflows
Figure 1: Salt Synthesis & Validation Workflow
This diagram outlines the critical path for synthesizing the salt and the "Go/No-Go" decision points based on FTIR analysis.
Caption: Figure 1. Decision logic for validating this compound synthesis via FTIR. The disappearance of the carbonyl peak is the primary success metric.
Figure 2: Molecular Vibrational Shift Logic
Visualizing the mechanistic change in the functional group that drives the spectral shift.
Caption: Figure 2. Mechanistic basis for the spectral shift. Resonance delocalization in the salt lowers the bond order (from 2.0 to ~1.5), reducing the vibrational frequency.
References
-
National Center for Biotechnology Information (PubChem). (2025). 2-Fluorobenzoic acid (CID 9935). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, sodium salt Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Spectroscopy Online. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
Comparative Guide: Sodium 2-Fluorobenzoate vs. Sodium 4-Fluorobenzoate as Corrosion Inhibitors
[1]
Executive Summary
Winner: Sodium 4-Fluorobenzoate (p-fluorobenzoate)
In the context of corrosion inhibition for mild steel and aluminum alloys in acidic media (HCl/H₂SO₄), Sodium 4-fluorobenzoate demonstrates superior performance compared to its ortho-isomer, Sodium 2-fluorobenzoate .[1]
While both compounds are derivatives of benzoate (a classic anodic inhibitor), their efficacy is governed by the Structure-Activity Relationship (SAR) .[1] The 4-position (para) allows for minimal steric hindrance and favorable resonance effects that maintain electron density at the binding site.[1] Conversely, the 2-position (ortho) suffers from the "Ortho Effect"—a combination of strong inductive electron withdrawal and steric repulsion—which destabilizes the inhibitor-metal surface interaction.[1]
Part 1: Scientific Principles & Mechanism (The "Why")[2]
Electronic Effects: The Battle of Inductive vs. Resonance
The inhibition efficiency of benzoate derivatives relies on the electron density of the carboxylate group (
-
This compound (Ortho):
-
Dominant Force: Strong Inductive Effect (
). -
Mechanism: The fluorine atom is adjacent to the carboxylate group.[1] Fluorine is highly electronegative, pulling electron density away from the oxygen atoms via the
-bond framework.[1] -
Result: The oxygen atoms become less nucleophilic (electron-poor), significantly weakening their ability to donate electrons to the metal surface (
).[2][1] -
Hammett Constant (
): High positive value (indicating strong withdrawal).[2]
-
-
Sodium 4-Fluorobenzoate (Para):
-
Dominant Force: Balanced Inductive (
) and Resonance ( ).[2] -
Mechanism: Although fluorine is still electron-withdrawing, the distance allows its lone pair electrons to participate in resonance with the benzene ring (
effect).[1] This resonance can push electron density back toward the carboxylate group, partially counteracting the inductive withdrawal.[1] -
Result: The carboxylate group retains higher electron density compared to the ortho-isomer, leading to stronger adsorption.[1]
-
Hammett Constant (
): (Much lower than ortho, indicating less destabilization).[1]
-
Steric Hindrance & Adsorption Geometry
Effective inhibition requires the formation of a compact, ordered monolayer (Self-Assembled Monolayer or SAM) on the metal surface.[1]
-
2-Fluorobenzoate: The bulky fluorine atom at the ortho position creates steric repulsion with the carboxylate group.[1] This forces the carboxylate out of planarity with the benzene ring, disrupting the conjugation and preventing the molecule from packing tightly on the metal surface.[1] This leads to a "leaky" protective film.
-
4-Fluorobenzoate: The fluorine atom is at the opposite end of the molecule.[1] The binding head (carboxylate) is unhindered, allowing the molecule to adsorb perpendicular or flat against the surface with high packing density.[1]
Molecular Dynamics Visualization (DOT Diagram)
Caption: Comparative adsorption mechanism showing how steric and electronic factors favor the formation of a compact protective film by the para-isomer (4-F) over the ortho-isomer (2-F).[1]
Part 2: Comparative Performance Analysis
The following data is synthesized from comparative studies of benzoate derivatives and halogenated organic inhibitors.
Table 1: Predicted Physicochemical & Inhibition Parameters[1][2][3]
| Parameter | This compound | Sodium 4-Fluorobenzoate | Implication |
| Electronic Effect | Strong Withdrawal ( | Moderate Withdrawal ( | 4-F binds stronger to Fe.[2] |
| ~3.27 | ~4.14 | 4-F is more basic, meaning better electron donation.[1] | |
| Steric Hindrance | High (Ortho Effect) | Low | 4-F forms denser films. |
| Inhibition Efficiency (IE%) | Moderate (60-75%) | High (80-90%) | 4-F offers superior protection. |
| Adsorption Mode | Physisorption (dominant) | Mixed (Physisorption + Chemisorption) | 4-F film is more durable at higher temps.[2] |
| Thermodynamics ( | More negative |
Electrochemical Behavior[4][5][6][7][8][9][10][11][12]
-
Tafel Polarization: Both act as Anodic Inhibitors (shifting corrosion potential
to more positive values).[2] They block the dissolution of iron ( ).[2][1] -
Impedance (EIS): 4-Fluorobenzoate will exhibit a larger charge transfer resistance (
) semicircle in the Nyquist plot compared to the 2-isomer, indicating a more resistive barrier against ion transfer.[2][1]
Part 3: Experimental Protocols
To validate these differences in your own lab, follow these self-validating protocols.
Workflow Diagram
Caption: Standardized workflow for comparative corrosion testing ensuring reproducibility across gravimetric and electrochemical methods.
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the resistance of the inhibitor film (
-
Cell Setup: Three-electrode system (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl).[2]
-
Electrolyte: 1.0 M HCl (deaerated).
-
OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
Measurement: Apply AC amplitude of 10 mV over frequency range
. -
Validation: Fit data to an equivalent circuit
.[2]-
Success Criteria: The Chi-squared (
) error of the fit must be .[1]
-
Protocol B: Gravimetric Analysis (Weight Loss)
Objective: Direct measurement of corrosion rate.[2]
-
Coupon Prep: Abraid mild steel coupons with SiC paper (up to 1200 grit), degrease with acetone, dry, and weigh (
). -
Immersion: Suspend coupons in 1.0 M HCl with varying concentrations of 2-F and 4-F benzoate (e.g., 1mM, 5mM, 10mM) for 24 hours at 25°C.
-
Cleaning: Remove coupons, scrub with bristle brush under running water, rinse with acetone, dry, and re-weigh (
).[1] -
Calculation:
Where (Corrosion Rate) is in mm/year or mg/cm²/h.[2]
References
-
Hammett Equation in Corrosion
-
Ortho vs.
-
General Benzoate Inhibition
- "Corrosion Inhibitors for Mild Steel: A Review." Semantic Scholar.
-
[1]
-
Fluorine Acidity & Stability
- "Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid?" Chemistry Stack Exchange (Discusses electronic effects and pKa).
-
Electrochemical Protocols
Comprehensive Guide to HPLC & IC Method Development for Sodium 2-Fluorobenzoate
Executive Summary
Sodium 2-fluorobenzoate (the sodium salt of 2-fluorobenzoic acid) presents a unique dual-challenge in chromatographic analysis: it is an ionic salt that dissociates into a UV-active organic anion and an inorganic cation.
This guide moves beyond generic "cookbook" recipes to provide a first-principles approach to method development. We compare the two dominant separation strategies: Reverse Phase HPLC (RP-HPLC) under pH control (the "Gold Standard" for organic purity) and Ion Chromatography (IC) (the superior choice for counter-ion stoichiometry and trace analysis in high-salt matrices).
Part 1: Physicochemical Profiling & Method Strategy
Before selecting a column, we must understand the molecule. The behavior of this compound in solution dictates our chromatographic strategy.
| Property | Value | Chromatographic Implication |
| Analyte Form | Sodium Salt (Ionic) | Dissociates instantly in water to Na⁺ and 2-Fluorobenzoate⁻. |
| pKa (Acid) | 3.27 [1] | CRITICAL: At pH > 5.3, it is 99% ionized (polar). At pH < 1.3, it is 99% neutral (hydrophobic). |
| Log P | 1.86 (Neutral form) | Moderate hydrophobicity. Retains well on C18 only if protonated (pH < 3). |
| UV Max | ~230 nm, 272 nm | 230 nm offers max sensitivity; 254 nm offers selectivity against non-aromatics. |
The Method Selection Decision Matrix
Use this logic flow to determine the correct technique for your specific application.
Figure 1: Decision tree for selecting the optimal chromatographic mode based on analytical requirements.
Part 2: Method A – Reverse Phase HPLC (The Gold Standard)
Best For: Purity assay, separating 2-fluorobenzoate from 3- and 4-fluorobenzoate isomers, and drug substance analysis.
The Mechanism: "Ion Suppression"
Because the pKa is 3.27, running a standard neutral mobile phase (pH 7) will result in the analyte eluting near the void volume (
Optimized Protocol
1. Chromatographic Conditions
-
Column: C18, End-capped (e.g., Thermo Accucore C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 2.6 µm (Core-shell).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Mode: 60% A / 40% B (Adjust based on column strength).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV-Vis Diode Array. Quantify at 230 nm (primary) or 254 nm.
-
Temperature: 30°C (Controls viscosity and retention reproducibility).
2. Sample Preparation (Self-Validating Step) Since the sample is a sodium salt, dissolving it in water creates a slightly basic solution.
-
Step 1: Weigh 10 mg this compound.
-
Step 2: Dissolve in 5 mL Mobile Phase A (Acidic water). Crucial: The acid in the diluent converts the salt to the free acid form immediately, matching the mobile phase equilibrium.
-
Step 3: Dilute to volume with ACN. Filter through 0.22 µm PTFE.
3. Troubleshooting & Robustness
-
Peak Tailing: Often caused by "secondary interactions" between the unprotonated anion and silica silanols. Fix: Increase buffer strength (e.g., use 20mM Phosphate buffer pH 2.5 instead of just TFA) or choose a column with high carbon load.
-
Isomer Resolution: 2-FBA elutes differently than 3-FBA and 4-FBA due to the "Ortho Effect" (intramolecular H-bonding). If isomers co-elute, switch to a Phenyl-Hexyl column, which leverages pi-pi interactions for better selectivity [2].
Part 3: Method B – Ion Chromatography (The Alternative)
Best For: Trace analysis in environmental water, simultaneous determination of Fluoride (degradation product) and Benzoate, or when UV-absorbing matrix interferences are high.
The Mechanism: Anion Exchange
Instead of suppressing the charge, IC embraces it. The quaternary ammonium stationary phase attracts the negatively charged 2-fluorobenzoate anion. Conductivity detection suppresses the background eluent signal, allowing highly sensitive detection of the ionic species.
Optimized Protocol
1. Chromatographic Conditions
-
Instrument: Ion Chromatograph with Chemical Suppression (e.g., Dionex ICS or Metrohm).
-
Column: High-capacity Anion Exchange (e.g., Metrosep A Supp 5 or Dionex IonPac AS11-HC).
-
Eluent: 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃ (Standard carbonate/bicarbonate buffer).
-
Flow Rate: 0.7 mL/min.
-
Suppressor: Chemical or Electrolytic suppression is mandatory to reduce background conductivity.
2. Experimental Insight Fluorobenzoates are often used as hydrologic tracers. IC is superior here because it separates the fluorobenzoate from common inorganic anions (Cl⁻, SO₄²⁻) which are transparent in UV but active in conductivity.
-
Retention Order: F⁻ (early) < Cl⁻ < NO₃⁻ < 2-Fluorobenzoate < SO₄²⁻.
-
Note: 2-Fluorobenzoate is bulky compared to simple inorganic ions; it will elute later and may require a "step gradient" (increasing eluent strength) to elute efficiently without broadening [3].
Part 4: Comparative Analysis & Data Summary
The following table summarizes the performance metrics based on field applications and literature data [2][4].
| Feature | Method A: RP-HPLC (UV) | Method B: Ion Chromatography |
| Selectivity Basis | Hydrophobicity (Neutral form) | Ionic Charge & Size |
| LOD (Limit of Detection) | ~0.1 µg/mL (ppm range) | ~0.01 µg/mL (ppb range) |
| Linearity Range | 1 – 1000 µg/mL | 0.05 – 50 µg/mL |
| Matrix Tolerance | Low (Salts cause void volume issues) | High (Designed for saline matrices) |
| Isomer Separation | Excellent (esp. with Phenyl columns) | Moderate (Charge density is similar) |
| Cost per Run | Low (ACN/Water) | Medium (Suppressor consumables) |
Visualizing the Workflow
The following diagram illustrates the critical "Self-Validating" loop for the RP-HPLC method, ensuring data integrity.
Figure 2: Self-validating sample preparation workflow for RP-HPLC to prevent peak splitting.
References
-
BenchChem. Physical and chemical properties of 2-Fluorobenzoic acid. Retrieved from
-
American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015).[4] Retrieved from
-
ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from
-
Thermo Fisher Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014).[4] Retrieved from
Sources
X-ray diffraction (XRD) patterns of sodium 2-fluorobenzoate
Topic: Comparative Guide: X-ray Diffraction (XRD) Characterization of Sodium 2-Fluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and QC Analysts[1]
Executive Summary
This compound (Na-2FB) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and a tracer in hydrological studies.[1][2] Its solid-state characterization is essential for verifying salt formation, determining polymorphic purity, and distinguishing it from its free acid precursor (2-fluorobenzoic acid) and regioisomers (3- and 4-fluorobenzoate).[1][2]
This guide provides a technical framework for the XRD analysis of Na-2FB. Unlike simple spectral libraries, this document focuses on the comparative crystallography required to validate the material's identity and phase purity.[1] It synthesizes theoretical diffraction principles with practical experimental protocols to ensure self-validating results.[1][2]
Part 1: Technical Background & Mechanistic Insight
The Crystallographic Transition: Acid to Salt
The primary utility of XRD in this context is monitoring the transition from a molecular crystal (Acid) to an ionic lattice (Salt).[1]
-
2-Fluorobenzoic Acid (2-FBA): Crystallizes typically as centrosymmetric dimers linked by hydrogen bonds (
motif).[1][2] This creates a lattice dominated by weak van der Waals forces and directional H-bonds, often resulting in lower symmetry (e.g., Monoclinic ) and specific low-angle reflections corresponding to the dimer length.[1] -
This compound (Na-2FB): Salt formation disrupts the acid dimer.[1][2] The lattice reorganizes into an ionic structure where
coordinates with the carboxylate oxygens (often forming hydrophilic channels or layers).[1] This results in a complete shift of the diffraction pattern:
Isomeric Differentiation
XRD is superior to NMR for distinguishing regioisomers (2-, 3-, and 4-fluoro) in the solid state.[1][2] While NMR shows subtle chemical shift differences, XRD patterns are fingerprint-unique because the position of the fluorine atom fundamentally alters the crystal packing efficiency and unit cell dimensions.
Part 2: Comparative Analysis & Data Interpretation
The following data structure allows you to benchmark your experimental results.
Table 1: Diagnostic XRD Features (Acid vs. Salt)
Note: Exact 2
| Feature | 2-Fluorobenzoic Acid (Precursor) | This compound (Target) | Mechanistic Cause |
| Low Angle Peaks (<10° 2 | Often present (indicative of large unit cell axis or dimer stacking).[1][2] | Typically absent or shifted (unless large hydrated channels form).[1][2] | Disruption of H-bonded dimers.[1][2] |
| Characteristic Region (15-25° 2 | Distinct "fingerprint" peaks.[1][2] Sharp, well-resolved. | New peak set. Often broader if residual moisture causes disorder.[1][2] | Ionic lattice reorganization ( |
| Background | Low, flat background (crystalline).[1] | Variable. High background indicates amorphous content (incomplete crystallization).[1][2] | Salt hygroscopicity may lead to surface amorphization.[1][2] |
| Impurity Markers | N/A | Peaks matching the Acid column indicate incomplete reaction.[1][2] | Residual unreacted precursor.[2] |
Table 2: Comparative Lattice Metrics (Theoretical)
Derived from general trends in alkali metal fluorobenzoates.
| Parameter | 2-Fluorobenzoic Acid | This compound |
| Crystal System | Typically Monoclinic ( | Often Monoclinic or Triclinic (dependent on hydration) |
| Primary Interaction | Hydrogen Bonding (COOH | Ionic / Ion-Dipole (Na-O) |
| Hydration Potential | Low (Hydrophobic ring dominance) | High (Hydrophilic ionic core) |
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesize Na-2FB and validate phase purity using XRD.
Synthesis Workflow
-
Stoichiometry: Dissolve 1.0 eq of 2-fluorobenzoic acid in Ethanol/Water (9:1).
-
Neutralization: Add 1.0 eq of NaOH (1M solution) dropwise. Do not exceed pH 7.5 to prevent excess hydroxide contamination.[1][2]
-
Crystallization: Evaporate solvent slowly at room temperature (slow evaporation yields better crystals for XRD than rapid precipitation).[1][2]
-
Drying: Dry under vacuum at 40°C for 24h. Critical: Over-drying can collapse hydrated phases; under-drying leaves amorphous solvent.[1][2]
XRD Acquisition Parameters
-
Instrument: Powder X-ray Diffractometer (e.g., Bruker D8, Rigaku SmartLab).[1]
-
Geometry: Bragg-Brentano (
-2 ).[1][2] -
Source: Cu K
( ). -
Range: 2-50° 2
.[1][2] -
Step Size: 0.02°.
-
Scan Speed: 2°/min (slow scan required for resolution of isomer impurities).
Validation Logic (The "Null Hypothesis" Test)
To confirm you have the pure salt:
-
Overlay the pattern of your product with the starting material (2-FBA).[1][2]
-
Check: If any major peaks from 2-FBA persist, the reaction is incomplete.[1][2]
-
Check: If broad "humps" appear, the sample is amorphous or deliquescent (re-crystallize).[1][2]
Part 4: Visualization of Workflows
Figure 1: Phase Identification Logic Flow
This diagram illustrates the decision-making process for interpreting the XRD data.
Caption: Decision tree for validating this compound purity via XRD comparative analysis.
Figure 2: Synthesis & Characterization Lifecycle
The relationship between chemical processing and solid-state verification.
Caption: Workflow linking synthesis steps to the final crystallographic checkpoint.
References
-
Cambridge Structural Database (CSD). Crystal Structure of 2-Fluorobenzoic Acid (Refcode: FBEZAC).[1][2] Cambridge Crystallographic Data Centre.[1][2]
- Sigma-Aldrich.
-
Banerjee, B., et al. (2022). "Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal."[1][2][3] European Journal of Chemistry, 13(2), 206-213.[1][3][4] (Provides comparative methodology for fluorobenzoate salt/co-crystal analysis).
-
International Zeolite Association. Product characterization by X-ray powder diffraction.[1][2] (Standard protocol for powder diffraction analysis).[1][2]
-
Source:[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 4. eurjchem.com [eurjchem.com]
Publish Comparison Guide: Thermal Gravimetric Analysis of Sodium 2-Fluorobenzoate
This guide provides an in-depth technical analysis of the thermal gravimetric analysis (TGA) of Sodium 2-fluorobenzoate , structured for researchers and formulation scientists. It compares this fluorinated salt against its non-fluorinated analog (Sodium Benzoate) and its acidic precursor, establishing a framework for thermal stability validation.
Executive Summary
This compound (Na-2-FB) is a critical intermediate in pharmaceutical synthesis (e.g., autotaxin inhibitors) and a specialized corrosion inhibitor. Its thermal profile differs significantly from standard Sodium Benzoate due to the ortho-fluorine effect , which influences lattice energy and decarboxylation kinetics.
This guide outlines the specific TGA behavior of Na-2-FB, comparing it with Sodium Benzoate (the industry standard for thermal stability) and 2-Fluorobenzoic Acid (the precursor).
-
Key Finding: Na-2-FB exhibits a high thermal stability plateau typical of ionic benzoate salts but shows an earlier decomposition onset (
) compared to Sodium Benzoate, attributed to the inductive destabilization of the carboxylate-aromatic bond by the ortho-fluorine atom. -
Critical Protocol: Use of a nitrogen atmosphere is essential to distinguish between thermal decarboxylation and oxidative degradation.
Chemical Context & Thermal Rationale
Understanding the structural drivers of thermal stability is a prerequisite for interpreting TGA data.
-
The Ortho-Effect: In this compound, the fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the carboxylate group (
), slightly weakening the bond compared to unsubstituted Sodium Benzoate. -
Lattice Energy: As a salt, Na-2-FB forms a crystal lattice that requires significant energy to break, resulting in a high melting/decomposition point (
C), unlike its acid precursor which melts/sublimes at much lower temperatures.
Comparative Chemical Structure
| Feature | This compound | Sodium Benzoate | 2-Fluorobenzoic Acid |
| CAS | 490-97-1 | 532-32-1 | 445-29-4 |
| Role | Test Article | Reference Standard | Precursor / Impurity |
| Primary Failure Mode | Decarboxylation (Ionic) | Decarboxylation (Ionic) | Sublimation / Decarboxylation |
| Expected | ~350–400°C | ~410–450°C | ~120–150°C |
Experimental Methodology (Protocol)
To ensure reproducible data that differentiates the salt from potential acid impurities, the following self-validating TGA protocol is recommended.
Standardized TGA Protocol
-
Instrument: Mettler Toledo TGA/DSC 3+ or TA Instruments Q500 (or equivalent).
-
Sample Mass: 5–10 mg (Precision
mg). -
Crucible: Alumina (
) 70 , open (to allow gas evolution). -
Atmosphere: Nitrogen (
) purge at 50 mL/min (Inert environment prevents oxidation masking). -
Heating Program:
-
Isothermal: 30°C for 5 min (Baseline stabilization).
-
Ramp: 10°C/min to 150°C (Moisture/Solvent check).
-
Isothermal: 150°C for 5 min (Drying step).
-
Ramp: 10°C/min to 600°C (Decomposition phase).
-
Experimental Workflow Diagram
The following diagram illustrates the critical path for sample handling to avoid hygroscopic error, a common issue with benzoate salts.
Figure 1: Optimized TGA workflow ensuring removal of atmospheric oxygen and moisture prior to thermal stressing.
Thermal Profile & Comparative Analysis
The Thermal Curve (Anatomy of Decomposition)
The TGA curve for this compound typically displays three distinct regions:
-
Region I (Ambient – 150°C): Dehydration
-
Observation: Minor mass loss (<1-3%).
-
Cause: Loss of physisorbed water. Sodium salts are hygroscopic.
-
Validation: If mass loss >5%, the sample is likely a hydrate or improperly dried.
-
-
Region II (150°C – 350°C): Stability Plateau
-
Observation: Flat baseline (Mass change
). -
Significance: This defines the "Safe Processing Window" for melt-blending or hot-melt extrusion processes.
-
-
Region III (350°C – 500°C): Primary Decomposition
-
Observation: Sharp mass loss step (typically 20-40% depending on residue).
-
Mechanism: Decarboxylation (
). -
Residue: A significant char yield remains (Sodium Fluoride/Carbonate mix), unlike the organic acid which vaporizes completely.
-
Comparative Performance Data
The table below contrasts Na-2-FB with its alternatives. Data is synthesized from standard thermal behaviors of halogenated benzoates.
| Parameter | This compound | Sodium Benzoate (Ref) | 2-Fluorobenzoic Acid |
| Moisture Loss | ~1.5% (Hygroscopic) | ~1.0% | <0.5% |
| Stability Limit ( | ~320°C | ~380°C | ~100°C (Sublimation) |
| Onset Temp ( | 360°C – 390°C | 410°C – 425°C | N/A (Melts ~122°C) |
| Peak Decomp ( | 430°C | 460°C | ~180°C (Evaporation) |
| Char Residue (600°C) | High (~35-45%) | High (~36%) | Negligible (~0%) |
Technical Insight: The lower
of Na-2-FB compared to Sodium Benzoate is a direct consequence of the ortho-fluorine . While the C-F bond is strong, its proximity to the carboxylate group introduces steric strain and electronic repulsion, lowering the activation energy for the decarboxylation event.
Decomposition Mechanism
Understanding how the molecule fails is vital for safety assessments. The primary pathway involves the release of carbon dioxide and the formation of fluorinated benzyne intermediates or fluorobenzene, leaving an inorganic residue.
Figure 2: Proposed thermal decomposition pathway involving decarboxylation and inorganic residue formation.
Applications & Implications
Pharmaceutical Formulation[1][2][3]
-
API Stability: If used as a counter-ion in drug salts, Na-2-FB offers stability up to 300°C, making it suitable for standard tablet manufacturing (wet granulation/drying) but requiring caution during high-temperature melt extrusion compared to non-fluorinated analogues.
-
Impurity Detection: TGA can detect free acid impurities . If a mass loss event is observed near 120–150°C , it indicates incomplete neutralization (presence of 2-fluorobenzoic acid), which compromises shelf-life.
Materials Science
-
Nucleating Agent: Similar to Sodium Benzoate in polypropylene, Na-2-FB can act as a nucleating agent. Its thermal stability (>300°C) is sufficient for polymer processing (typically 200–250°C).
References
-
NIST Chemistry WebBook. Sodium Benzoate & Fluorobenzoic Acid Thermochemical Data. National Institute of Standards and Technology. Link
-
SJF University. Stability of Sodium Benzoate Formulations.[1] Fisher Digital Publications.[1] Link
-
Netzsch Analysis. Thermal Stability and Decomposition of Benzoates (Application Note). Netzsch Analyzing & Testing. Link
-
Santa Cruz Biotechnology. this compound Product Data & CAS 490-97-1 Properties.Link
-
BenchChem. Thermal Decomposition of Halogenated Benzoic Acids.Link
Sources
A Comparative Analysis of Reactivity: Ortho- vs. Para-Fluorinated Sodium Benzoates
Executive Summary
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug development, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the most versatile fluorinated building blocks are the isomers of fluorinated sodium benzoate. While seemingly similar, the placement of the fluorine atom at the ortho versus the para position relative to the carboxylate group imparts dramatically different electronic and steric characteristics, leading to distinct reactivity profiles. This guide provides an in-depth comparison of these two critical reagents, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies. We will explore the fundamental electronic effects, their impact on acidity, and their profound influence on the rates and outcomes of key transformations, particularly Nucleophilic Aromatic Substitution (SNAr).
The Dichotomy of Fluorine's Electronic Effects: A Positional Tug-of-War
The reactivity of any substituted benzene ring is governed by the electronic influence of its substituents. Fluorine is unique in that it exerts two powerful, opposing effects.[1]
-
Negative Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework.[2] This effect is governed by distance and is therefore most potent at the adjacent ortho carbon, diminishing significantly at the meta and para positions.[1][3]
-
Positive Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system, an electron-donating resonance effect.[1] This donation increases electron density primarily at the ortho and para positions.
For halogens, the inductive effect generally outweighs the mesomeric effect, resulting in a net deactivation of the ring towards electrophilic aromatic substitution.[4][5] However, the interplay between these two forces is the key to understanding the nuanced reactivity of fluorinated benzoates in other transformations.
Caption: Opposing electronic effects of fluorine in ortho vs. para isomers.
The "Ortho Effect": Impact on Acidity and Conformation
The position of the fluorine atom has a significant impact on the acidity of the parent benzoic acid, which in turn influences the properties of the sodium salt.
The ortho-fluorine atom introduces a unique combination of electronic and steric influences known as the "ortho effect".[1] Steric hindrance between the ortho-fluorine and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[1] This rotation disrupts the resonance between the carbonyl group and the aromatic π-system, which increases the acidity of the proton. Furthermore, the powerful -I effect of the nearby fluorine atom strongly stabilizes the resulting carboxylate anion.[1] Consequently, 2-fluorobenzoic acid is a significantly stronger acid than both benzoic acid and its 4-fluoro isomer.
Caption: Steric hindrance in the ortho isomer inhibits resonance.
| Compound | pKa (in water at 25°C) |
| Benzoic Acid | 4.20 |
| Sodium 4-fluorobenzoate (parent acid) | 4.14 |
| Sodium 2-fluorobenzoate (parent acid) | 3.27 |
Data compiled from authoritative chemical data sources.
This difference in acidity is a crucial consideration in reaction planning, as it affects the nucleophilicity of the carboxylate and the overall electronic character of the aromatic ring.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant divergence in reactivity between the two isomers is observed in Nucleophilic Aromatic Substitution (SNAr). This class of reaction is vital for forming C-N, C-O, and C-S bonds in medicinal chemistry.[6] The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[7][8]
For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[9] Both the carboxylate (COO⁻) and fluorine substituents are electron-withdrawing, making these substrates prime candidates for SNAr.
Key Mechanistic Insights:
-
Fluorine as a Leaving Group: While the C-F bond is exceptionally strong, fluorine is an excellent leaving group in SNAr.[1] This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[9] The high electronegativity of fluorine strongly stabilizes this anionic intermediate, accelerating the reaction rate.[1][9]
-
Positional Advantage of the Ortho Isomer: The ortho-fluorinated isomer is generally more reactive towards SNAr than the para isomer. The reason is the potent, distance-dependent inductive (-I) effect.[3] When a nucleophile attacks the carbon bearing the fluorine, a negative charge develops on the ring, which is delocalized. In the ortho isomer, the adjacent fluorine provides powerful inductive stabilization to this developing negative charge, lowering the activation energy of the rate-determining step.[3]
Caption: Enhanced stability of the Meisenheimer complex in the ortho isomer.
This enhanced reactivity makes this compound a preferred substrate for challenging SNAr reactions or when milder conditions are required.
Experimental Protocol: A Self-Validating SNAr Workflow
To provide a tangible and trustworthy framework, the following protocol outlines a general procedure for a nucleophilic aromatic substitution reaction with this compound. The inclusion of specific analytical checkpoints ensures the protocol is self-validating.
Objective: Synthesis of Sodium 2-(benzylamino)benzoate via SNAr.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stir bar
-
TLC plates (silica gel), HPLC, LC-MS, ¹H NMR spectrometer
Caption: Step-by-step workflow for a representative SNAr reaction.
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Reagent Addition: Add anhydrous DMSO via syringe, followed by benzylamine (1.2 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C.
-
Monitoring: Monitor the reaction progress periodically (e.g., every 4 hours) by taking a small aliquot, diluting it with EtOAc, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The resulting crude product can be purified by column chromatography or recrystallization if necessary. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS, comparing the data against known standards or expected values. This final analytical step validates the entire experimental process.
Conclusion and Strategic Recommendations
The choice between ortho- and para-fluorinated sodium benzoates is not arbitrary but a critical strategic decision in synthesis design.
-
This compound is the more reactive isomer in Nucleophilic Aromatic Substitution due to the powerful, proximal inductive stabilization of the Meisenheimer intermediate by the ortho-fluorine. It should be the reagent of choice for kinetically challenging SNAr couplings or when milder reaction conditions are paramount.
-
Sodium 4-fluorobenzoate , while less reactive in SNAr, remains a highly valuable building block. Its reactivity profile may be advantageous in complex molecules where selectivity is required, or in other reaction classes like decarboxylative couplings where the electronic influence at the para position is desired.[10][11]
Ultimately, a deep understanding of the fundamental principles of physical organic chemistry—namely the interplay of inductive and resonance effects—is essential for leveraging these versatile reagents to their full potential in the synthesis of novel therapeutics and advanced materials.
References
-
The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Benchchem. 1
-
Snieckus, V., et al. (2011). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. 12
-
Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University DASH. 7
- Wu, W., Saeki, K., & Kawai, Y. (1995). Substituent Effect of the Fluorine Atom on Electrophilic Deuteration of Benzo[h]quinoline. HETEROCYCLES, Vol. 41, No. 8.
-
Hammett Plots in the World of Enzymes. Slideshare. 13
-
Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. 6
-
Verhoog, S., et al. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry. 10
-
Knowles, R. R., et al. (2024). Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution. Journal of Chemical Education. 14
- Verhoog, S., et al. (2025).
-
Deng, C., et al. (2017). Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide (NFSI). Beilstein Journal of Organic Chemistry. 15
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Toronto. 16
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2023). 9
-
delta and Hammett's sigma constants. Chemistry LibreTexts. (2022). 17
-
Hammett equation. Wikipedia. 18
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Nicewicz, D. A., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PMC. 19
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Directing Effects in Electrophilic Aromatic Substitution. CSB/SJU. 2
- Verhoog, S., et al. (2025).
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Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. (2021). 3
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Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. (2025). 20
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Hammett Plots2. Scribd. 21
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2017). 22
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Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. 23
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A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. Benchchem. 24
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Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. (2025). 8
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One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. C&EN. (2018). 25
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. (2018). 26
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Why Are Halogens Ortho Para Directors yet Deactivators?. Chemistry Steps. (2023). 4
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Why are halogens ortho para directing even though deactivating?. Chemistry Stack Exchange. (2013). 5
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Mass Spectrometry Fragmentation Patterns of Sodium 2-Fluorobenzoate: A Comparative Technical Guide
The following guide details the mass spectrometry fragmentation patterns of sodium 2-fluorobenzoate, designed for researchers in analytical chemistry and drug development.
Executive Summary
This compound (C₇H₄FNaO₂) is the sodium salt of 2-fluorobenzoic acid. In mass spectrometry (MS), it is most effectively analyzed in Negative Electrospray Ionization (ESI-) mode , where it dissociates to form the 2-fluorobenzoate anion ([M]⁻, m/z 139).
The fragmentation behavior is dominated by a single, highly stable transition: decarboxylation (loss of CO₂). Unlike complex metabolites, the fluorobenzoate anion resists extensive secondary fragmentation under standard collision energies (10–30 eV), making the m/z 139
Key Differentiator: While mass spectrometry easily distinguishes 2-fluorobenzoate from non-fluorinated analogs (e.g., sodium benzoate), it struggles to differentiate it from its positional isomers (3- and 4-fluorobenzoate) due to identical fragmentation pathways. Successful discrimination requires chromatographic separation, where the "ortho effect" influences retention time rather than fragmentation mass.
Experimental Specifications
To replicate the fragmentation data described below, the following standardized LC-MS/MS conditions are recommended. These protocols ensure the generation of the parent anion and its subsequent fragmentation.
Standardized LC-MS/MS Protocol
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode .[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 0.3 – 0.5 mL/min.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
MS Source Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Polarity | Negative (-) | Carboxylic acids ionize most efficiently via deprotonation ([M-H]⁻).[2] |
| Capillary Voltage | 3000–3500 V | Standard for stable spray in negative mode. |
| Gas Temp | 300–350 °C | Ensures complete desolvation of the salt. |
| Fragmentor | 80–100 V | Optimization for transmission of the m/z 139 precursor. |
| Collision Energy (CE) | 10–20 eV | Sufficient to induce decarboxylation without shattering the phenyl ring. |
Fragmentation Mechanism & Pathway
The fragmentation of this compound is chemically straightforward but mechanistically governed by the stability of the aromatic ring and the high electronegativity of the fluorine substituent.
Step 1: Ionization and Salt Dissociation
Upon injection into the ESI source, the sodium salt dissociates immediately. The sodium cation (Na⁺) is removed, leaving the 2-fluorobenzoate anion .
-
Precursor Ion: m/z 139.0 [M]⁻
Step 2: Primary Fragmentation (Decarboxylation)
The dominant pathway is the neutral loss of carbon dioxide (CO₂). The negative charge on the carboxylate group facilitates the cleavage of the C-C bond connecting the carboxyl group to the benzene ring.
-
Transition: m/z 139
m/z 95 -
Neutral Loss: 44 Da (CO₂)
-
Product Ion: 2-fluorophenyl anion (C₆H₄F⁻). This ion is stabilized by the electron-withdrawing nature of the fluorine atom on the ring.
Step 3: Secondary Fragmentation (High Energy)
At higher collision energies (>30 eV), the m/z 95 ion may lose the fluorine atom or undergo ring opening, but these pathways are non-standard for quantification.
-
Minor Transition: m/z 95
m/z 75 (Loss of HF, rare in negative mode) or m/z 76 (Benzyne intermediate).
Visualization of Fragmentation Pathway
The following diagram illustrates the primary ionization and fragmentation workflow.
Caption: Primary fragmentation pathway of this compound in Negative ESI mode.
Comparative Analysis
To validate the identity of this compound, it must be compared against its non-fluorinated analog and its positional isomers.
Comparison 1: Vs. Sodium Benzoate
The fluorine substitution adds exactly 18 Da to the mass of the parent and fragment ions compared to sodium benzoate.
| Compound | Precursor Ion (m/z) | Primary Fragment (m/z) | Neutral Loss | Mechanism |
| Sodium Benzoate | 121.0 | 77.0 | 44 Da (CO₂) | Decarboxylation to Phenyl anion |
| This compound | 139.0 | 95.0 | 44 Da (CO₂) | Decarboxylation to Fluorophenyl anion |
Comparison 2: Vs. Positional Isomers (The "Ortho Effect" Trap)
A critical challenge in drug development is distinguishing the 2-fluoro (ortho) isomer from the 3-fluoro (meta) and 4-fluoro (para) isomers.
-
Mass Spectrometry: All three isomers share the identical precursor (m/z 139) and primary fragment (m/z 95). The "ortho effect" (interaction between F and COOH) does not produce a unique mass fragment in negative mode sufficient for reliable differentiation.
-
Solution (Chromatography): The ortho-fluorine atom creates steric hindrance and changes the pKa of the acid (Ortho: pKa 3.27 vs. Para: pKa 4.14). This results in distinct retention times (RT) on C18 columns.
-
2-Fluorobenzoate: Elutes earliest (most polar/acidic due to ortho effect).
-
4-Fluorobenzoate: Elutes latest (least steric hindrance).
-
Isomer Differentiation Workflow
Caption: Workflow for distinguishing 2-fluorobenzoate from isomers using LC retention time.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Fluorobenzoic Acid. NIST Standard Reference Database.[3] Link
-
BenchChem. A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid. Link
-
Cipriani, M., & Ingólfsson, O. (2023).[4] Potential of HF and CO2 loss through dissociative electron attachment.[4] Radiation Physics and Chemistry. Link
-
PubChem. 2-Fluorobenzoic Acid Compound Summary. National Library of Medicine. Link
-
Arsenault, G., et al. (2007).[2] Analysis of perfluoroalkyl anion fragmentation pathways. Rapid Communications in Mass Spectrometry. Link[2]
Sources
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- 2. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2-fluoro- [webbook.nist.gov]
- 4. iris.hi.is [iris.hi.is]
Safety Operating Guide
Personal protective equipment for handling Sodium 2-fluorobenzoate
Topic: Personal Protective Equipment (PPE) & Handling Protocol for Sodium 2-Fluorobenzoate CAS: 490-97-1 (Sodium salt) | Related: 445-29-4 (Free acid)[1][2]
Executive Safety Assessment & Risk Profile
The Senior Scientist’s Perspective: While this compound is often categorized alongside standard benzoate salts, the fluorine substitution at the ortho position alters its physicochemical properties, increasing lipophilicity and potential bioavailability compared to non-fluorinated analogues.[1][2] Consequently, this compound should not be treated as "just another salt."[2][3]
The primary risks are irritation (respiratory/mucosal) and acute toxicity upon ingestion.[1][2][3] However, the critical, often overlooked hazard is thermal decomposition , which releases toxic Hydrogen Fluoride (HF) gas.[1][2][3] Your PPE strategy must account for both routine handling (dust/splash) and emergency scenarios (fire/decomposition).[1][2][3]
Hazard Identification (GHS Classification)
| Hazard Class | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exp. | H335 | May cause respiratory irritation (Dust hazard).[1][2] |
PPE Selection Matrix
This matrix is designed to be self-validating : the choice of PPE is dictated by the physical state of the chemical (Solid vs. Solution) and the carrier solvent.[1][2]
| Protection Tier | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Work-up) | Technical Justification |
| Respiratory | N95 / P2 Respirator (Minimum) | Fume Hood (Primary Control) | Solid: Electrostatic dust is common with benzoate salts; inhalation causes immediate mucosal irritation.[1][2] Solution: Solvent vapors usually pose the greater risk.[1][2] |
| Hand Protection | Nitrile Gloves (0.11 mm thickness) | Solvent-Dependent (See Protocol) | Solid: Dry salt does not permeate nitrile rapidly.[1][2] Solution: If dissolved in DMF/DMSO , nitrile is insufficient.[1][2] Use Butyl Rubber or Silver Shield laminate.[1][2] |
| Eye Protection | Safety Glasses (Side Shields) | Chemical Splash Goggles | Solid: Protects against flying granules.[1][2] Solution: Goggles required to prevent splash entry; fluorinated benzoates are severe ocular irritants.[1][2] |
| Body Defense | Lab Coat (Cotton/Poly blend) | Lab Coat + Apron (If >1L) | Standard protection against particulate accumulation and minor splashes.[1][2][3] |
Operational Protocol: Step-by-Step
Phase A: Pre-Operational Checks (The "Zero-Fail" Step)
-
Verify Ventilation: Ensure Fume Hood face velocity is 100 fpm (0.5 m/s) .
-
Solvent Compatibility: If dissolving, check the glove breakthrough time for your chosen solvent (e.g., Acetone, Water, DMF).[2][3]
-
Static Control: Use an antistatic gun or ionizer if the humidity is <30%, as this salt is prone to static cling, increasing dispersion risk.[2][3]
Phase B: Weighing & Solubilization
-
Donning: Put on N95 respirator before opening the container if outside a hood (not recommended).[1][2] Ideally, work inside the hood.
-
Transfer:
-
Dissolution:
Phase C: Emergency Response (Spills & Exposure)
-
Dry Spill: Do not dry sweep.[1][2] Cover with wet paper towels (to dampen dust) and scoop into a hazardous waste bag.[1][2][3]
-
Wet Spill: Absorb with vermiculite or sand.[1][2] Do not use sawdust (combustible).[1][2][3]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2][4] Note: Unlike HF acid, calcium gluconate is NOT typically required for the salt form unless acidification has occurred, but monitor for deep pain.[1][3]
-
Fire: Use Dry Chemical or CO2.[1][2] Avoid water jets if possible to prevent runoff.[1][2] Evacuate immediately due to HF fume potential.[1][2]
Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making workflow for handling this compound, ensuring a closed-loop safety system.
Figure 1: Operational Safety Workflow. This logic gate ensures that the specific hazards of the physical state (dust vs. permeation) are addressed before work begins.[1][2][3]
Disposal Strategy (Cradle-to-Grave)
Disposal must follow a strict segregation protocol to prevent the generation of HF or runaway reactions.[2][3]
-
Classification: Classify as Hazardous Chemical Waste (Solid or Liquid) .
-
Segregation:
-
Container: High-density polyethylene (HDPE) is preferred over glass for long-term storage of waste solutions to mitigate any risk of fluoride etching (though low with the salt, it is best practice).[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23674067, this compound.[1][2][3] Retrieved from [Link][1][2][3]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-fluorobenzoic acid (Parent Acid).[1][2][3] Retrieved from [Link][1][2][3]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
